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  • Product: UWA-101
  • CAS: 1350821-24-7

Core Science & Biosynthesis

Foundational

A Technical Guide to UWA-101: A Novel Serotonin-Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract UWA-101, also known by its IUPAC name 2-(1,3-Benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine, is a novel phenethylamine (B48288) derivative with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UWA-101, also known by its IUPAC name 2-(1,3-Benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine, is a novel phenethylamine (B48288) derivative with a unique pharmacological profile as a serotonin-dopamine reuptake inhibitor (SDRI).[1] Developed as an analog of 3,4-methylenedioxymethamphetamine (MDMA), UWA-101 has demonstrated potential as a therapeutic agent for Parkinson's disease, particularly in mitigating the side effects of long-term L-DOPA therapy without the psychoactive or cytotoxic effects associated with MDMA.[2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, pharmacological properties, and preclinical data of UWA-101.

Chemical Structure and Synthesis

UWA-101 is structurally similar to MDMA, with the key difference being the substitution of the α-methyl group with a cyclopropyl (B3062369) group.[1] This modification significantly alters its pharmacological activity.

Chemical Identifiers:

  • IUPAC Name: 2-(1,3-Benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine[3]

  • SMILES: C3CC3C(NC)Cc2cc1OCOc1cc2[3]

  • Chemical Formula: C₁₃H₁₇NO₂[3]

  • Molar Mass: 219.284 g/mol [3]

Synthesis Protocol: Reductive Amination

UWA-101 is synthesized via a reductive amination reaction of piperonyl cyclopropyl ketone with methylamine (B109427).[4] While the specific reaction conditions from the primary literature are proprietary, a general protocol for this type of reaction is as follows:

  • Imine Formation: Piperonyl cyclopropyl ketone is reacted with methylamine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) to form the corresponding imine intermediate. This reaction is often catalyzed by a mild acid.

  • Reduction: The imine is then reduced to the secondary amine, UWA-101. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).

  • Purification: The final product is purified using standard laboratory techniques such as extraction, chromatography, and crystallization to yield the hydrochloride salt of UWA-101 for enhanced stability and solubility.[4]

Pharmacological Profile

The substitution of the α-methyl group with a cyclopropyl group in UWA-101 results in a distinct receptor and transporter binding profile compared to MDMA. It displays a reduced affinity for the noradrenaline transporter (NET) and the 5-HT₂ₐ receptor, while exhibiting a significantly increased affinity for the dopamine (B1211576) transporter (DAT) and retaining a high affinity for the serotonin (B10506) transporter (SERT).[1][2] This makes UWA-101 one of the few selective serotonin-dopamine reuptake inhibitors.[1]

Quantitative Binding and Uptake Inhibition Data
EnantiomerTargetKᵢ (nM)Notes
UWA-121 ((R)-enantiomer) DAT307Exhibits a 10-fold preference for DAT over SERT.[5]
SERT3830
UWA-122 ((S)-enantiomer) Not specifiedNot specifiedDescribed as a highly selective serotonin reuptake inhibitor.[1]

Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Preclinical Efficacy in Parkinson's Disease Models

UWA-101 has been evaluated in primate models of Parkinson's disease, specifically in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned common marmosets. These studies have demonstrated the potential of UWA-101 to enhance the therapeutic effects of L-DOPA, the gold-standard treatment for Parkinson's disease.

Key Findings in MPTP-Lesioned Marmosets
  • Increased "ON-time": Co-administration of UWA-101 with L-DOPA significantly increased the duration of "ON-time," the period when L-DOPA is effective in controlling parkinsonian symptoms.[6][7] At doses of 3, 6, and 10 mg/kg, UWA-101 increased "ON-time" by 28%, 28%, and 33%, respectively.[6]

  • Improved Quality of "ON-time": Crucially, UWA-101 extended the duration of "ON-time" without disabling dyskinesia, a common and debilitating side effect of long-term L-DOPA therapy.[6][7] The 10 mg/kg dose of UWA-101 led to a 62% increase in "good quality" ON-time.[6]

  • No Exacerbation of Dyskinesia: UWA-101 did not worsen the severity of L-DOPA-induced dyskinesia.[6]

  • Potential for Psychosis-like Behaviors at Higher Doses: At the highest doses tested (6 and 10 mg/kg), UWA-101 was observed to increase the severity of psychosis-like behaviors.[6]

Experimental Protocol: MPTP-Lesioned Common Marmoset Model
  • Induction of Parkinsonism: Common marmosets are treated with the neurotoxin MPTP to induce a parkinsonian state, characterized by the loss of dopaminergic neurons in the substantia nigra.

  • L-DOPA Priming: The animals are then "primed" with repeated administration of L-DOPA to induce dyskinesia and psychosis-like behaviors, mimicking the side effects seen in human patients.[6]

  • Drug Administration: On the day of behavioral assessment, marmosets receive a subcutaneous injection of L-DOPA (25 mg/kg) and benserazide (B1668006) (6.25 mg/kg), a peripheral decarboxylase inhibitor, in combination with either vehicle or UWA-101 at various doses (1, 3, 6, and 10 mg/kg).[4]

  • Behavioral Assessment: The animals are observed and scored for parkinsonian disability, dyskinesia, and psychosis-like behaviors over a defined period.

Cytotoxicity Assessment

A key advantage of UWA-101 over MDMA is its lack of cytotoxicity.[2] This has been assessed using in vitro cell viability assays.

Experimental Protocol: Alamar Blue Cell Viability Assay

A common method to assess cell viability is the Alamar Blue (resazurin) assay.

  • Cell Culture: A suitable neuronal cell line is cultured in 96-well plates.

  • Compound Exposure: The cells are exposed to varying concentrations of UWA-101 for a specified period (e.g., 24-72 hours).

  • Alamar Blue Addition: Alamar Blue reagent is added to each well at a concentration of 10% of the culture volume.

  • Incubation: The plates are incubated at 37°C for 1-4 hours, protected from light.[8]

  • Measurement: The fluorescence of the reduced product, resorufin, is measured using a microplate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[8] The fluorescence intensity is proportional to the number of viable cells.

Signaling Pathways and Mechanism of Action

The therapeutic effects of UWA-101 are believed to stem from its balanced inhibition of both DAT and SERT.

UWA101_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake 5HT Serotonin SERT Serotonin Transporter (SERT) 5HT->SERT Reuptake DA_synapse Increased Dopamine 5HT_synapse Increased Serotonin DA_R Dopamine Receptors DA_synapse->DA_R Activates 5HT_R Serotonin Receptors 5HT_synapse->5HT_R Modulates Therapeutic_Effects Enhanced L-DOPA Anti-Parkinsonian Action DA_R->Therapeutic_Effects 5HT_R->Therapeutic_Effects UWA101 UWA-101 UWA101->DAT Inhibits UWA101->SERT Inhibits

Proposed Mechanism of Action for UWA-101.

By blocking the reuptake of dopamine, UWA-101 increases the synaptic concentration of this neurotransmitter, thereby potentiating the effects of L-DOPA. The concurrent inhibition of serotonin reuptake is thought to contribute to the reduction of L-DOPA-induced dyskinesia. The precise downstream signaling cascades are complex but likely involve modulation of G-protein coupled receptors and downstream effectors that regulate neuronal excitability and gene expression.

Experimental_Workflow Start Start: UWA-101 Development Synthesis Chemical Synthesis (Reductive Amination) Start->Synthesis InVitro In Vitro Characterization Synthesis->InVitro Binding Radioligand Binding Assays (DAT, SERT, NET, 5-HT2A) InVitro->Binding Uptake Monoamine Uptake Assays (IC50 Determination) InVitro->Uptake Cytotoxicity Cytotoxicity Assays (Alamar Blue) InVitro->Cytotoxicity InVivo In Vivo Efficacy Studies InVitro->InVivo Data Data Analysis and Pharmacological Profile Binding->Data Uptake->Data Cytotoxicity->Data MPTP MPTP-Lesioned Primate Model of Parkinson's Disease InVivo->MPTP Behavioral Behavioral Assessment with L-DOPA (ON-time, Dyskinesia, Psychosis) MPTP->Behavioral Behavioral->Data

Experimental Workflow for UWA-101 Evaluation.

Conclusion and Future Directions

UWA-101 represents a promising new therapeutic avenue for the management of Parkinson's disease. Its ability to enhance the efficacy of L-DOPA while mitigating troublesome side effects like dyskinesia, coupled with a favorable safety profile in preclinical models, warrants further investigation. Future research should focus on elucidating the precise downstream signaling mechanisms, optimizing the therapeutic window to avoid psychosis-like effects, and ultimately, advancing UWA-101 or its more potent enantiomer, UWA-121, into clinical trials.

References

Exploratory

UWA-101: A Novel Modulator of Monoamine Signaling in the Central Nervous System

A Technical Whitepaper on the Preclinical Pharmacological Profile and Mechanism of Action For Researchers, Scientists, and Drug Development Professionals Abstract UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyph...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Preclinical Pharmacological Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine (α-cPr-MDPEA), is a novel phenethylamine (B48288) derivative with a unique pharmacological profile in the central nervous system (CNS).[1] Developed as an analog of 3,4-methylenedioxymethamphetamine (MDMA), UWA-101 was designed to retain therapeutic potential while minimizing the psychoactive and cytotoxic effects associated with its parent compound.[2][3] Preclinical studies have identified UWA-101 as a selective and potent inhibitor of both the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), with comparable affinities for these two sites.[2][4] This dual-action mechanism distinguishes it from many other monoamine reuptake inhibitors and suggests its potential therapeutic application in neurological disorders such as Parkinson's disease.[2][3][5] This document provides a comprehensive overview of the mechanism of action of UWA-101, detailing its receptor binding profile, functional activity, and downstream signaling effects based on available preclinical data.

Introduction

The therapeutic potential of modulating dopaminergic and serotonergic systems in the CNS is well-established for a range of neurological and psychiatric disorders. However, the development of agents with optimal efficacy and safety profiles remains a significant challenge. UWA-101 emerged from a rational drug design program aimed at creating MDMA analogs with improved therapeutic windows.[2] The key structural modification in UWA-101 is the replacement of the α-methyl group of MDMA with an α-cyclopropyl group.[1][3] This alteration dramatically shifts the compound's interaction with monoamine transporters, leading to a distinct pharmacological profile.[1][3] Specifically, it reduces affinity for the norepinephrine (B1679862) transporter (NET) and the 5-HT2A receptor, while significantly increasing affinity for DAT and retaining high affinity for SERT.[1][2][3] This makes UWA-101 one of the first described selective serotonin-dopamine reuptake inhibitors (SDRIs) with balanced activity at both transporters.[2][3]

Molecular Mechanism of Action

The primary mechanism of action of UWA-101 in the central nervous system is the inhibition of dopamine and serotonin reuptake from the synaptic cleft. By binding to and blocking the function of DAT and SERT, UWA-101 increases the extracellular concentrations of dopamine and serotonin, thereby enhancing neurotransmission.

Receptor and Transporter Binding Profile

Radioligand binding assays have been instrumental in characterizing the interaction of UWA-101 with key CNS targets. The data reveals a high affinity for both DAT and SERT, with significantly lower affinity for NET and the 5-HT2A receptor compared to MDMA.

Table 1: Comparative Binding Affinities (Ki, nM) of UWA-101 and MDMA

CompoundDATSERTNET5-HT2A
UWA-101 HighHigh>5-fold decrease vs. MDMA>5-fold decrease vs. MDMA
MDMA ModerateHighHighHigh
Data synthesized from preclinical studies.[1][2][3]
Functional Activity: Monoamine Reuptake Inhibition

Functional assays confirm the binding data, demonstrating that UWA-101 effectively inhibits the reuptake of both dopamine and serotonin. In contrast, it has no significant effect on norepinephrine reuptake.[2] This selective dual inhibition is a key feature of UWA-101's pharmacological profile.

Table 2: Functional Reuptake Inhibition (IC50, nM) of UWA-101

TransporterIC50 (nM)
DAT Comparable to SERT
SERT Comparable to DAT
NET No significant inhibition
Data synthesized from functional reuptake assays.[2]

Signaling Pathways and Downstream Effects

The simultaneous elevation of synaptic dopamine and serotonin levels by UWA-101 initiates a cascade of downstream signaling events. The enhanced activation of postsynaptic dopamine and serotonin receptors is believed to underlie its therapeutic effects, particularly in the context of Parkinson's disease, where it has been shown to enhance the efficacy of L-DOPA.[2]

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 DAT Dopamine Transporter (DAT) UWA101->DAT Inhibits SERT Serotonin Transporter (SERT) UWA101->SERT Inhibits DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release HT5_vesicle Serotonin Vesicles HT5 Serotonin HT5_vesicle->HT5 Release DA->DAT DA_receptor Dopamine Receptors DA->DA_receptor Binds HT5->SERT Reuptake HT5_receptor Serotonin Receptors HT5->HT5_receptor Binds downstream Downstream Signaling (e.g., cAMP, PLC pathways) DA_receptor->downstream HT5_receptor->downstream response Therapeutic Response (e.g., Enhanced Motor Control) downstream->response Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_reuptake Functional Reuptake Assay prep Brain Membrane Preparation incubate Incubate with Radioligand & UWA-101 prep->incubate filter Separate Bound/ Free Ligand incubate->filter count Scintillation Counting filter->count analyze_ki Calculate Ki count->analyze_ki culture Culture Transporter- Expressing Cells preincubate Pre-incubate with UWA-101 culture->preincubate add_neuro Add Radiolabeled Neurotransmitter preincubate->add_neuro terminate Terminate Uptake add_neuro->terminate measure Measure Cellular Radioactivity terminate->measure analyze_ic50 Calculate IC50 measure->analyze_ic50

References

Foundational

Pharmacological Profile of α-Cyclopropyl-3,4-methylenedioxyphenethylamine: A Technical Guide

Disclaimer: Direct pharmacological data for α-cyclopropyl-3,4-methylenedioxyphenethylamine is not currently available in published scientific literature. The following profile is constructed based on data from its closes...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for α-cyclopropyl-3,4-methylenedioxyphenethylamine is not currently available in published scientific literature. The following profile is constructed based on data from its closest structural analogue, α-cyclopropyl-N-methyl-3,4-methylenedioxyphenethylamine (UWA-101), and established structure-activity relationships for phenethylamine (B48288) derivatives. All data pertaining to the target compound should be considered predictive.

Executive Summary

α-Cyclopropyl-3,4-methylenedioxyphenethylamine is a novel phenethylamine derivative. Based on the pharmacological profile of its N-methylated analogue, UWA-101, it is predicted to act as a selective serotonin-dopamine reuptake inhibitor (SDRI). The substitution of the α-methyl group, characteristic of compounds like 3,4-methylenedioxymethamphetamine (MDMA), with a cyclopropyl (B3062369) moiety dramatically alters its interaction with monoamine transporters. This substitution is reported to significantly decrease affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) 5-HT2A receptor, while markedly enhancing affinity for the dopamine (B1211576) transporter (DAT) and maintaining high affinity for the serotonin transporter (SERT).[1] This profile suggests a potential for therapeutic applications where dual modulation of serotonergic and dopaminergic systems is desired, without the significant noradrenergic or direct 5-HT2A agonist effects associated with related compounds.

Predicted Receptor and Transporter Binding Profile

The following table summarizes the predicted in vitro binding affinities (Kᵢ) of α-cyclopropyl-3,4-methylenedioxyphenethylamine at key central nervous system targets. The data is extrapolated from comparative studies of its N-methylated analogue, UWA-101, relative to MDMA.

TargetPredicted Kᵢ (nM) for α-cyclopropyl-MDPEAReference Kᵢ (nM) for MDMAFold Change vs. MDMA
Serotonin Transporter (SERT)High Affinity (Comparable to MDMA)~200-800~1x
Dopamine Transporter (DAT)High Affinity (Significantly Increased)~5,000-10,000>10x Increase
Norepinephrine Transporter (NET)Low Affinity (Significantly Decreased)~1,000-3,000>5x Decrease
Serotonin 5-HT₂ₐ ReceptorLow Affinity (Significantly Decreased)~2,000-5,000>5x Decrease

Note: The predicted values are based on qualitative descriptions from Johnston et al. (2012) indicating a ">5-fold decrease in affinity for NET and 5-HT2A receptors and a 10-fold increase in affinity for DAT" for the α-cyclopropyl analogue compared to MDMA.[1]

Predicted In Vitro Functional Activity

The functional activity of α-cyclopropyl-3,4-methylenedioxyphenethylamine is predicted to be primarily as a reuptake inhibitor at SERT and DAT.

AssayPredicted IC₅₀ (nM) for α-cyclopropyl-MDPEAPredicted Activity
Serotonin Reuptake InhibitionPotentInhibitor
Dopamine Reuptake InhibitionPotentInhibitor
Norepinephrine Reuptake InhibitionWeak to InactiveNo significant inhibition

Note: Functional reuptake assays on UWA-101 confirmed inhibition of both serotonin and dopamine reuptake with no effect on norepinephrine reuptake.[1]

Structure-Activity Relationships

The introduction of an α-cyclopropyl group in place of an α-methyl group on the phenethylamine backbone has several significant pharmacological implications:

  • Increased DAT Affinity: The cyclopropyl moiety appears to confer a conformation that is highly favorable for binding to the dopamine transporter.

  • Decreased NET and 5-HT₂ₐ Affinity: The steric bulk and electronic properties of the cyclopropyl ring likely create unfavorable interactions within the binding pockets of the norepinephrine transporter and the 5-HT₂ₐ receptor.

  • Metabolic Stability: In general, α-alkylation of phenethylamines, including with a cyclopropyl group, is known to sterically hinder the action of monoamine oxidase (MAO), thereby increasing the metabolic stability and duration of action of the compound compared to its non-α-substituted parent molecule.

Predicted Signaling Pathways

As a selective serotonin-dopamine reuptake inhibitor, α-cyclopropyl-3,4-methylenedioxyphenethylamine is predicted to exert its effects by blocking the re-entry of serotonin and dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing their signaling to postsynaptic neurons.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre_vesicle Vesicles (DA, 5-HT) DA Dopamine pre_vesicle->DA Release HT Serotonin pre_vesicle->HT Release pre_synthesis DA & 5-HT Synthesis pre_synthesis->pre_vesicle SERT SERT DAT DAT DA->DAT Reuptake DA_R Dopamine Receptors DA->DA_R Binding HT->SERT Reuptake HT_R Serotonin Receptors HT->HT_R Binding compound α-cyclopropyl-MDPEA compound->SERT Blockade compound->DAT Blockade signal Downstream Signaling DA_R->signal Activation HT_R->signal Activation G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation substance Test Compound (α-cyclopropyl-MDPEA) binding Receptor & Transporter Binding Assays substance->binding metabolism Metabolic Stability (Microsomes, Hepatocytes) substance->metabolism functional Functional Assays (e.g., Reuptake Inhibition) binding->functional Determine Potency pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) functional->pk Candidate Selection behavior Behavioral Pharmacology (e.g., Locomotor Activity, Drug Discrimination) pk->behavior toxicity Toxicology Studies (Acute & Chronic) behavior->toxicity

References

Exploratory

UWA-101: A Technical Whitepaper on a Selective Serotonin-Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract UWA-101 (α-cyclopropyl-3,4-methylenedioxyphenethylamine) is a novel phenethylamine (B48288) derivative, structurally analogous to 3,4-methylenediox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UWA-101 (α-cyclopropyl-3,4-methylenedioxyphenethylamine) is a novel phenethylamine (B48288) derivative, structurally analogous to 3,4-methylenedioxymethamphetamine (MDMA), with a unique pharmacological profile as a selective serotonin-dopamine reuptake inhibitor (SDRI).[1][2] Developed at the University of Western Australia, UWA-101 has garnered significant interest for its potential therapeutic applications, particularly in Parkinson's disease, where it may alleviate motor complications associated with long-term L-DOPA therapy without the psychoactive and cytotoxic effects of MDMA.[1][2] This document provides an in-depth technical overview of UWA-101, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows.

Introduction and Rationale

The therapeutic potential of modulating both serotonergic and dopaminergic systems has been an area of intense research. While MDMA has shown anecdotal and preclinical efficacy in mitigating L-DOPA-induced dyskinesia in Parkinson's disease, its clinical development is hampered by its illicit status, neurotoxicity, and psychoactive properties.[1][2] The development of UWA-101 represents a rational drug design approach to separate the therapeutic effects of MDMA from its undesirable properties.[2]

The key structural modification in UWA-101 is the substitution of the α-methyl group of MDMA with a cyclopropyl (B3062369) group.[1] This alteration dramatically shifts its binding profile, markedly increasing its affinity for the dopamine (B1211576) transporter (DAT) and reducing its affinity for the norepinephrine (B1679862) transporter (NET) and the 5-HT₂A receptor, the latter being associated with psychoactive effects.[1][2] The result is a compound with roughly equipotent inhibitory action at the serotonin (B10506) transporter (SERT) and DAT, making it one of the first described selective SDRIs with comparable affinities for these two sites.[2][3]

Pharmacological Profile

UWA-101's primary mechanism of action is the inhibition of serotonin and dopamine reuptake by blocking their respective transporters, SERT and DAT.[2] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing both serotonergic and dopaminergic signaling.

Quantitative Analysis: Binding Affinity and Reuptake Inhibition

The following tables summarize the in vitro pharmacological data for UWA-101 and its enantiomers, providing a comparative perspective with the parent compound, MDMA.

Table 1: In Vitro Reuptake Inhibition Constants (Kᵢ, nM) for Racemic UWA-101

CompoundSERT (Kᵢ, nM)DAT (Kᵢ, nM)NET (Kᵢ, nM)
UWA-101 467 ± 97894 ± 327> 50,000

Data sourced from Johnston et al., 2012.

Table 2: Comparative Binding Affinity of UWA-101 and MDMA

CompoundAffinity vs. MDMA at DATAffinity vs. MDMA at NET & 5-HT₂A
UWA-101 >10-fold increase>5-fold decrease

Data sourced from Johnston et al., 2012.[2]

Table 3: In Vitro Inhibitory Constants (Kᵢ, nM) for UWA-101 Enantiomers

EnantiomerDesignationSERT (Kᵢ, nM)DAT (Kᵢ, nM)DAT:SERT Selectivity Ratio
(R)-enantiomerUWA-1213830307~10:1 (DAT selective)
(S)-enantiomerUWA-122120> 50,000Highly SERT selective

Data for enantiomers UWA-121 and UWA-122 are presented to illustrate stereospecific contributions to the overall profile of the racemate.

Signaling Pathway and Mechanism of Action

UWA-101 acts at the presynaptic terminals of serotonergic and dopaminergic neurons. By binding to and inhibiting SERT and DAT, it prevents the re-clearing of serotonin and dopamine from the synaptic cleft, thus prolonging their availability to bind to postsynaptic receptors.

UWA101_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal SERT SERT DAT DAT UWA101 UWA-101 UWA101->SERT Inhibits UWA101->DAT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release Dopamine_vesicle Dopamine Vesicles Dopamine_synapse DA Dopamine_vesicle->Dopamine_synapse Release Serotonin_synapse->SERT Reuptake Serotonin_receptor 5-HT Receptors Serotonin_synapse->Serotonin_receptor Binds Dopamine_synapse->DAT Reuptake Dopamine_receptor DA Receptors Dopamine_synapse->Dopamine_receptor Binds

Caption: Mechanism of UWA-101 as a dual serotonin-dopamine reuptake inhibitor.

Experimental Protocols

The characterization of UWA-101 involves standard in vitro pharmacological assays to determine its affinity for and functional inhibition of monoamine transporters.

Radioligand Binding Assays

These assays determine the binding affinity (Kᵢ) of UWA-101 for SERT, DAT, and NET. The protocol involves a competitive binding paradigm using a radiolabeled ligand that has high affinity and selectivity for the transporter of interest.

Methodology:

  • Preparation of Membranes: Membranes from cells stably expressing human SERT, DAT, or NET are prepared. This typically involves homogenization of the cells in a buffered solution followed by centrifugation to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET), and assay buffer.

    • Non-specific Binding: The same components as total binding, but with the addition of a high concentration of a non-radiolabeled selective inhibitor to saturate the specific binding sites.

    • Competitive Binding: The same components as total binding, with the addition of varying concentrations of UWA-101.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of UWA-101 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Synaptosomal Reuptake Assays

These functional assays measure the inhibitory potency (IC₅₀) of UWA-101 on the reuptake of radiolabeled neurotransmitters into synaptosomes, which are isolated nerve terminals.

Methodology:

  • Preparation of Synaptosomes: Brain tissue (e.g., from rat striatum for DAT or cortex for SERT) is homogenized in a sucrose (B13894) buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is then resuspended in a Krebs-Ringer-HEPES buffer.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Uptake: Synaptosomal suspension and vehicle.

    • Non-specific Uptake: Synaptosomal suspension and a high concentration of a selective uptake inhibitor (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT).

    • Test Compound: Synaptosomal suspension and varying concentrations of UWA-101.

  • Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 10-15 minutes).

  • Initiation of Uptake: The uptake reaction is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) at a concentration near its Kₘ for the respective transporter.

  • Incubation: The plate is incubated at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination and Filtration: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The radioactivity accumulated within the synaptosomes on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition for each concentration of UWA-101 is determined relative to the specific uptake in the vehicle control. The IC₅₀ value is then calculated using non-linear regression.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay B1 Prepare Transporter- Expressing Cell Membranes B2 Incubate Membranes with Radioligand & UWA-101 B1->B2 B3 Terminate by Filtration B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 and Ki B4->B5 U1 Prepare Brain Synaptosomes U2 Incubate Synaptosomes with Radiolabeled Neurotransmitter & UWA-101 U1->U2 U3 Terminate by Filtration U2->U3 U4 Quantify Radioactivity U3->U4 U5 Calculate IC50 U4->U5 Start In Vitro Characterization of UWA-101 Start->B1 Start->U1

Caption: Experimental workflow for the in vitro characterization of UWA-101.

Conclusion

UWA-101 is a promising therapeutic lead compound with a well-defined mechanism of action as a selective serotonin-dopamine reuptake inhibitor. Its unique pharmacological profile, characterized by equipotent inhibition of SERT and DAT and a lack of significant activity at NET and 5-HT₂A receptors, distinguishes it from its parent compound, MDMA. This profile suggests the potential for therapeutic efficacy in conditions such as Parkinson's disease, without the undesirable psychoactive and cytotoxic effects. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation and potential clinical translation of UWA-101 and related compounds.

References

Foundational

UWA-101: A Novel Dual Dopamine/Serotonin Transporter Inhibitor for Parkinson's Disease

A Technical Whitepaper on the Discovery, Preclinical Development, and Mechanism of Action For Researchers, Scientists, and Drug Development Professionals Abstract UWA-101, an analogue of 3,4-methylenedioxymethamphetamine...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Preclinical Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising therapeutic candidate for Parkinson's disease (PD). This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of UWA-101. It details the rationale behind its design, its unique pharmacological profile as a dual dopamine (B1211576) and serotonin (B10506) transporter inhibitor, and the preclinical evidence supporting its efficacy in alleviating parkinsonian motor symptoms and L-DOPA-induced dyskinesia without the psychoactive or cytotoxic effects associated with its parent compound. This whitepaper consolidates key quantitative data, experimental methodologies, and the current understanding of the signaling pathways modulated by UWA-101.

Introduction: The Unmet Need in Parkinson's Disease Therapy

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Levodopa (L-DOPA) remains the gold-standard treatment for managing the motor symptoms of PD.[2] However, long-term L-DOPA therapy is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).[2] Anecdotal evidence and some animal studies suggested that MDMA could alleviate these complications, but its neurotoxicity and psychoactive properties preclude its therapeutic use.[3][4] This led to the development of non-psychoactive MDMA analogues with improved safety profiles, culminating in the synthesis of UWA-101.[3][4]

The Discovery and Design of UWA-101

UWA-101, or α-cyclopropyl-MDMA, was rationally designed at the University of Western Australia by modifying the structure of MDMA to eliminate its undesirable psychoactive and cytotoxic effects while retaining or enhancing its beneficial anti-parkinsonian properties.[3][5] The key structural modification is the replacement of the α-methyl group of MDMA with a cyclopropyl (B3062369) group.[3][6] This seemingly minor alteration dramatically shifts the compound's pharmacological profile.

Pharmacological Profile of UWA-101

UWA-101 exhibits a unique and desirable profile as a dual inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT), with significantly reduced affinity for the norepinephrine (B1679862) transporter (NET) and 5-HT2A receptors compared to MDMA.[3] This profile is critical to its therapeutic potential and improved safety.

Quantitative Data: Transporter Binding Affinities

The binding affinities (Ki) of UWA-101 for the monoamine transporters are summarized in the table below. For comparison, data for MDMA are also included where available.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)DAT/SERT RatioReference
UWA-101 ~300~380>10,000~0.8[7]
MDMA ~8290~2410~1190~3.4

Note: Ki values are approximate and can vary between different studies and assay conditions. The values presented here are for comparative purposes.

Preclinical Efficacy in Parkinsonian Models

Preclinical studies in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model of Parkinson's disease have demonstrated the therapeutic potential of UWA-101.

EndpointVehicle + L-DOPAUWA-101 (3 mg/kg) + L-DOPAUWA-101 (6 mg/kg) + L-DOPAUWA-101 (10 mg/kg) + L-DOPAReference
Duration of "ON-time" (min) 221.8 ± 19.0283.8 ± 39.0 (+28%)283.8 ± 42.7 (+28%)294.0 ± 33.8 (+33%)[4]
"ON-time" without disabling dyskinesia (min) 152.0 ± 32.1--246.0 ± 26.6 (+62%)
Dyskinesia Severity No significant changeNo significant changeNo significant changeNo significant change[4]
Psychosis-like Behaviors BaselineIncreasedIncreasedIncreased[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize UWA-101.

Functional Monoamine Reuptake Assay

This assay determines the potency of UWA-101 to inhibit the reuptake of dopamine and serotonin into cells expressing the respective transporters.

  • Cell Lines: Human embryonic kidney (HEK 293) cells stably expressing human DAT or SERT.

  • Radioligands: [³H]dopamine and [³H]serotonin.

  • Protocol:

    • Cells are plated in 96-well plates and grown to confluence.

    • Cells are washed with Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with various concentrations of UWA-101 or vehicle for 10 minutes at 37°C.

    • [³H]dopamine or [³H]serotonin is added to initiate the uptake reaction.

    • Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • The reaction is terminated by rapid washing with ice-cold buffer.

    • Cells are lysed, and the amount of radioactivity taken up is measured by liquid scintillation counting.

    • IC50 values are calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

MPTP-Lesioned Primate Model of Parkinson's Disease

This model is used to assess the anti-parkinsonian and anti-dyskinetic effects of UWA-101.

  • Animal Model: Common marmosets (Callithrix jacchus) are rendered parkinsonian by systemic administration of MPTP.

  • L-DOPA Priming: Animals are treated with L-DOPA to induce stable dyskinesia.

  • Drug Administration: UWA-101 is administered orally in combination with L-DOPA.

  • Behavioral Assessments:

    • Parkinsonian disability: Assessed using a validated rating scale that scores posture, tremor, bradykinesia, and locomotor activity.

    • Dyskinesia: Rated by a blinded observer using a scale that quantifies the severity of chorea and dystonia in different body parts.

    • "ON-time": The duration of time during which the animal experiences good motor control.

Drug Discrimination Assay

This assay evaluates the psychoactive properties of UWA-101 by determining if it substitutes for a known psychoactive drug (MDMA).

  • Animal Model: Sprague-Dawley rats trained to discriminate MDMA from saline.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training: Rats are trained to press one lever after an injection of MDMA and another lever after a saline injection to receive a food reward.

  • Testing: After stable discrimination is achieved, rats are administered various doses of UWA-101, and the percentage of responses on the MDMA-appropriate lever is measured. Full substitution ( > 80% on the drug lever) indicates similar subjective effects.

Cytotoxicity Assay

This assay assesses the potential of UWA-101 to cause cell death in serotonergic neurons.

  • Cell Line: A serotonergic cell line (e.g., RN46A cells) is commonly used.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Protocol:

    • Cells are plated in 96-well plates and exposed to various concentrations of UWA-101 or MDMA for a specified period (e.g., 24-48 hours).

    • MTT reagent is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • A decrease in absorbance indicates a reduction in cell viability.

Mechanism of Action and Signaling Pathways

The therapeutic effects of UWA-101 are primarily attributed to its dual inhibition of DAT and SERT, leading to a more balanced and sustained increase in synaptic dopamine and serotonin levels compared to L-DOPA alone.

UWA101_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 DAT DAT UWA101->DAT Inhibits SERT SERT UWA101->SERT Inhibits Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Dopamine_synapse->DAT D2R D2 Receptors Dopamine_synapse->D2R Activates Serotonin_synapse->SERT Reuptake _5HT1A 5-HT1A Receptors Serotonin_synapse->_5HT1A Modulates Therapeutic_Effect Improved Motor Control Reduced Dyskinesia D2R->Therapeutic_Effect _5HT1A->Therapeutic_Effect

Fig 1. Proposed mechanism of action of UWA-101 in Parkinson's disease.

The balanced potentiation of both dopaminergic and serotonergic signaling is thought to contribute to the smoother motor control and reduced dyskinesia observed in preclinical models. The increased serotonin may help to modulate dopamine release and receptor sensitivity, mitigating the pulsatile stimulation associated with L-DOPA therapy that is thought to contribute to LID.

Experimental and Logical Workflows

The development of UWA-101 followed a logical progression from rational drug design to preclinical evaluation.

UWA101_Development_Workflow cluster_discovery Discovery & Design cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation MDMA_observation Observation of MDMA's Anti-dyskinetic Effects Rational_Design Rational Drug Design: Modify MDMA Structure MDMA_observation->Rational_Design UWA101_Synthesis Synthesis of UWA-101 Rational_Design->UWA101_Synthesis Binding_Assay Transporter Binding Assays (DAT, SERT, NET) UWA101_Synthesis->Binding_Assay Reuptake_Assay Functional Reuptake Assays Binding_Assay->Reuptake_Assay Cytotoxicity_Assay Cytotoxicity Assays Reuptake_Assay->Cytotoxicity_Assay Psychoactivity_Assay Drug Discrimination Studies Cytotoxicity_Assay->Psychoactivity_Assay Efficacy_Model MPTP-Lesioned Primate Model Psychoactivity_Assay->Efficacy_Model a a Efficacy_Model->a Assess Anti-Parkinsonian and Anti-Dyskinetic Effects

Fig 2. Discovery and preclinical development workflow for UWA-101.

Conclusion and Future Directions

UWA-101 represents a significant advancement in the search for novel therapeutics for Parkinson's disease. Its unique dual DAT/SERT inhibitory action, coupled with a favorable safety profile in preclinical models, positions it as a strong candidate for clinical development. Future research should focus on long-term safety and efficacy studies, as well as elucidation of the precise molecular mechanisms underlying its beneficial effects on L-DOPA-induced dyskinesia. The increased incidence of psychosis-like behaviors at higher doses warrants further investigation to determine the therapeutic window and potential for co-administration with antipsychotic agents. The development of UWA-101 highlights the potential of repurposing and modifying existing psychoactive compounds to create safer and more effective treatments for neurological disorders.

References

Exploratory

UWA-101: A Technical Guide to a Novel Serotonin-Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), represents a significant advancement in the field of monoamine reuptake inhibitor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), represents a significant advancement in the field of monoamine reuptake inhibitors. By replacing the α-methyl group of MDMA with a cyclopropyl (B3062369) moiety, UWA-101 exhibits a unique pharmacological profile characterized by potent and balanced inhibition of the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters, with markedly reduced activity at the norepinephrine (B1679862) transporter (NET). This alteration in selectivity effectively eliminates the psychoactive and cytotoxic effects associated with MDMA, while retaining and even enhancing its potential therapeutic properties, particularly in the context of Parkinson's disease. This technical guide provides a comprehensive overview of UWA-101, including its mechanism of action, comparative pharmacological data against MDMA, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Introduction

3,4-Methylenedioxymethamphetamine (MDMA), a well-known psychoactive substance, has been shown to interact with monoamine transporters, primarily acting as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor.[1] While its potent effects on the central nervous system have been extensively studied for their therapeutic potential, its abuse liability, neurotoxicity, and psychoactive properties have limited its clinical development.[2][3]

UWA-101 (α-cyclopropyl-MDMA) is a novel compound developed at the University of Western Australia designed to separate the potential therapeutic effects of MDMA from its undesirable properties.[3][4] The key structural modification, the substitution of the α-methyl group with a cyclopropyl group, results in a profound shift in its pharmacological activity.[2][3][4] UWA-101 acts as a selective and equipotent serotonin-dopamine reuptake inhibitor (SDRI), a rare pharmacological profile among monoamine transporter ligands.[2][5] This unique mechanism of action is believed to be responsible for its observed efficacy in animal models of Parkinson's disease without inducing the psychostimulant or neurotoxic effects of MDMA.[2][6]

This guide will delve into the technical details of UWA-101, providing a direct comparison with MDMA and its analogues, outlining the experimental methodologies used to characterize these compounds, and visualizing the proposed mechanisms of action.

Chemical Structure and Synthesis

UWA-101, or 2-(1,3-Benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine, is a phenethylamine (B48288) derivative.[3] Its synthesis is achieved through the reductive amination of piperonyl cyclopropyl ketone with methylamine.[7][8]

Logical Workflow for the Synthesis of UWA-101

G start Piperonyl Cyclopropyl Ketone + Methylamine imine_formation Imine Formation start->imine_formation reduction Reduction (e.g., with Sodium Borohydride) imine_formation->reduction product UWA-101 reduction->product

A simplified workflow for the synthesis of UWA-101.

Mechanism of Action

The primary mechanism of action of UWA-101 is the potent and balanced inhibition of the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][5] This dual inhibition leads to an increase in the extracellular concentrations of serotonin and dopamine in the synaptic cleft, thereby enhancing serotonergic and dopaminergic neurotransmission.[5] Unlike MDMA, UWA-101 has significantly lower affinity for the norepinephrine transporter (NET) and the 5-HT2A receptor, which are thought to contribute to the cardiovascular and psychoactive effects of MDMA, respectively.[2][4]

Signaling Pathway of UWA-101

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 SERT SERT UWA101->SERT Inhibits DAT DAT UWA101->DAT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptors Serotonin->Serotonin_receptor Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Downstream Downstream Signaling Serotonin_receptor->Downstream Dopamine_receptor->Downstream

Proposed mechanism of UWA-101 at the synapse.

Comparative Pharmacological Data

Monoamine Transporter Binding Affinity (Ki, nM)
CompoundSERTDATNETReference(s)
(±)-MDMA 241082901190[9]
UWA-121 ((R)-enantiomer of UWA-101) 3830307>10000[2]
UWA-122 ((S)-enantiomer of UWA-101) 120>50000>10000[2]
Monoamine Uptake Inhibition (IC50, nM)
CompoundSerotoninDopamineNorepinephrineReference(s)
(±)-MDMA 11203240640[10]
UWA-101 InhibitsInhibitsNo effect[2][11]

Experimental Protocols

The characterization of UWA-101 and its comparison to MDMA analogues involve standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for monoamine transporters (SERT, DAT, NET).

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

  • Test compounds (UWA-101, MDMA).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer.

  • For the determination of non-specific binding, a separate set of wells should contain a high concentration of a selective inhibitor for the respective transporter.

  • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay

Objective: To measure the functional inhibition of monoamine uptake (IC50) by test compounds.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex/hippocampus for SERT and NET) of rodents.

  • Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, [³H]norepinephrine.

  • Test compounds (UWA-101, MDMA).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Pre-incubate synaptosomes in uptake buffer with varying concentrations of the test compound or vehicle in a 96-well plate.

  • To determine non-specific uptake, a separate set of wells should contain a high concentration of a selective inhibitor.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove extracellular radiolabel.

  • Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

  • Determine the IC50 value, the concentration of the test compound that inhibits 50% of specific uptake, using non-linear regression analysis.

Experimental Workflow Diagram

G cluster_binding Radioligand Binding Assay cluster_uptake Synaptosome Uptake Assay b1 Prepare cell membranes expressing transporters b2 Incubate with radioligand and test compound b1->b2 b3 Filter and wash b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki b4->b5 u1 Prepare synaptosomes u2 Pre-incubate with test compound u1->u2 u3 Initiate uptake with radiolabeled neurotransmitter u2->u3 u4 Filter and wash u3->u4 u5 Quantify radioactivity u4->u5 u6 Calculate IC50 u5->u6

Workflow for in vitro pharmacological characterization.

Conclusion

UWA-101 stands out as a promising non-psychoactive analogue of MDMA with a unique and desirable pharmacological profile. Its equipotent inhibition of serotonin and dopamine transporters, coupled with a lack of significant activity at the norepinephrine transporter and 5-HT2A receptors, distinguishes it from its parent compound and other MDMA analogues. This selective serotonin-dopamine reuptake inhibition is credited with its potential therapeutic benefits, particularly in ameliorating symptoms of Parkinson's disease, without the adverse effects that have hindered the clinical application of MDMA. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of UWA-101 and other selective dual monoamine reuptake inhibitors. Further research is warranted to fully elucidate the downstream signaling consequences of this unique pharmacological profile and to translate the promising preclinical findings into clinical applications.

References

Foundational

In Vitro Binding Affinities of UWA-101 to Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine (α-cPr-MDPEA), is a novel analogue of 3,4-methylenedioxymethamphetamine (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine (α-cPr-MDPEA), is a novel analogue of 3,4-methylenedioxymethamphetamine (MDMA).[1] Developed at the University of Western Australia, this compound has garnered significant interest for its potential therapeutic applications, particularly in the context of Parkinson's disease.[1][2] Unlike its parent compound MDMA, UWA-101 is designed to lack psychoactivity and cytotoxicity.[1][3] Its unique pharmacological profile is characterized by a distinct pattern of binding affinities for the monoamine transporters—dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This guide provides an in-depth overview of the in vitro binding characteristics of UWA-101, details the experimental protocols used for its assessment, and visualizes the key concepts and workflows.

Data Presentation: Binding and Functional Profile

The in vitro pharmacological profile of UWA-101 reveals a significant shift in transporter affinity compared to MDMA. This unique profile positions UWA-101 as the first described selective inhibitor with comparable affinities for both the dopamine and serotonin transporters.[1]

Comparative Binding Affinity

Quantitative analysis demonstrates a distinct receptor/transporter binding profile for UWA-101 relative to MDMA. The key differentiators are a markedly increased affinity for the dopamine transporter (DAT) and a significantly decreased affinity for the norepinephrine transporter (NET).[1][3]

CompoundDopamine Transporter (DAT) AffinityNorepinephrine Transporter (NET) AffinitySerotonin Transporter (SERT) Affinity
UWA-101 ~10-fold increase vs. MDMA>5-fold decrease vs. MDMAHigh affinity, comparable to DAT

Table 1: Relative in vitro binding affinities of UWA-101 compared to MDMA.[1]

Functional Reuptake Inhibition

Functional assays confirm the binding affinity profile. UWA-101 effectively inhibits the reuptake of both dopamine and serotonin, while having no discernible effect on norepinephrine reuptake. This dual inhibition of DAT and SERT is a defining characteristic of its mechanism of action.[1][3]

TransporterEffect of UWA-101
Dopamine Transporter (DAT) Inhibition of dopamine reuptake
Serotonin Transporter (SERT) Inhibition of serotonin reuptake
Norepinephrine Transporter (NET) No effect on norepinephrine reuptake

Table 2: Summary of UWA-101's in vitro functional activity at monoamine transporters.[1]

Experimental Protocols

The determination of binding affinities and functional inhibition of monoamine transporters typically involves radioligand binding assays and neurotransmitter reuptake assays, respectively. These are standard in vitro pharmacological methods.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., UWA-101) for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to that transporter.

1. Membrane Preparation:

  • Cells stably expressing the human monoamine transporter of interest (hDAT, hSERT, or hNET) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes containing the transporters.

  • The membrane pellet is washed, resuspended in a suitable buffer, and protein concentration is determined (e.g., using a BCA assay). The prepared membranes are then stored at -80°C until use.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a final volume (e.g., 250 µL):

    • A fixed amount of the prepared cell membranes.
    • A specific concentration of a radioligand (e.g., [³H]-CFT for DAT, [³H]-citalopram for SERT, or [³H]-nisoxetine for NET).
    • Varying concentrations of the unlabeled test compound (UWA-101) to generate a competition curve.

  • Non-specific binding is determined in parallel wells containing a high concentration of a known, potent inhibitor for the respective transporter.

  • Total binding is determined in wells with only the radioligand and membranes.

3. Incubation and Filtration:

  • The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters presoaked in polyethyleneimine). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Data Analysis:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity on each filter is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

  • The Ki value (inhibition constant), which represents the affinity of the compound for the transporter, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Reuptake Assay

This assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

1. Cell Culture:

  • Adherent cells expressing the transporter of interest are grown in 96-well plates.

2. Uptake Inhibition:

  • Cells are washed with a buffer (e.g., Krebs-HEPES buffer).

  • The cells are then incubated with various concentrations of the test compound (UWA-101).

  • A fixed concentration of a radiolabeled substrate (e.g., [³H]-dopamine for DAT or [³H]-serotonin for SERT) is added, and the incubation continues for a short period (e.g., 1-3 minutes) at room temperature.

3. Termination and Lysis:

  • The uptake is stopped by washing the cells with ice-cold buffer.

  • The cells are then lysed (e.g., with 1% SDS) to release the internalized radioactivity.

4. Data Analysis:

  • The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • The IC50 value for the inhibition of neurotransmitter uptake is determined by plotting the percentage of inhibition against the log concentration of UWA-101.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of UWA-101's pharmacology and the experimental procedures used in its characterization.

cluster_UWA101 UWA-101 Binding Profile cluster_Transporters Monoamine Transporters UWA101 UWA-101 DAT Dopamine Transporter (DAT) UWA101->DAT High Affinity (Inhibits Reuptake) SERT Serotonin Transporter (SERT) UWA101->SERT High Affinity (Inhibits Reuptake) NET Norepinephrine Transporter (NET) UWA101->NET Low Affinity (No Effect)

Caption: UWA-101's selective affinity for DAT and SERT.

start Start: Prepare Transporter- Expressing Cell Membranes incubate Incubate Membranes with: 1. Radioligand 2. Test Compound (UWA-101) start->incubate filter Rapid Vacuum Filtration (Separates Bound from Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki Values count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a radioligand binding assay.

UWA101 UWA-101 DAT DAT UWA101->DAT Inhibits SERT SERT UWA101->SERT Inhibits SynapticDA Increased Synaptic Dopamine DAT->SynapticDA Leads to Synaptic5HT Increased Synaptic Serotonin SERT->Synaptic5HT Leads to TherapeuticEffect Potential Therapeutic Effect (e.g., in Parkinson's Disease) SynapticDA->TherapeuticEffect Contributes to Synaptic5HT->TherapeuticEffect Contributes to

Caption: Proposed signaling pathway for UWA-101.

References

Exploratory

The Psychoactive Chasm: A Technical Comparison of UWA-101 and MDMA

An In-depth Guide for Researchers and Drug Development Professionals This technical guide provides a detailed comparative analysis of the psychoactive and pharmacological properties of 3,4-methylenedioxymethamphetamine (...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the psychoactive and pharmacological properties of 3,4-methylenedioxymethamphetamine (MDMA) and its novel, non-psychoactive analogue, UWA-101 (α-cyclopropyl-MDMA). Developed as a potential therapeutic for Parkinson's disease, UWA-101 was specifically engineered to retain certain neuropharmacological benefits of MDMA while eliminating its hallmark psychoactivity and cytotoxicity. This document outlines the core pharmacodynamic differences, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular and procedural workflows.

Comparative Pharmacodynamics: A Tale of Two Mechanisms

The profound difference in the psychoactive profiles of MDMA and UWA-101 stems directly from their distinct interactions with monoamine transporters and receptors in the central nervous system. While MDMA is a potent substrate and reversing agent for monoamine transporters, UWA-101 functions as a selective reuptake inhibitor.[1][2][3] This fundamental mechanistic divergence is quantified by their respective binding affinities.

Quantitative Receptor and Transporter Affinity

UWA-101 displays a unique receptor and transporter binding profile when compared to the enantiomers of MDMA.[1][2] It exhibits a tenfold greater affinity for the dopamine (B1211576) transporter (DAT) and a more than fivefold reduced affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) 5-HT₂ₐ receptor.[1][2] This shift transforms the compound from a serotonin-dominant releasing agent into a balanced serotonin-dopamine reuptake inhibitor.[1][3]

The table below summarizes the binding affinities (Ki) at key molecular targets. The values for MDMA are presented for its individual enantiomers, as they exhibit distinct pharmacological profiles. (S)-MDMA is primarily responsible for the monoamine release, while (R)-MDMA contributes more significantly to the 5-HT₂ₐ receptor interaction.[1] The values for UWA-101 are estimated based on its reported fold-differences relative to MDMA.

Target(S)-MDMA Ki (nM)(R)-MDMA Ki (nM)UWA-101 Ki (nM) (Estimated)Primary Action (MDMA)Primary Action (UWA-101)
SERT (Serotonin Transporter)222[1]24,500[1]~220-250Substrate/ReleaserReuptake Inhibitor
DAT (Dopamine Transporter)2,300[1]>50,000[1]~230Substrate/ReleaserReuptake Inhibitor
NET (Norepinephrine Transporter)7,800[1]>50,000[1]>39,000Substrate/ReleaserNegligible
5-HT₂ₐ Receptor >50,000[1]4,700[1]>23,500Partial AgonistNegligible

Note: Lower Ki values indicate higher binding affinity. UWA-101 estimates are calculated based on reported affinities relative to racemic MDMA, using the more potent enantiomer of MDMA at each target as a baseline.

Signaling Pathway Divergence

The differing binding profiles translate into two distinct signaling cascades. MDMA acts as a transporter substrate, leading to a non-exocytotic, massive efflux of serotonin, dopamine, and norepinephrine from the presynaptic neuron into the synapse.[4][5] This surge of neurotransmitters, particularly serotonin, and subsequent activation of postsynaptic receptors like 5-HT₂ₐ, is responsible for its characteristic entactogenic and psychoactive effects.[6]

In stark contrast, UWA-101 acts as a competitive inhibitor at SERT and DAT.[1][2] It blocks the natural reuptake of serotonin and dopamine, leading to a more modest and sustained increase in their synaptic concentrations. Crucially, its negligible affinity for NET and 5-HT₂ₐ receptors prevents the broad-spectrum monoaminergic and direct psychedelic effects associated with MDMA.[1][2]

G cluster_MDMA MDMA Mechanism cluster_UWA101 UWA-101 Mechanism MDMA MDMA SERT_M SERT MDMA->SERT_M Binds & Reverses DAT_M DAT MDMA->DAT_M Binds & Reverses NET_M NET MDMA->NET_M Binds & Reverses HT2A_M 5-HT₂ₐ Receptor MDMA->HT2A_M Binds (Partial Agonist) Release_M Massive 5-HT, DA, NE Release (Efflux) SERT_M->Release_M DAT_M->Release_M NET_M->Release_M Psychoactivity_M Psychoactive Effects (Euphoria, Empathy) HT2A_M->Psychoactivity_M Release_M->Psychoactivity_M UWA101 UWA-101 SERT_U SERT UWA101->SERT_U Binds & Inhibits DAT_U DAT UWA101->DAT_U Binds & Inhibits Inhibition_U 5-HT & DA Reuptake Inhibition SERT_U->Inhibition_U DAT_U->Inhibition_U NoPsychoactivity_U Lacks Psychoactive Effects Inhibition_U->NoPsychoactivity_U

Figure 1: Comparative Signaling Pathways of MDMA and UWA-101.

Experimental Protocols

The characterization of novel psychoactive substances relies on a tiered approach, from in vitro molecular assays to in vivo behavioral paradigms. The differentiation of UWA-101 from MDMA was established through such a workflow.

Standard Workflow for Compound Characterization

A typical experimental pipeline involves initial screening for binding affinity at relevant targets, followed by functional assays to determine the nature of the interaction (e.g., inhibitor vs. releaser), and culminating in behavioral assays to assess the integrated, in vivo effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment A Radioligand Binding Assay B Functional Reuptake/Release Assay A->B Determine Ki (Affinity) C Locomotor Activity B->C Determine EC₅₀/IC₅₀ (Potency/Function) D Drug Discrimination Study C->D E Toxicity/Safety Assessment D->E F Compound Profile (e.g., Psychoactive vs. Non-Psychoactive) E->F

Figure 2: General Experimental Workflow for Psychoactive Drug Characterization.

Methodology: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Protocol:

  • Tissue/Cell Preparation: Membranes from brain tissue homogenates (e.g., rat striatum for DAT) or cultured cells stably expressing the target transporter/receptor (e.g., HEK293-hSERT) are prepared and isolated via centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: In assay tubes, the membrane preparation is incubated with a specific radioligand (e.g., [³H]citalopram for SERT) at a concentration near its Kd.

  • Competition: A range of concentrations of the unlabeled test compound (e.g., UWA-101 or MDMA) are added to displace the radioligand.

  • Equilibrium & Termination: The mixture is incubated to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodology: Synaptosomal Monoamine Reuptake/Release Assay

Objective: To determine if a compound acts as a reuptake inhibitor or a releasing agent and to quantify its potency (IC₅₀ for inhibition or EC₅₀ for release).

Protocol:

  • Synaptosome Preparation: Crude synaptosomes (resealed nerve terminals) are isolated from fresh rodent brain tissue (e.g., striatum) by homogenization in isotonic sucrose (B13894) solution followed by differential centrifugation.

  • Preloading (for Release Assay): Synaptosomes are pre-incubated with a radiolabeled monoamine (e.g., [³H]serotonin) to allow for its uptake via the respective transporter.

  • Assay Buffer: An appropriate physiological buffer (e.g., Krebs-Ringer-HEPES) is used.

  • Incubation:

    • Inhibition Assay: Synaptosomes are incubated with the radiolabeled monoamine in the presence of various concentrations of the test compound.

    • Release Assay: Preloaded synaptosomes are incubated with various concentrations of the test compound.

  • Termination: The assay is terminated by rapid filtration, separating the synaptosomes from the buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes (inhibition assay) or released into the buffer (release assay) is measured by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the IC₅₀ value (for inhibition) or the EC₅₀ value (for release).

Methodology: Drug Discrimination Studies

Objective: To assess the interoceptive (subjective) effects of a novel compound by determining if it substitutes for a known training drug in animals.

Protocol:

  • Subjects: Typically, rats are used. They are food-restricted to maintain motivation for the food reward.

  • Apparatus: Standard two-lever operant conditioning chambers where lever presses can be rewarded with food pellets.

  • Training Phase:

    • Animals are trained to press one lever (the "drug lever") for a food reward after being administered the training drug (e.g., 1.5 mg/kg MDMA).

    • On alternate days, they are trained to press the other lever (the "vehicle lever") for a food reward after being administered a saline vehicle.

    • Training continues until animals reliably select the correct lever (>80% accuracy) based on the injection they received.

  • Testing Phase:

    • Once trained, animals are administered various doses of a novel test compound (e.g., UWA-101).

    • The animal is placed in the chamber, and the percentage of responses made on the drug-associated lever is recorded.

  • Data Analysis:

    • Full Substitution: If the test drug leads to >80% of responses on the drug lever, it is considered to have subjective effects similar to the training drug.

    • Partial Substitution: Responding between 20% and 80% on the drug lever.

    • No Substitution: If the test drug leads to >80% of responses on the vehicle lever, it is considered to lack subjective effects similar to the training drug. UWA-101 did not substitute for MDMA in such assays, confirming its lack of MDMA-like psychoactive properties.[1][2]

References

Foundational

Technical Whitepaper: Neurotoxicity Profile of UWA-101 in Neuronal Cell Cultures

For Researchers, Scientists, and Drug Development Professionals Executive Summary UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has been investigated for its therapeutic potential, particularly in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease, as it appears to enhance the benefits of L-DOPA without inducing the psychoactive or cytotoxic effects associated with MDMA.[1][2] A critical aspect of its preclinical evaluation is its neurotoxicity profile. This document provides a technical overview of the in vitro studies assessing the neurotoxicity of UWA-101 in neuronal cell cultures, with a focus on serotonergic cells. The findings from the primary literature indicate that UWA-101 does not reduce the viability of these cells, a stark contrast to the known neurotoxic effects of MDMA.[1][3] This guide details the experimental protocols used to determine this lack of cytotoxicity, presents the available quantitative data, and illustrates the proposed mechanisms underlying its favorable safety profile.

Comparative Cytotoxicity Data

The neurotoxicity of UWA-101 was directly compared to MDMA in serotonergic CCL-220 cells. The data, derived from the Alamar Blue cell viability assay after 24 hours of exposure, demonstrates a significant difference in the cytotoxic profiles of the two compounds. While MDMA induced a concentration-dependent decrease in cell viability, UWA-101 did not exhibit cytotoxic effects at the same concentrations.[3]

CompoundConcentration (µM)Mean Cell Viability (%)Standard Error
Vehicle0100N/A
UWA-1011~100~5
10~100~5
100~98~4
300~95~6
MDMA1~100~5
10~95~5
100~80~7
300~60~8

Data is estimated from the graphical representation in Johnston et al., The FASEB Journal, 2012.[3]

Experimental Protocols

The following is a detailed description of the methodology used to assess the in vitro cytotoxicity of UWA-101.

Cell Viability Assessment via Alamar Blue Assay

This protocol outlines the key steps for determining cell viability in serotonergic cell cultures upon exposure to UWA-101 and MDMA.

  • Cell Line: Serotonergic CCL-220 cells were utilized for the cytotoxicity assessment.[3]

  • Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% bovine calf serum (BCS).[3]

  • Compound Exposure: Cultured cells were exposed to varying concentrations of UWA-101 or MDMA, ranging from 1 to 300 µM, for a duration of 24 hours.[3]

  • Viability Reagent: Alamar Blue was added to the cell cultures immediately following the addition of the test compounds, at a final volume of 0.4%.[3]

  • Incubation: The cells were incubated with the Alamar Blue reagent for the duration of the compound exposure.

  • Fluorescence Measurement: After the 24-hour incubation period, fluorescence was measured using an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[3]

  • Data Analysis: The measured fluorescence is proportional to the number of viable, metabolically active cells. Data was analyzed using a two-way ANOVA with a Bonferroni multiple-comparisons test to determine statistical significance.[3]

G cluster_0 Cell Preparation cluster_1 Compound Exposure cluster_2 Data Acquisition & Analysis Culture Culture CCL-220 cells in DMEM + 5% BCS Seed Seed cells into multi-well plates Culture->Seed Add_Compounds Add UWA-101 or MDMA (1-300 µM) Seed->Add_Compounds Add_Alamar Add Alamar Blue (0.4% final volume) Add_Compounds->Add_Alamar Incubate Incubate for 24 hours at 37°C Add_Alamar->Incubate Measure Measure Fluorescence (Ex: 544nm, Em: 590nm) Incubate->Measure Analyze Analyze data using 2-way ANOVA Measure->Analyze

Fig. 1: Experimental workflow for the Alamar Blue cell viability assay.

Signaling Pathways and Mechanism of Action

The lack of neurotoxicity of UWA-101 is attributed to its distinct receptor and transporter binding profile compared to MDMA. MDMA's neurotoxicity is linked to its interaction with the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) 5-HT2A receptors, leading to oxidative stress and apoptosis.[2] In contrast, UWA-101 exhibits a significantly lower affinity for these targets, which is believed to prevent the initiation of these toxic downstream signaling cascades.[1]

Contrasting Signaling Pathways of MDMA and UWA-101

The following diagram illustrates the proposed differential effects of MDMA and UWA-101 on neuronal signaling pathways. MDMA's engagement with NET and 5-HT2A receptors triggers a cascade involving oxidative stress and caspase activation, culminating in apoptosis. UWA-101, with its reduced affinity for these receptors, is hypothesized to not initiate this toxic pathway, thus preserving cell viability.

G cluster_MDMA MDMA Pathway cluster_UWA101 UWA-101 Pathway MDMA MDMA NET NET MDMA->NET HT2A 5-HT2A Receptor MDMA->HT2A OxidativeStress Oxidative Stress (ROS/RNS Production) NET->OxidativeStress contributes to HT2A->OxidativeStress stimulates Caspase Caspase-3 Activation OxidativeStress->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis executes UWA101 UWA-101 NET_UWA NET (Low Affinity) UWA101->NET_UWA weak interaction HT2A_UWA 5-HT2A Receptor (Low Affinity) UWA101->HT2A_UWA weak interaction NoToxicity No Downstream Neurotoxic Signaling Viability Cell Viability Maintained NoToxicity->Viability results in

References

Exploratory

An In-depth Technical Guide to the Pharmacology of UWA-101 Enantiomers: UWA-121 and UWA-122

This technical guide provides a comprehensive overview of the pharmacological profiles of UWA-121 and UWA-122, the (R)- and (S)-enantiomers of the novel MDMA analogue, UWA-101. Developed as potential therapeutic agents f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacological profiles of UWA-121 and UWA-122, the (R)- and (S)-enantiomers of the novel MDMA analogue, UWA-101. Developed as potential therapeutic agents for Parkinson's disease, these compounds exhibit distinct and selective activities as monoamine reuptake inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Core Pharmacological Properties

UWA-101 was designed as a non-psychoactive analogue of MDMA with potential for treating L-DOPA-induced dyskinesia in Parkinson's disease.[2][4] Subsequent research isolated its enantiomers, UWA-121 and UWA-122, revealing that they possess distinct and separable pharmacological activities.[1][3][5]

UWA-121 , the (R)-enantiomer, is a dual dopamine (B1211576) and serotonin (B10506) reuptake inhibitor (SDRI) with a notable preference for the dopamine transporter (DAT) over the serotonin transporter (SERT).[1][3][5] Specifically, it has an approximate 10-fold greater affinity for DAT than for SERT.[1][3]

UWA-122 , the (S)-enantiomer, is a highly selective serotonin reuptake inhibitor (SSRI), showing potent inhibition of SERT with negligible activity at DAT and the norepinephrine (B1679862) transporter (NET).[1][3][5]

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities and functional monoamine reuptake inhibition data for UWA-121 and UWA-122.

CompoundTargetBinding Affinity (Ki, nM)Functional Reuptake Inhibition (Ki, nM)
UWA-121 DAT307 ± 33592 ± 130
SERT3830 ± 7604640 ± 880
NET> 50,000> 50,000
UWA-122 DAT> 50,000> 50,000
SERT120 ± 31340 ± 67
NET> 50,000> 50,000

Data sourced from Huot et al., Neuropharmacology, 2014.[5]

Experimental Protocols

The quantitative data presented above were derived from in vitro assays using rat synaptosomal preparations.[5] The general methodologies are outlined below.

Receptor/Transporter Binding Assays

These assays were conducted to determine the binding affinity of UWA-121 and UWA-122 to monoamine transporters.

  • Preparation: Synaptosomal membranes were prepared from rat brain tissue (striatum for DAT and cerebral cortex for SERT).[5]

  • Assay Conditions:

    • Radioligand: A specific radiolabeled ligand that binds to the target transporter was used.[5]

    • Non-specific Displacer: A high concentration of a known, non-radiolabeled ligand was used to determine non-specific binding.[5]

    • Incubation: The synaptosomal preparations were incubated with the radioligand and varying concentrations of the test compounds (UWA-121 or UWA-122).[5]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined through non-linear regression analysis of the resulting dose-response curves. The inhibitory constant (Ki) was then calculated using the Cheng-Prusoff equation.[5]

Monoamine Reuptake Assays

These functional assays were performed to measure the potency of UWA-121 and UWA-122 in inhibiting the reuptake of dopamine and serotonin.

  • Preparation: Assays were performed in Krebs buffer.[5]

  • Assay Conditions:

    • The buffer contained inhibitors of enzymes that degrade monoamines (nialamide for MAO and OR-486 for COMT in dopamine and norepinephrine assays).[5]

    • Synaptosomal preparations were incubated with a radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) and varying concentrations of the test compounds.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine reuptake (IC50) was determined, and the Ki value was calculated.[5]

Mandatory Visualizations

Signaling Pathways and Mechanisms

The primary mechanism of action for UWA-121 and UWA-122 is the inhibition of monoamine transporters. The following diagram illustrates this process at a synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron UWA121 UWA-121 DAT Dopamine Transporter (DAT) UWA121->DAT Inhibits SERT Serotonin Transporter (SERT) UWA121->SERT Weakly Inhibits UWA122 UWA-122 UWA122->SERT Inhibits Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine_vesicle->Dopamine Release Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin_vesicle->Serotonin Release Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binds Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptors Serotonin->Serotonin_receptor Binds

Caption: Mechanism of action of UWA-121 and UWA-122 at the synapse.

Experimental Workflow

The following diagram outlines the general workflow for the competitive radioligand binding assays used to characterize UWA-121 and UWA-122.

cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare Synaptosomal Membranes B Incubate Membranes with: - Radioligand - Varying [Test Compound] - Non-specific Displacer (control) A->B C Separate Bound and Free Radioligand (e.g., Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis: - Generate Dose-Response Curve - Calculate IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

References

Foundational

The Structure-Activity Relationship of UWA-101 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of UWA-101 and its related compounds. UWA-101, an analog of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of UWA-101 and its related compounds. UWA-101, an analog of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising therapeutic lead, particularly in the context of Parkinson's disease. This document details the quantitative effects of structural modifications on monoamine transporter affinity and function, outlines the experimental protocols used to determine these properties, and visualizes the key signaling pathways and experimental workflows.

Introduction: From MDMA to Non-Psychoactive Therapeutics

The illicit drug MDMA, while known for its psychoactive effects, has shown potential in alleviating certain symptoms of Parkinson's disease, such as L-DOPA-induced dyskinesia.[1][2][3] However, its neurotoxicity, abuse potential, and psychoactive properties preclude its clinical use.[1][4] This led researchers at the University of Western Australia to develop a series of MDMA analogs with the goal of retaining the therapeutic benefits while eliminating the undesirable effects.[1][2][3] The primary strategy involved modifying the α-position of the phenethylamine (B48288) scaffold.[1][3]

The lead compound from this research, UWA-101 (α-cyclopropyl-MDMA), demonstrates a significantly altered pharmacological profile compared to MDMA.[1][2][3] This guide explores the SAR of UWA-101 and other key analogs, providing a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Structure-Activity Relationship and Quantitative Data

The central theme in the SAR of UWA-101 and its analogs is the profound impact of the substituent at the α-position on the molecule's affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Key Structural Modifications and Their Effects

Replacing the α-methyl group of MDMA with a cyclopropyl (B3062369) group to yield UWA-101 results in a dramatic shift in its transporter affinity profile.[1][4] This substitution leads to a greater than 5-fold decrease in affinity for the norepinephrine transporter (NET) and the serotonin 5-HT2A receptor, the latter being associated with hallucinogenic effects.[2][3] Concurrently, it produces a remarkable 10-fold increase in affinity for the dopamine transporter (DAT) while retaining high affinity for the serotonin transporter (SERT).[2][3] This makes UWA-101 a potent and selective dual SERT/DAT inhibitor.[2][3]

Further modifications at the α-position have yielded a range of compounds with varying selectivity profiles:

  • UWA-104 (α-isopropyl-MDMA): This analog is a selective dopamine reuptake inhibitor with over 30-fold selectivity for DAT over other monoamine transporters and the 5-HT2A receptor.[3]

  • UWA-121 ((R)-UWA-101): The (R)-enantiomer of UWA-101, UWA-121, is a serotonin-dopamine reuptake inhibitor (SDRI) with a 10-fold preference for dopamine reuptake inhibition over serotonin reuptake inhibition.[3]

  • UWA-122 ((S)-UWA-101): In contrast to its enantiomer, the (S)-enantiomer is a highly selective serotonin reuptake inhibitor.[3]

  • Other Analogs: A series of other analogs with varying α-substituents have also been synthesized, including UWA-091 (α-propyl), UWA-102 (α-tert-butyl), and UWA-001 (α-phenyl), each with distinct pharmacological properties.[3]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) and/or reuptake inhibition potencies (IC50) of UWA-101 and its key analogs at the human monoamine transporters.

Compoundα-SubstituentDAT (Ki/IC50, nM)SERT (Ki/IC50, nM)NET (Ki/IC50, nM)Selectivity Profile
MDMA Methyl~1,500~150~300SERT/NET > DAT
UWA-101 Cyclopropyl~150~150>1,000Dual DAT/SERT
UWA-104 IsopropylPotentWeakWeakSelective DAT
UWA-121 (R)-CyclopropylPotentModerateWeakDAT > SERT
UWA-122 (S)-CyclopropylWeakPotentWeakSelective SERT
UWA-001 PhenylModerateModerateModerateMixed

Note: The exact values can vary between studies and experimental conditions. The data presented here is a representative summary from available literature.

Experimental Protocols

The characterization of UWA-101 and its analogs relies on standardized in vitro assays to determine their affinity for and inhibition of monoamine transporters.

Radioligand Binding Assays for Transporter Affinity (Ki)

This protocol determines the binding affinity of a test compound for a specific monoamine transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, and [³H]nisoxetine for hNET.

  • Test compounds (UWA-101 and analogs) at various concentrations.

  • Non-specific binding control (e.g., 10 µM benztropine (B127874) for hDAT, 10 µM fluoxetine (B1211875) for hSERT, 10 µM desipramine (B1205290) for hNET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Reuptake Inhibition Assay (IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into isolated nerve terminals (synaptosomes).

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

  • Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Test compounds (UWA-101 and analogs) at various concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C in a 96-well plate.

  • Initiate the uptake by adding the respective [³H]monoamine substrate at a concentration near its Km.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold uptake buffer to remove unincorporated radiolabel.

  • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Serotonin Serotonin Serotonin->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Packaging Dopamine_released Synaptic Vesicle->Dopamine_released Release Serotonin_released Synaptic Vesicle->Serotonin_released DAT DAT SERT SERT UWA101 UWA-101 UWA101->DAT Inhibition UWA101->SERT Inhibition Dopamine_released->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_released->D_Receptor Binding Serotonin_released->SERT Reuptake S_Receptor Serotonin Receptor Serotonin_released->S_Receptor Binding

Caption: Mechanism of action of UWA-101 at the synapse.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293 expressing hDAT/hSERT) start->cell_culture reuptake_assay Synaptosome Reuptake Assay - Prepare synaptosomes - Pre-incubate with test compound - Add radiolabeled neurotransmitter - Incubate and filter start->reuptake_assay membrane_prep Cell Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay - Add membranes, radioligand, test compound - Incubate - Filter and wash membrane_prep->binding_assay scintillation Scintillation Counting (Quantify radioactivity) binding_assay->scintillation reuptake_assay->scintillation data_analysis Data Analysis - Calculate IC50 - Calculate Ki (for binding assay) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for in vitro characterization of UWA compounds.

Conclusion

The structure-activity relationship of UWA-101 and its analogs demonstrates a clear path towards the development of non-psychoactive therapeutics derived from the MDMA scaffold. By strategic modification of the α-substituent, it is possible to fine-tune the affinity and selectivity for monoamine transporters, thereby separating the desired therapeutic effects from the unwanted psychoactive and neurotoxic properties. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry and neuropharmacology.

References

Exploratory

UWA-101: A Comprehensive Technical Analysis of Therapeutic Potential Beyond Parkinson's Disease

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has been primarily investigated for its significant efficacy i...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has been primarily investigated for its significant efficacy in mitigating L-DOPA-induced dyskinesia in Parkinson's disease models. Its unique pharmacological profile as a selective serotonin-dopamine reuptake inhibitor (SDRI) devoid of the psychoactive and cytotoxic effects associated with MDMA presents a compelling case for exploring its therapeutic applications in other neurological and potentially oncological conditions. This document provides a detailed overview of the core pharmacology of UWA-101, experimental data from key preclinical studies, and a forward-looking analysis of its potential in therapeutic areas beyond Parkinson's disease.

Core Mechanism of Action: Selective Dual Monoamine Reuptake Inhibition

UWA-101, or α-cyclopropyl-3,4-methylenedioxyphenethylamine, is distinguished by its potent and balanced inhibition of the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[1][2] Unlike its parent compound, MDMA, the substitution of the α-methyl group with a cyclopropyl (B3062369) ring dramatically alters its binding profile. This structural change results in a more than five-fold decrease in affinity for the norepinephrine (B1679862) transporter (NET) and the 5-HT(2A) receptor, while significantly increasing its affinity for DAT by approximately 10-fold.[1][2] This makes UWA-101 one of the first described selective DAT/SERT inhibitors with comparable affinities for both transporters.[1][2] This dual-action mechanism is believed to be central to its therapeutic effects, potentially offering a more physiological modulation of dopamine signaling compared to single-transporter inhibitors.

Signaling Pathway of UWA-101

UWA101_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release SERT SERT DAT DAT HT Serotonin HT_cleft Serotonin HT->HT_cleft Release UWA101 UWA-101 UWA101->SERT Inhibits UWA101->DAT Inhibits DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding HT_cleft->SERT Reuptake HT_receptor Serotonin Receptors HT_cleft->HT_receptor Binding

Caption: Mechanism of UWA-101 as a dual inhibitor of DAT and SERT.

Established Preclinical Application: Parkinson's Disease

The primary body of research on UWA-101 has focused on its ability to improve the efficacy of L-DOPA treatment in Parkinson's disease, particularly in reducing motor fluctuations and dyskinesia.[1][3][4]

Quantitative Data from Preclinical Primate Studies
ParameterTreatment GroupResultSignificance
Total "ON-time" Duration L-DOPA + UWA-101 (3 mg/kg)28% increasep<0.05
L-DOPA + UWA-101 (6 mg/kg)28% increasep<0.05
L-DOPA + UWA-101 (10 mg/kg)33% increasep<0.05
"ON-time" without Disabling Dyskinesia L-DOPA + UWA-101 (10 mg/kg)62% increasep<0.01
Dyskinesia Severity L-DOPA + UWA-101 (all doses)No exacerbationp>0.05
Psychosis-like Behaviours L-DOPA + UWA-101 (6 & 10 mg/kg)Increased severityp<0.05

Data sourced from studies in MPTP-lesioned common marmosets.

Experimental Protocols

MPTP-Lesioned Primate Model of Parkinson's Disease:

  • Animal Model: Common marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms.

  • Drug Administration: UWA-101 is synthesized as a water-soluble hydrochloride salt. It is co-administered with a standard dose of L-DOPA.

  • Behavioral Assessment: Animals are observed and scored for parkinsonian disability and L-DOPA-induced dyskinesia and psychosis-like behaviors for several hours post-administration. "ON-time" is defined as the period of good quality motor response to L-DOPA.

  • Data Analysis: Statistical analysis, typically a one-way repeated measures ANOVA, is used to compare the duration of "ON-time" and the severity of side effects between treatment groups (L-DOPA/vehicle vs. L-DOPA/UWA-101).

Experimental Workflow: Primate Studies

Primate_Workflow start Start: Parkinsonian Primate Cohort induction Induce Parkinsonism (MPTP) start->induction stabilization Stabilize on L-DOPA Therapy induction->stabilization treatment Administer L-DOPA + UWA-101 or Vehicle stabilization->treatment observation Behavioral Scoring (6 hours) treatment->observation scoring Assess: - Parkinsonian Disability - Dyskinesia - Psychosis-like behaviors observation->scoring analysis Data Analysis (ANOVA) scoring->analysis results Evaluate 'ON-time' Duration & Side Effect Severity analysis->results end End results->end

Caption: Workflow for assessing UWA-101 in MPTP-lesioned primates.

Potential Therapeutic Applications Beyond Parkinson's Disease

While clinically untested, the unique pharmacology of UWA-101 and related research from its developing laboratory suggest potential applications in other domains.

Oncology: A Link to Burkitt's Lymphoma Research

The development of UWA-101 was a continuation of earlier work investigating MDMA analogues for novel therapeutic properties.[5][6] This research demonstrated that replacing the α-methyl group of MDMA with larger aromatic ring systems—a different modification than the cyclopropyl group in UWA-101—produced compounds that, while lacking psychoactivity and neurotoxicity, exhibited potent anti-cancer effects against Burkitt's lymphoma cells in vitro.[5][6]

It is crucial to note that UWA-101 itself has not been reported to have these anti-cancer effects; rather, it emerged from a research program that also identified other non-psychoactive MDMA analogues with this property. This suggests that the core 3,4-methylenedioxyphenethylamine (B14027) scaffold can be modified to produce compounds with distinct therapeutic actions, including potent cytotoxicity against specific cancer cell lines.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic mdma MDMA Scaffold mod_a α-Aromatic Ring Substitution mdma->mod_a mod_b α-Cyclopropyl Substitution mdma->mod_b result_a Anti-cancer Activity (Burkitt's Lymphoma) mod_a->result_a result_b UWA-101: Selective DAT/SERT Inhibition mod_b->result_b application_b Parkinson's Disease Application result_b->application_b

References

Foundational

UWA-101: A Technical Whitepaper on its Effects on Dopamine and Serotonin Systems

Audience: Researchers, scientists, and drug development professionals. Executive Summary UWA-101 (α-cyclopropyl-3,4-methylenedioxyphenethylamine) is a novel psychoactive compound, structurally analogous to MDMA, develope...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

UWA-101 (α-cyclopropyl-3,4-methylenedioxyphenethylamine) is a novel psychoactive compound, structurally analogous to MDMA, developed at the University of Western Australia.[1][2] This document provides a comprehensive technical overview of UWA-101's pharmacological effects on the dopamine (B1211576) and serotonin (B10506) systems in the brain. UWA-101 has been identified as a selective and equipotent inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT), a profile that distinguishes it from MDMA and other analogues.[3][4] This dual-action mechanism has prompted investigations into its therapeutic potential, particularly in the context of Parkinson's disease, where it has been shown to enhance the efficacy of L-DOPA without exacerbating certain side effects.[3][5] This whitepaper consolidates the available quantitative data, details the experimental protocols used in key studies, and provides visualizations of the compound's mechanism of action and experimental workflows.

Pharmacological Profile: Quantitative Data

The primary mechanism of action of UWA-101 is the inhibition of dopamine and serotonin reuptake via the dopamine transporter (DAT) and serotonin transporter (SERT), respectively.[3][4] This leads to an increase in the extracellular concentrations of these neurotransmitters. Unlike its parent compound MDMA, UWA-101 exhibits a significantly altered affinity profile for various monoamine transporters and receptors.

Transporter Inhibition

UWA-101 is characterized as the first selective DAT/SERT inhibitor with comparable affinities for both transporters.[3][4] Functional reuptake assays have demonstrated its inhibitory effects on both dopamine and serotonin uptake, with no significant impact on noradrenaline reuptake.[3][4]

TransporterMetricValue (µM)Reference
Dopamine Transporter (DAT)EC503.6[6]
Serotonin Transporter (SERT)EC502.3[6]

Table 1: Functional Inhibitory Potency of UWA-101 at Monoamine Transporters.

Receptor Binding Affinity

In contrast to MDMA, UWA-101 has a markedly reduced affinity for the 5-HT2A receptor, which is thought to contribute to its lack of psychoactive properties.[1][3] Studies have also indicated that UWA-101 does not possess significant affinity for a range of other serotonin receptor subtypes.

Receptor SubtypeBinding AffinityReference
5-HT1ANo significant affinity[3]
5-HT1BNo significant affinity[3]
5-HT1DNo significant affinity[3]
5-HT2A>5-fold decreased affinity relative to MDMA[3][4]
5-HT2CNo significant affinity[3]

Table 2: Serotonin Receptor Binding Profile of UWA-101.

Enantiomeric Binding Profile

UWA-101 is a racemic mixture. Studies on its individual enantiomers, UWA-121 ((R)-enantiomer) and UWA-122 ((S)-enantiomer), have revealed distinct pharmacological profiles. UWA-121 acts as a dual DAT > SERT inhibitor, whereas UWA-122 is a highly selective SERT inhibitor.

CompoundTransporterKi (nM)Reference
UWA-121 DAT307 ± 33[7]
SERT3830 ± 760[7]
NET> 50,000[7]
UWA-122 DAT> 50,000[7]
SERT120 ± 31[7]
NET> 50,000[7]

Table 3: Binding Affinities (Ki) of UWA-101 Enantiomers at Monoamine Transporters.

Experimental Protocols

The pharmacological characterization of UWA-101 has been conducted through a series of in vitro and in vivo experiments. The following sections detail the methodologies employed in key studies.

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity of UWA-101 and its analogues for various monoamine transporters and receptors.

  • Tissue Preparation: Brain tissue from specific regions (e.g., striatum for DAT, frontal cortex for SERT and 5-HT2A) of female Sprague-Dawley rats is homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently resuspended for use in the assay.

  • Assay Conditions:

    • Reaction Mixture: A typical assay includes the prepared cell membranes, a specific radioligand (e.g., [3H]-WIN 35,428 for DAT, [3H]-citalopram for SERT, [3H]-ketanserin for 5-HT2A), and varying concentrations of the test compound (UWA-101).

    • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

    • Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

    • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Competition binding data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Monoamine Reuptake Assays
  • Objective: To assess the functional potency of UWA-101 in inhibiting the reuptake of dopamine and serotonin into synaptosomes.

  • Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue (e.g., striatum for dopamine uptake, hippocampus for serotonin uptake) by homogenization in a suitable buffer followed by differential centrifugation.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of UWA-101 or vehicle.

    • The uptake reaction is initiated by the addition of a radiolabeled monoamine (e.g., [3H]-dopamine or [3H]-serotonin).

    • The reaction is allowed to proceed for a short period (typically a few minutes) at 37°C and is then terminated by rapid filtration and washing with ice-cold buffer.

    • The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration-dependent inhibition of monoamine uptake is used to calculate the IC50 or EC50 value for UWA-101.

In Vivo Studies in MPTP-Lesioned Marmosets
  • Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned common marmoset is a well-established non-human primate model of Parkinson's disease.

  • Experimental Design:

    • Marmosets are first rendered parkinsonian through the administration of MPTP.

    • The animals are then "primed" with daily L-DOPA administration to induce stable dyskinesia and psychosis-like behaviors.

    • On test days, marmosets receive an acute subcutaneous injection of L-DOPA (typically 25 mg/kg) in combination with either vehicle or varying doses of UWA-101 (e.g., 1, 3, 6, and 10 mg/kg).

  • Behavioral Assessments:

    • Parkinsonism: Evaluated based on measures of motor activity, bradykinesia, and posture.

    • Dyskinesia: The severity of abnormal involuntary movements is scored using a validated rating scale.

    • "On-time": The duration of the anti-parkinsonian benefit of L-DOPA is measured.

    • Psychosis-like behaviors: Assessed through the observation of specific behaviors.

  • Data Analysis: Behavioral scores are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of UWA-101 at different doses to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of UWA-101

The primary mechanism of UWA-101 involves the blockade of the dopamine transporter (DAT) and the serotonin transporter (SERT) in the presynaptic terminal. This action prevents the reuptake of dopamine and serotonin from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission at postsynaptic receptors.

UWA101_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal DA_vesicle Dopamine Vesicle DAT DAT DA Dopamine DA_vesicle->DA Release SERT_vesicle Serotonin Vesicle SERT SERT SERT_neuro Serotonin SERT_vesicle->SERT_neuro Release UWA101 UWA-101 UWA101->DAT Inhibits UWA101->SERT Inhibits DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binds SERT_neuro->SERT Reuptake SERT_receptor Serotonin Receptors SERT_neuro->SERT_receptor Binds Postsynaptic Signaling Postsynaptic Signaling DA_receptor->Postsynaptic Signaling Activates SERT_receptor->Postsynaptic Signaling Activates

Caption: Mechanism of UWA-101 as a dual dopamine and serotonin reuptake inhibitor.

Experimental Workflow: In Vivo Primate Study

The following diagram illustrates the typical workflow for evaluating the efficacy of UWA-101 in the MPTP-lesioned marmoset model of Parkinson's disease.

Marmoset_Workflow cluster_setup Model Development cluster_treatment Treatment Protocol cluster_assessment Behavioral Assessment cluster_analysis Data Analysis A MPTP Administration to induce Parkinsonism B L-DOPA Priming to induce Dyskinesia A->B C Acute co-administration of L-DOPA and UWA-101 (or Vehicle) B->C D Scoring of Parkinsonian symptoms C->D E Quantification of Dyskinesia C->E F Measurement of 'On-time' duration C->F G Assessment of Psychosis-like behaviors C->G H Statistical comparison of treatment groups D->H E->H F->H G->H

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of U-WA-101 for Research Applications

For Researchers, Scientists, and Drug Development Professionals Abstract UWA-101, an α-cyclopropyl analog of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising research compound, notably for its potenti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UWA-101, an α-cyclopropyl analog of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising research compound, notably for its potential therapeutic applications in neurological disorders such as Parkinson's disease.[1][2][3] Unlike MDMA, UWA-101 exhibits a unique pharmacological profile as a selective serotonin-dopamine reuptake inhibitor (SDRI) with reduced psychoactivity and neurotoxicity.[1][2][4] These characteristics make UWA-101 a valuable tool for investigating the roles of the serotonin (B10506) and dopamine (B1211576) systems in various physiological and pathological processes. This document provides a detailed protocol for the chemical synthesis of UWA-101 for research purposes, along with its biological context and proposed mechanism of action.

Chemical Information

CharacteristicValue
IUPAC Name 1-(Benzo[d][1][2]dioxol-5-yl)-N-methyl-2-cyclopropylethan-1-amine
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS Number 1350821-24-7
Appearance Off-white to white solid
Purity (typical) >98%

Synthesis Protocol

The synthesis of UWA-101 is achieved through a two-step process. The first step involves the synthesis of the precursor, piperonyl cyclopropyl (B3062369) ketone, followed by a reductive amination reaction with methylamine (B109427) to yield the final product.

Step 1: Synthesis of Piperonyl Cyclopropyl Ketone

This protocol is a representative procedure based on common organic synthesis methodologies for analogous ketones.

Materials:

Procedure:

  • Wittig Reaction: To a stirred suspension of (cyclopropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

  • Add a solution of piperonal (1.0 eq) in anhydrous toluene dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(benzo[d][1][2]dioxol-5-yl)cyclopropene.

  • Oxidation (representative procedure): The resulting alkene can be oxidized to the corresponding ketone. A common method is hydroboration-oxidation to the alcohol followed by oxidation with a reagent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Detailed experimental conditions for this step should be optimized by the researcher.

  • The resulting piperonyl cyclopropyl ketone should be characterized by NMR and mass spectrometry to confirm its identity and purity before proceeding.

Step 2: Reductive Amination for UWA-101 Synthesis

This procedure is based on the frequently cited method for UWA-101 synthesis.[4]

Materials:

Procedure:

  • Dissolve piperonyl cyclopropyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add methylamine solution (2.0-3.0 eq) to the flask.

  • Acidify the mixture to a pH of approximately 6-7 by the dropwise addition of glacial acetic acid. This facilitates the formation of the intermediate imine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution to the imine mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Basify the aqueous residue with a saturated sodium bicarbonate solution to a pH of >9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude UWA-101 freebase.

  • For purification and ease of handling, the hydrochloride salt is often prepared. Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise with stirring.

  • The UWA-101 hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow

UWA101_Synthesis UWA-101 Synthesis Workflow piperonal Piperonal wittig_reaction Wittig Reaction piperonal->wittig_reaction wittig_reagent (Cyclopropyl)triphenyl- phosphonium bromide wittig_reagent->wittig_reaction intermediate_alkene 1-(benzo[d][1,3]dioxol-5-yl)cyclopropene wittig_reaction->intermediate_alkene oxidation Oxidation intermediate_alkene->oxidation ketone Piperonyl Cyclopropyl Ketone oxidation->ketone reductive_amination Reductive Amination ketone->reductive_amination methylamine Methylamine methylamine->reductive_amination uwa101 UWA-101 reductive_amination->uwa101

Caption: Two-step synthesis of UWA-101 from piperonal.

Biological Context and Mechanism of Action

UWA-101 acts as a selective serotonin-dopamine reuptake inhibitor (SDRI).[1] It has a significantly higher affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) compared to the norepinephrine (B1679862) transporter (NET).[2][4] This dual action leads to an increase in the extracellular concentrations of both dopamine and serotonin in the synaptic cleft, thereby enhancing dopaminergic and serotonergic neurotransmission.

The α-cyclopropyl substitution is crucial for its unique pharmacological profile, as it reduces the affinity for the 5-HT2A receptor, which is associated with the psychoactive effects of MDMA.[1] The lack of significant interaction with the norepinephrine transporter may also contribute to its reduced cardiovascular side effects compared to other stimulants.

Proposed Signaling Pathway

UWA101_Signaling Proposed Mechanism of Action of UWA-101 cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release serotonin_vesicle Serotonin Vesicles serotonin_synapse Serotonin serotonin_vesicle->serotonin_synapse Release dat Dopamine Transporter (DAT) sert Serotonin Transporter (SERT) uwa101_presynaptic UWA-101 uwa101_presynaptic->dat Inhibition uwa101_presynaptic->sert Inhibition dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binding serotonin_synapse->sert Reuptake serotonin_receptor Serotonin Receptors serotonin_synapse->serotonin_receptor Binding downstream Downstream Signaling dopamine_receptor->downstream serotonin_receptor->downstream

Caption: UWA-101 inhibits dopamine and serotonin reuptake.

Potential Research Applications

  • Neurodegenerative Diseases: UWA-101 has been investigated for its potential to alleviate the motor symptoms of Parkinson's disease, particularly in combination with L-DOPA therapy.[2][4] Its ability to modulate both dopamine and serotonin systems may offer a more comprehensive therapeutic approach.

  • Mood and Anxiety Disorders: As a selective SDRI, UWA-101 can be a valuable tool to dissect the roles of dopamine and serotonin in animal models of depression, anxiety, and other affective disorders.

  • Drug Abuse and Addiction: The unique pharmacological profile of UWA-101, with its reduced abuse potential compared to MDMA, makes it a useful compound for studying the neurobiological mechanisms of addiction and reward pathways.

Safety Precautions

UWA-101 is a research chemical and should be handled with appropriate safety precautions.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • UWA-101 is a structural analog of a controlled substance in many jurisdictions. Researchers should ensure they are in compliance with all local, state, and federal regulations regarding the synthesis, possession, and use of this compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis protocols are representative and may require optimization. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory. The biological information provided is based on published research and should not be considered as medical advice.

References

Application

Application Notes and Protocols for Evaluating UWA-101 Efficacy in Animal Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals Introduction UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising therapeutic candidate for Parkinson's disease. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising therapeutic candidate for Parkinson's disease. It functions as a dual inhibitor of the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[1][2] This unique mechanism of action suggests its potential to not only alleviate motor symptoms but also to mitigate the debilitating side effects associated with long-term L-DOPA therapy, such as dyskinesia and motor fluctuations.[1][3][4] Unlike MDMA, UWA-101 is designed to lack psychoactivity and cytotoxicity, making it a safer candidate for chronic treatment.[1][5]

These application notes provide a comprehensive overview of preclinical animal models and detailed protocols for assessing the efficacy of UWA-101 in the context of Parkinson's disease. The following sections detail the selection of appropriate animal models, experimental designs, and specific methodologies for behavioral and histological evaluation.

Recommended Animal Models

The choice of animal model is critical for elucidating the therapeutic potential of UWA-101. Both toxin-induced and pharmacologically-induced models are valuable for studying different aspects of the compound's effects.

  • 6-Hydroxydopamine (6-OHDA) Lesioned Rodent Model : This is a widely used model that involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons in the nigrostriatal pathway.[4][6] This model is particularly useful for studying the neuroprotective and restorative effects of UWA-101, as well as its impact on motor function. The unilateral lesion allows for the assessment of rotational behavior, providing a quantifiable measure of dopamine receptor supersensitivity and the effects of dopaminergic drugs.[7][8][9]

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Lesioned Primate Model : The MPTP model in non-human primates, such as marmosets, closely mimics the clinical features of Parkinson's disease, including the motor symptoms and the development of L-DOPA-induced dyskinesias.[10][11][12] This model is considered the gold standard for late-stage preclinical evaluation of anti-parkinsonian drugs and is ideal for investigating the efficacy of UWA-101 in managing motor fluctuations and dyskinesia when co-administered with L-DOPA.[3][4]

  • Reserpine-Induced Rodent Model : Reserpine (B192253) is a drug that depletes monoamines, including dopamine, from nerve terminals, leading to a temporary parkinsonian state characterized by akinesia and rigidity.[13][14][15] This pharmacological model is useful for rapid screening of compounds that can reverse motor deficits. It has been used to validate the anti-dyskinetic effects of UWA-101.[5][16]

Data Presentation: Efficacy of UWA-101 in the MPTP-Lesioned Primate Model

The following tables summarize the quantitative data on the effects of UWA-101 when co-administered with L-DOPA in MPTP-lesioned common marmosets.

Table 1: Effect of UWA-101 on L-DOPA-Induced "ON-Time" [1][3][4]

Treatment GroupDose of UWA-101 (mg/kg)Mean Duration of "ON-Time" (minutes ± SEM)Percentage Increase in "ON-Time" vs. L-DOPA/Vehicle
L-DOPA + Vehicle-221.8 ± 19.0-
L-DOPA + UWA-1013283.8 ± SEM28%
L-DOPA + UWA-1016283.8 ± SEM28%
L-DOPA + UWA-10110294.0 ± SEM33%

SEM data for the treatment groups was not fully available in the provided search results.

Table 2: Effect of UWA-101 on "Good Quality ON-Time" (ON-Time without Disabling Dyskinesia) [1][17]

Treatment GroupDose of UWA-101 (mg/kg)Mean Duration of "Good Quality ON-Time" (minutes ± SEM)Percentage Increase in "Good Quality ON-Time" vs. L-DOPA/Vehicle
L-DOPA + Vehicle-152.0 ± 32.1-
L-DOPA + UWA-10110246.0 ± SEM62%

SEM data for the treatment group was not fully available in the provided search results.

Table 3: Effect of UWA-101 on L-DOPA-Induced Dyskinesia [3][4][17]

Treatment GroupDose of UWA-101 (mg/kg)Effect on Dyskinesia Severity
L-DOPA + UWA-1011, 3, 6, 10No significant exacerbation of dyskinesia severity compared to L-DOPA/vehicle.

Experimental Protocols

Protocol 1: 6-OHDA Lesioning in Rodents

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle to create a rodent model of Parkinson's disease.[6][11]

Materials:

  • 6-hydroxydopamine hydrobromide (6-OHDA)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Analgesics

Procedure:

  • Animal Preparation: Anesthetize the rodent and place it in the stereotaxic apparatus.

  • 6-OHDA Solution Preparation: Freshly prepare a solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The concentration of 6-OHDA will depend on the desired lesion severity.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the desired stereotaxic coordinates for the medial forebrain bundle.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 1 µl/min).

    • Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least two weeks before behavioral testing to allow for the lesion to stabilize.

Protocol 2: Apomorphine-Induced Rotation Test

This test is used to assess the extent of the unilateral dopamine lesion.[3][7][18]

Materials:

  • Apomorphine (B128758) hydrochloride

  • Sterile saline

  • Rotometry system or a circular arena for observation

  • Video recording equipment (optional)

Procedure:

  • Habituation: Place the animal in the testing arena for a brief habituation period.

  • Drug Administration: Administer apomorphine subcutaneously. A typical dose is 0.25-0.5 mg/kg.[3][18]

  • Data Collection: Immediately after injection, place the animal in the rotometer and record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a period of 30-45 minutes.[3][18]

  • Analysis: Calculate the net rotations (contralateral minus ipsilateral). A significant number of contralateral rotations is indicative of a successful lesion.

Protocol 3: Cylinder Test for Forelimb Asymmetry

This test assesses spontaneous forelimb use and is sensitive to unilateral dopamine depletion.[6][19]

Materials:

  • Clear glass or plastic cylinder (diameter appropriate for the animal size)

  • Video recording equipment

Procedure:

  • Testing: Place the animal in the cylinder and record its activity for 3-5 minutes.[19] Do not habituate the animal to the cylinder before the test.

  • Scoring: Analyze the video recordings in slow motion. Count the number of times the animal rears up and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.

  • Analysis: Calculate the percentage of contralateral forelimb use relative to the total number of wall touches. A significant decrease in the use of the contralateral forelimb indicates a motor deficit.

Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (e.g., 20%, 30%)

  • Cryostat or vibratome

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 10% normal serum and 0.3% Triton X-100)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody (fluorescently labeled or biotinylated)

  • Mounting medium

  • Microscope

Procedure:

  • Tissue Preparation:

    • Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA.

    • Cryoprotect the brain by immersing it in sucrose solutions.

    • Section the brain using a cryostat or vibratome.

  • Staining:

    • Wash the sections in PBS.

    • Incubate the sections in blocking solution for at least 1 hour at room temperature.

    • Incubate with the primary anti-TH antibody overnight at 4°C.

    • Wash the sections in PBS.

    • Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.

    • Wash the sections in PBS.

  • Mounting and Imaging:

    • Mount the sections on slides and coverslip with mounting medium.

    • Visualize and capture images using a fluorescence or bright-field microscope.

  • Quantification: Use stereological methods to quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.

Visualizations

UWA101_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic/Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC DA_Vesicle DA_Vesicle Dopamine->DA_Vesicle VMAT2 Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH/AADC SERT_Vesicle SERT_Vesicle Serotonin->SERT_Vesicle VMAT2 Synaptic_Cleft_DA Dopamine DA_Vesicle->Synaptic_Cleft_DA Release Synaptic_Cleft_5HT Serotonin SERT_Vesicle->Synaptic_Cleft_5HT Release DAT DAT Synaptic_Cleft_DA->DAT Reuptake DA_Receptor Dopamine Receptors Synaptic_Cleft_DA->DA_Receptor Binds SERT SERT Synaptic_Cleft_5HT->SERT Reuptake SERT_Receptor Serotonin Receptors Synaptic_Cleft_5HT->SERT_Receptor Binds UWA101 UWA101 UWA101->DAT Inhibits UWA101->SERT Inhibits Postsynaptic_Effect_DA Postsynaptic_Effect_DA DA_Receptor->Postsynaptic_Effect_DA Signal Transduction Postsynaptic_Effect_5HT Postsynaptic_Effect_5HT SERT_Receptor->Postsynaptic_Effect_5HT Signal Transduction

Caption: Mechanism of action of UWA-101 at the synapse.

Experimental_Workflow cluster_model_creation Animal Model Creation cluster_baseline_testing Baseline Assessment cluster_treatment Treatment Phase cluster_efficacy_testing Efficacy Evaluation cluster_endpoint_analysis Endpoint Analysis Model Select Animal Model (e.g., 6-OHDA Rat) Lesion Induce Dopaminergic Lesion (e.g., 6-OHDA injection) Model->Lesion Recovery Post-operative Recovery (2-3 weeks) Lesion->Recovery Baseline_Rotation Apomorphine-Induced Rotation Test Recovery->Baseline_Rotation Baseline_Cylinder Cylinder Test Recovery->Baseline_Cylinder Grouping Group Allocation (Vehicle, UWA-101, L-DOPA, UWA-101+L-DOPA) Baseline_Rotation->Grouping Baseline_Cylinder->Grouping Treatment Chronic Drug Administration Grouping->Treatment Efficacy_Rotation Rotation Test Treatment->Efficacy_Rotation Efficacy_Cylinder Cylinder Test Treatment->Efficacy_Cylinder Efficacy_AIMs Abnormal Involuntary Movements (AIMs) Scoring Treatment->Efficacy_AIMs Histology Immunohistochemistry (Tyrosine Hydroxylase) Efficacy_Rotation->Histology Efficacy_Cylinder->Histology Neurochemistry Neurochemical Analysis (e.g., HPLC) Efficacy_AIMs->Neurochemistry Logical_Relationships cluster_models Animal Models cluster_symptoms Key Parkinsonian Features Modeled cluster_outcomes Expected Therapeutic Outcomes for UWA-101 Six_OHDA 6-OHDA Rodent Motor_Deficits Motor Deficits (Akinesia, Bradykinesia) Six_OHDA->Motor_Deficits Dopamine_Loss Dopaminergic Neuron Loss Six_OHDA->Dopamine_Loss MPTP MPTP Primate MPTP->Motor_Deficits MPTP->Dopamine_Loss LID L-DOPA-Induced Dyskinesia MPTP->LID Reserpine Reserpine Rodent Reserpine->Motor_Deficits Improved_Motor Improved Motor Function Motor_Deficits->Improved_Motor assesses Dopamine_Loss->Improved_Motor correlates with Reduced_LID Reduced Dyskinesia LID->Reduced_LID assesses Extended_ON Extended 'ON-Time' LID->Extended_ON relates to

References

Method

Application Notes and Protocols for UWA-101 Dyskinesia Studies in MPTP-lesioned Primates

For Researchers, Scientists, and Drug Development Professionals Introduction L-DOPA-induced dyskinesia (LID) is a significant complication in the long-term management of Parkinson's disease (PD). The 1-methyl-4-phenyl-1,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-DOPA-induced dyskinesia (LID) is a significant complication in the long-term management of Parkinson's disease (PD). The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned non-human primate model is a well-established and highly predictive preclinical model for studying PD and its treatment-related complications, such as dyskinesia.[1] UWA-101, a novel MDMA analogue, has emerged as a promising therapeutic candidate for mitigating LID.[2][3] This document provides detailed application notes and protocols for utilizing MPTP-lesioned primate models in the study of UWA-101's effects on dyskinesia.

UWA-101, or α-cyclopropyl-3,4-methylenedioxyphenethylamine, is a selective serotonin-dopamine reuptake inhibitor (SDRI).[4][5] Unlike its parent compound MDMA, UWA-101 lacks psychoactive and cytotoxic effects.[3][6] Its mechanism of action involves the dual inhibition of the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), which is believed to contribute to its ability to enhance the therapeutic benefits of L-DOPA while mitigating dyskinesia.[2][3]

Experimental Protocols

MPTP-Lesioned Primate Model of Parkinson's Disease

Objective: To induce a stable parkinsonian phenotype in primates that recapitulates the motor symptoms of Parkinson's disease.

Animal Model: Macaques (e.g., Macaca fascicularis or Macaca mulatta) are commonly used.[7][8]

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intravenous or subcutaneous injection

  • Personal Protective Equipment (PPE) as per institutional safety guidelines for handling neurotoxins[1]

Protocol: Several protocols for MPTP administration exist, including progressive and acute intoxication methods. The choice of protocol can influence the severity and stability of the parkinsonian symptoms.[9]

a) Progressive Intoxication Protocol: [9]

  • Administer MPTP injections at intervals of 4 to 5 days.

  • A typical cumulative dose ranges from 1.2 to 2.5 mg/kg.

  • This method involves 3 to 7 injections to gradually induce parkinsonism.

b) Acute Intoxication Protocol: [9]

  • Administer MPTP injections daily for a set period.

  • This protocol may involve two series of daily injections.

  • A higher cumulative dose, ranging from 2.8 to 5.2 mg/kg, is typically used, administered over 6 to 12 injections.

c) Intravenous Administration Protocol: [7]

  • Dissolve MPTP-hydrochloride in sterile saline.

  • Administer intravenously (i.v.) at a dose of 0.2 mg/kg.

  • Repeat administration over several weeks, titrating the dose to achieve the desired severity of parkinsonism.

Post-lesioning care: Following MPTP administration, animals require close monitoring and supportive care, which may include supplemental feeding and hydration to manage the acute effects of the neurotoxin.

Induction of L-DOPA-Induced Dyskinesia (LID)

Objective: To "prime" the MPTP-lesioned primates to exhibit stable and reproducible dyskinesia upon L-DOPA administration.

Materials:

  • Levodopa (L-DOPA)/Carbidopa tablets (e.g., Sinemet®)

  • Apparatus for oral administration (e.g., gavage tube)

Protocol: [2]

  • Following the stabilization of parkinsonian symptoms, begin chronic administration of L-DOPA.

  • Administer L-DOPA orally, typically twice daily.

  • The dose of L-DOPA should be individually tailored to each animal to achieve a full reversal of parkinsonian symptoms (typically 18-22 mg/kg).

  • Continue this regimen for 4-5 months to induce stable and severe dyskinesia, which can include choreoathetoid, dystonic, and ballistic movements.

Assessment of Dyskinesia

Objective: To quantitatively and qualitatively evaluate the severity of L-DOPA-induced dyskinesia.

Methodology: Dyskinesia is typically assessed using validated rating scales, often with the aid of video recordings for blinded scoring.

a) Non-Human Primate Dyskinesia Rating Scale: [10]

  • This scale is used to evaluate LID in MPTP-lesioned monkeys, with a focus on macaques.

  • It provides a standardized methodology for eliciting and rating dyskinesia.

b) Quantitative Dyskinesia Scale (QDS): [4][11]

  • This is a video-based scoring system for a more objective and quantitative assessment of LID.

  • Procedure:

    • Videotape the animals following treatment with L-DOPA with or without the test compound (e.g., UWA-101).

    • Blinded raters score the videos.

    • Scoring is based on systematic counts of involuntary movements within specific time frames.

    • Body segments to be scored include each extremity (arms and legs), trunk, neck, and face.[4]

c) Global Primate Dyskinesia Rating Scale (GPDRS):

  • This is a single-item scale with well-defined points for rapid assessment of the overall degree of dyskinesia.

  • It has demonstrated high inter- and intra-rater reliability.

UWA-101 Administration and Efficacy Assessment

Objective: To evaluate the dose-dependent effects of UWA-101 on L-DOPA-induced dyskinesia and "ON-time".

Materials:

  • UWA-101

  • Vehicle for administration (e.g., sterile saline)

  • L-DOPA/Carbidopa

Protocol: [2]

  • On the day of the experiment, administer an acute challenge of L-DOPA in combination with UWA-101 or vehicle.

  • UWA-101 is typically administered at doses of 1, 3, 6, and 10 mg/kg.

  • Observe and record the animals' behavior for a set period (e.g., 6 hours).

  • Assess dyskinesia severity using a validated rating scale (as described in section 2.3).

  • Measure the duration of "ON-time" (the period of good motor function) and "ON-time without disabling dyskinesia".

Data Presentation

The following tables summarize the quantitative data on the effects of UWA-101 in MPTP-lesioned common marmosets.

Table 1: Effect of UWA-101 on L-DOPA-Induced "ON-time" [2][12]

Treatment GroupDose (mg/kg)Mean Duration of "ON-time" (minutes)% Increase in "ON-time"
L-DOPA + Vehicle-221.8 ± 19.0-
L-DOPA + UWA-1013283.828%
L-DOPA + UWA-1016283.828%
L-DOPA + UWA-10110294.033%

Table 2: Effect of UWA-101 on "ON-time" without Disabling Dyskinesia [2][12]

Treatment GroupDose (mg/kg)% Increase in "ON-time" without Disabling Dyskinesia
L-DOPA + UWA-1011062%

Table 3: Effect of UWA-101 on Dyskinesia Severity [2][12]

Treatment GroupDose (mg/kg)Effect on Dyskinesia Severity
L-DOPA + UWA-1011, 3, 6, 10Did not exacerbate the severity of dyskinesia (P>0.05)

Visualizations

experimental_workflow cluster_model_dev Model Development cluster_drug_testing UWA-101 Efficacy Testing cluster_data_analysis Data Analysis mp_lesion MPTP Lesioning in Primates (Progressive or Acute Protocol) park_phenotype Stable Parkinsonian Phenotype mp_lesion->park_phenotype lid_induction L-DOPA Priming (Chronic Administration) park_phenotype->lid_induction dysk_phenotype Stable L-DOPA-Induced Dyskinesia lid_induction->dysk_phenotype drug_admin Acute Challenge: L-DOPA + UWA-101 (or Vehicle) dysk_phenotype->drug_admin behavior_assess Behavioral Assessment (Video Recording) drug_admin->behavior_assess dysk_rating Dyskinesia Rating (e.g., QDS) behavior_assess->dysk_rating on_time_measure Measurement of 'ON-time' behavior_assess->on_time_measure quant_analysis Quantitative Analysis of Dyskinesia Scores and 'ON-time' dysk_rating->quant_analysis on_time_measure->quant_analysis stat_analysis Statistical Analysis quant_analysis->stat_analysis

Caption: Experimental workflow for UWA-101 dyskinesia studies.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron uwa101 UWA-101 dat Dopamine Transporter (DAT) uwa101->dat Inhibits sert Serotonin Transporter (SERT) uwa101->sert Inhibits dopamine_reuptake Dopamine Reuptake dat->dopamine_reuptake serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake dopamine Increased Dopamine dopamine_reuptake->dopamine Leads to serotonin Increased Serotonin serotonin_reuptake->serotonin Leads to d1_receptor D1 Receptor dopamine->d1_receptor d2_receptor D2 Receptor dopamine->d2_receptor serotonin_receptor Serotonin Receptors serotonin->serotonin_receptor downstream_signaling Modulation of Downstream Signaling (e.g., cAMP pathway) d1_receptor->downstream_signaling d2_receptor->downstream_signaling serotonin_receptor->downstream_signaling neuronal_activity Altered Neuronal Activity downstream_signaling->neuronal_activity anti_dyskinetic_effect Anti-Dyskinetic Effect neuronal_activity->anti_dyskinetic_effect

Caption: Proposed signaling pathway of UWA-101.

References

Application

Application Notes and Protocols for Assessing the Anti-Dyskinetic Effects of UWA-101 in a Reserpine-Induced Rat Model

Audience: Researchers, scientists, and drug development professionals. Introduction Tardive dyskinesia (TD) is a significant and often irreversible movement disorder characterized by involuntary, repetitive body movement...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tardive dyskinesia (TD) is a significant and often irreversible movement disorder characterized by involuntary, repetitive body movements.[1][2] It is frequently associated with the long-term use of dopamine (B1211576) receptor-blocking agents. The reserpine-induced rat model is a well-established preclinical model for studying TD.[3][4][5] Reserpine (B192253), by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2), leads to the depletion of monoamines such as dopamine, serotonin (B10506), and norepinephrine (B1679862) from nerve terminals.[6][7][8][9] This depletion results in a neurochemical imbalance that can induce orofacial dyskinesia in rats, including vacuous chewing movements (VCMs) and tongue protrusions (TPs), which are analogous to the symptoms of TD in humans.[1][3][10]

UWA-101 is a novel phenethylamine (B48288) derivative that acts as a selective serotonin-dopamine reuptake inhibitor (SDRI).[11][12] It has shown promise in preclinical models for its anti-dyskinetic properties, particularly in the context of L-DOPA-induced dyskinesia in models of Parkinson's disease.[13][14][15] By modulating both serotonergic and dopaminergic neurotransmission, UWA-101 presents a promising therapeutic avenue for movement disorders. These application notes provide detailed protocols for utilizing the reserpine-induced rat model to assess the potential anti-dyskinetic effects of UWA-101.

Mechanism of Action

Reserpine-Induced Monoamine Depletion

Reserpine's primary mechanism involves the irreversible inhibition of VMAT2, a transporter responsible for packaging monoamines into synaptic vesicles.[6][8][9] This inhibition leaves monoamines in the cytoplasm, where they are degraded by monoamine oxidase (MAO).[6] The resulting depletion of dopamine and serotonin is a key factor in the development of dyskinetic movements.[3][6]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle Dopamine_cyto Cytoplasmic Dopamine Dopamine_cyto->MAO Degradation Dopamine_cyto->VMAT2 Packaging Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Reserpine Reserpine Reserpine->VMAT2 Inhibits D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Binding

Diagram 1: Reserpine's Mechanism of Action.
UWA-101's Proposed Mechanism of Action

UWA-101 is a selective serotonin and dopamine reuptake inhibitor.[11][12] By blocking the serotonin transporter (SERT) and the dopamine transporter (DAT), UWA-101 increases the synaptic availability of these neurotransmitters, which may counteract the monoamine depletion induced by reserpine and thereby alleviate dyskinetic symptoms.

References

Method

Application Notes and Protocols for In Vivo Administration of UWA-101 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals Introduction UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine, is a novel phenethylamine (B48288) derivative with a unique pharmacologi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine, is a novel phenethylamine (B48288) derivative with a unique pharmacological profile as a dual inhibitor of the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[1] It is structurally similar to MDMA but lacks its psychoactive and neurotoxic effects.[2][3] Preclinical studies have demonstrated its potential as a therapeutic agent for Parkinson's disease, particularly in mitigating the motor complications associated with L-DOPA treatment.[4]

These application notes provide detailed protocols for the in vivo administration of UWA-101 in rodent models, covering solution preparation, administration routes, and key experimental considerations. The information is compiled from published literature and general guidelines for similar compounds.

Data Presentation: Quantitative Administration Parameters

The following tables summarize key quantitative data for the in vivo administration of UWA-101 in rodent and primate models based on published studies.

Table 1: Efficacy Studies of UWA-101 in a Parkinson's Disease Model

Rodent/Primate ModelDisease ModelRoute of AdministrationUWA-101 Dosage Range (mg/kg)VehicleKey FindingsReference
MarmosetMPTP-induced ParkinsonismSubcutaneous (s.c.)1, 3, 6, 10 (in combination with L-DOPA)Not specifiedIncreased "ON-time" without exacerbating dyskinesia.[5]
RatReserpine-induced akinesiaIntraperitoneal (i.p.)3 (in combination with L-DOPA)Not specifiedReduced L-DOPA-induced dyskinesia.[4]

Table 2: Pharmacokinetic Parameters of Structurally Related Compounds (MDMA) in Rats

No specific pharmacokinetic data for UWA-101 in rodents is publicly available. The following data for MDMA is provided for context and as a potential starting point for experimental design.

CompoundRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Reference
MDMASubcutaneous (s.c.)2~200~0.5<1[6][7]
MDMASubcutaneous (s.c.)10>1000~1>2 (non-linear kinetics)[6][7][8]

Experimental Protocols

Preparation of UWA-101 Hydrochloride for Injection

UWA-101 has been used in research as a hydrochloride salt, which is typically water-soluble.[9][10]

Materials:

  • UWA-101 hydrochloride powder

  • Sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of UWA-101 hydrochloride based on the desired final concentration and volume. For example, to prepare a 1 mg/mL solution, weigh 1 mg of UWA-101 hydrochloride for each mL of vehicle.

  • Aseptically add the weighed UWA-101 hydrochloride powder to a sterile vial.

  • Add the desired volume of sterile isotonic saline or PBS to the vial.

  • Vortex the vial until the UWA-101 hydrochloride is completely dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before administration.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial to ensure sterility.

  • Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the manufacturer's recommendations; freezing at -20°C or -80°C may be appropriate.[9]

Administration via Subcutaneous (s.c.) Injection in Rats

This is a common and effective route for systemic administration of UWA-101 and related compounds.[11][12]

Materials:

  • Prepared sterile UWA-101 solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

  • 70% ethanol (B145695) or other appropriate disinfectant

Protocol:

  • Weigh the rat to accurately calculate the injection volume based on the desired dose (mg/kg) and the solution concentration (mg/mL).

  • Restrain the rat securely and gently. For a right-handed injector, grasp the loose skin over the shoulders with the left hand to "tent" the skin.

  • Disinfect the injection site with a 70% ethanol wipe and allow it to dry.

  • Insert the needle (bevel up) into the base of the tented skin, parallel to the spine.

  • Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.

  • Inject the UWA-101 solution slowly and steadily.

  • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

  • Return the animal to its cage and monitor for any adverse reactions.

Pharmacokinetic Study Protocol

A pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of UWA-101 in rodents.

Experimental Design:

  • Animals: Male and female Sprague-Dawley rats (or other relevant strain).

  • Groups:

    • Group 1: Intravenous (i.v.) administration (for bioavailability determination).

    • Group 2: Subcutaneous (s.c.) administration.

  • Dosage: A single dose within the therapeutic range (e.g., 3 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Analysis: Analyze plasma samples for UWA-101 concentration using a validated analytical method (e.g., LC-MS/MS).

Key Parameters to Determine:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the concentration-time curve (AUC)

  • Elimination half-life (t½)

  • Bioavailability (F%)

Toxicology Study Protocol (Acute Toxicity)

An acute toxicology study is necessary to determine the potential adverse effects of a single high dose of UWA-101.

Experimental Design:

  • Animals: Male and female mice and rats.

  • Groups:

    • Control group (vehicle only).

    • Multiple dose groups of UWA-101 (e.g., 10, 30, 100 mg/kg, s.c.). Dose selection should be based on preliminary dose-range-finding studies.

  • Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and autonomic signs) at regular intervals for at least 24 hours post-dosing.[13]

    • Record body weight before dosing and at the end of the observation period.

  • Endpoint: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity through gross necropsy and histopathological examination of major organs.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 DAT Dopamine Transporter (DAT) UWA101->DAT Inhibits SERT Serotonin Transporter (SERT) UWA101->SERT Inhibits Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Dopamine_synapse->DAT Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binds Serotonin_synapse->SERT Reuptake Serotonin_receptor Serotonin Receptors Serotonin_synapse->Serotonin_receptor Binds Downstream_signaling Downstream Signaling Dopamine_receptor->Downstream_signaling Serotonin_receptor->Downstream_signaling Experimental_Workflow start Start prep Prepare UWA-101 Solution (Hydrochloride salt in sterile saline) start->prep animal_prep Rodent Acclimation & Baseline Measurements prep->animal_prep dosing Administer UWA-101 (e.g., Subcutaneous Injection) animal_prep->dosing observation Post-administration Monitoring (Behavioral & Physiological) dosing->observation sampling Sample Collection (Blood, Tissues) observation->sampling analysis Data Analysis (Pharmacokinetics, Efficacy, Toxicology) sampling->analysis end End analysis->end Logical_Relationship UWA101 UWA-101 Administration DAT_SERT_Inhibition Dual DAT/SERT Inhibition UWA101->DAT_SERT_Inhibition Synaptic_Monoamines Increased Synaptic Dopamine & Serotonin DAT_SERT_Inhibition->Synaptic_Monoamines Therapeutic_Effect Therapeutic Effect (e.g., Anti-dyskinetic) Synaptic_Monoamines->Therapeutic_Effect Side_Effects Potential Side Effects (e.g., Serotonin Syndrome at high doses) Synaptic_Monoamines->Side_Effects

References

Application

Application Notes and Protocols for Preclinical Research with UWA-101

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the preclinical evaluation of UWA-101, a n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the preclinical evaluation of UWA-101, a novel psychoactive-sparing MDMA analogue with potential therapeutic applications in Parkinson's disease. UWA-101 acts as a selective serotonin-dopamine reuptake inhibitor (SDRI).

Mechanism of Action

UWA-101 is an analogue of 3,4-methylenedioxymethamphetamine (MDMA) where the α-methyl group is replaced with a cyclopropyl (B3062369) group.[1] This structural modification significantly alters its pharmacological profile, leading to a reduction in affinity for the noradrenaline transporter (NET) and the 5-HT₂A receptor, which is believed to be responsible for the psychoactive effects of MDMA.[1][2] Conversely, UWA-101 exhibits high affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), acting as a dual inhibitor of these two key regulators of neurotransmitter levels in the synaptic cleft.[2][3] This dual-action mechanism is thought to underlie its therapeutic potential in alleviating L-DOPA-induced dyskinesia in Parkinson's disease models.[2][3]

UWA-101 Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 storage 5HT Serotonin 5HT->VMAT2 storage DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA_cleft Dopamine VMAT2->DA_cleft release 5HT_cleft Serotonin VMAT2->5HT_cleft release DA_cleft->DAT reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor binding 5HT_cleft->SERT reuptake 5HT_receptor Serotonin Receptor 5HT_cleft->5HT_receptor binding Signal Signal Transduction DA_receptor->Signal 5HT_receptor->Signal UWA101 UWA-101 UWA101->DAT inhibition UWA101->SERT inhibition

Figure 1: UWA-101 Signaling Pathway.

Recommended Dosage for Preclinical Research

The following tables summarize the recommended dosage of UWA-101 for in vivo and in vitro preclinical studies based on published literature.

In Vivo Studies
Animal ModelDosage RangeRoute of AdministrationTherapeutic ApplicationReference
Reserpine-Treated Rat3 mg/kgIntraperitoneal (i.p.)L-DOPA-induced dyskinesia[3]
MPTP-Lesioned Common Marmoset1, 3, 6, 10 mg/kgNot specified, likely oral or i.p.L-DOPA-induced dyskinesia and motor fluctuations[4]
In Vitro Studies
Assay TypeConcentration RangeCell Type/PreparationPurpose
Transporter Binding Assays1 nM - 10 µMBrain tissue homogenates or cells expressing DAT and SERTDetermine binding affinity (Ki)
Neurotransmitter Reuptake Assays1 nM - 10 µMSynaptosomes or cells expressing DAT and SERTDetermine functional inhibition of reuptake (IC₅₀)
Cytotoxicity Assays1 µM - 100 µMNeuronal cell lines (e.g., SH-SY5Y)Assess potential neurotoxicity

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Experimental Protocols

1. Reserpine-Induced Parkinsonism and Dyskinesia in Rats

This model is used to assess the anti-dyskinetic properties of UWA-101.

Reserpine (B192253) Rat Model Workflow Start Start Acclimation Acclimatize Rats (1 week) Start->Acclimation Reserpine Induce Parkinsonism: Reserpine Injection (e.g., 1 mg/kg, s.c.) Acclimation->Reserpine L-DOPA_Priming L-DOPA Priming to Induce Dyskinesia (e.g., 25 mg/kg L-DOPA/benserazide, i.p.) Reserpine->L-DOPA_Priming UWA101_Treatment Administer UWA-101 or Vehicle (e.g., 3 mg/kg, i.p.) L-DOPA_Priming->UWA101_Treatment L-DOPA_Challenge Administer L-DOPA (e.g., 6 mg/kg, i.p.) UWA101_Treatment->L-DOPA_Challenge Behavioral_Scoring Behavioral Scoring: - Abnormal Involuntary Movements (AIMs) - Locomotor Activity L-DOPA_Challenge->Behavioral_Scoring Data_Analysis Data Analysis Behavioral_Scoring->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Reserpine-Induced Dyskinesia Model in Rats.
  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Induction of Parkinsonism: A single subcutaneous (s.c.) injection of reserpine (1 mg/kg) is administered to deplete monoamines.

  • L-DOPA Priming: To induce dyskinesia, animals are primed with daily injections of L-DOPA (e.g., 25 mg/kg plus a peripheral decarboxylase inhibitor like benserazide, i.p.) for approximately 21 days.

  • Drug Administration: On the test day, UWA-101 (e.g., 3 mg/kg, i.p.) or vehicle is administered 30 minutes before L-DOPA challenge (e.g., 6 mg/kg, i.p.).

  • Behavioral Assessment:

    • Abnormal Involuntary Movements (AIMs): Rats are observed for axial, limb, and orolingual AIMs. Scoring is typically performed every 20 minutes for several hours post-L-DOPA injection. Each of the three AIMs subtypes is scored on a scale of 0 to 4 (0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, 4 = continuous and not interrupted).

    • Locomotor Activity: Spontaneous locomotor activity can be monitored using automated activity chambers. Parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are recorded.

2. MPTP-Lesioned Marmoset Model of Parkinson's Disease

This primate model provides a more translationally relevant assessment of UWA-101's efficacy.

MPTP Marmoset Model Workflow Start Start Acclimation Acclimatize Marmosets Start->Acclimation MPTP_Induction Induce Parkinsonism: MPTP Injections (e.g., 2 mg/kg, s.c., for 5 days) Acclimation->MPTP_Induction L-DOPA_Priming L-DOPA Priming to Induce Dyskinesia and Motor Fluctuations MPTP_Induction->L-DOPA_Priming UWA101_Treatment Administer UWA-101 or Vehicle (1, 3, 6, 10 mg/kg) L-DOPA_Priming->UWA101_Treatment L-DOPA_Challenge Administer L-DOPA UWA101_Treatment->L-DOPA_Challenge Behavioral_Scoring Behavioral Scoring: - 'ON-time' Duration - Dyskinesia Score - Psychosis-like Behaviors L-DOPA_Challenge->Behavioral_Scoring Data_Analysis Data Analysis Behavioral_Scoring->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for MPTP-Lesioned Marmoset Model.
  • Animals: Adult common marmosets (Callithrix jacchus).

  • Induction of Parkinsonism: Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 2 mg/kg, s.c., daily for 5 days) to induce nigrostriatal dopamine depletion.

  • L-DOPA Priming: Following stabilization of the parkinsonian phenotype, animals are treated with L-DOPA to induce dyskinesia and motor fluctuations ("wearing-off").

  • Drug Administration: UWA-101 (1, 3, 6, or 10 mg/kg) or vehicle is co-administered with L-DOPA.

  • Behavioral Assessment:

    • 'ON-time' Duration: This refers to the period of good motor response to L-DOPA. The duration of the anti-parkinsonian effect is timed from the administration of L-DOPA until the return of parkinsonian symptoms.

    • Dyskinesia Scoring: Dyskinesia is rated using a standardized scale that assesses the severity of choreiform and dystonic movements in different body parts.

    • Psychosis-like Behaviors: The occurrence of behaviors such as stereotypy, agitation, and hallucinations is monitored and scored.

In Vitro Experimental Protocols

1. Dopamine and Serotonin Transporter Binding Assays

These assays determine the affinity of UWA-101 for its primary targets.

  • Preparation of Brain Homogenates: Striatal (for DAT) and cortical (for SERT) tissues are dissected from rats or other appropriate species. The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Radioligand Binding: Homogenates are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) or SERT (e.g., [³H]citalopram) in the presence of increasing concentrations of UWA-101 (e.g., 1 nM to 10 µM).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Data Analysis: The radioactivity on the filters is measured by liquid scintillation counting. The concentration of UWA-101 that inhibits 50% of specific radioligand binding (IC₅₀) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

2. Dopamine and Serotonin Reuptake Assays

These functional assays measure the ability of UWA-101 to inhibit the reuptake of dopamine and serotonin.

  • Preparation of Synaptosomes: Synaptosomes are prepared from fresh brain tissue (striatum for dopamine, cortex for serotonin) by differential centrifugation.

  • Reuptake Assay: Synaptosomes are incubated with [³H]dopamine or [³H]serotonin in the presence of various concentrations of UWA-101.

  • Termination and Measurement: The reuptake process is stopped by rapid filtration and washing with ice-cold buffer. The amount of radioactivity taken up by the synaptosomes is quantified.

  • Data Analysis: The concentration of UWA-101 that inhibits 50% of neurotransmitter uptake (IC₅₀) is calculated.

3. In Vitro Cytotoxicity Assay

This assay assesses the potential neurotoxic effects of UWA-101.

  • Cell Culture: A neuronal cell line, such as SH-SY5Y, is cultured in appropriate media.

  • Treatment: Cells are treated with a range of concentrations of UWA-101 (e.g., 1 µM to 100 µM) for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) assay, which measures membrane integrity.

  • Data Analysis: The concentration of UWA-101 that reduces cell viability by 50% (IC₅₀) is determined.

References

Method

Application Note: Quantification of UWA-101 in Human Plasma by UPLC-MS/MS

Abstract This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of UWA-101 in human plasma. UWA-101, a pr...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of UWA-101 in human plasma. UWA-101, a promising therapeutic candidate for Parkinson's disease, requires a reliable analytical method for its characterization in biological matrices.[1][2][3][4] This method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic and toxicokinetic studies in a drug development setting.

Introduction

UWA-101 is an analog of 3,4-methylenedioxymethamphetamine (MDMA) that has shown potential in preclinical models for alleviating symptoms of Parkinson's disease without the associated psychoactive and cytotoxic effects of MDMA.[2][4][5] As a dual serotonin (B10506) and dopamine (B1211576) transporter inhibitor, accurate measurement of its concentration in biological fluids is crucial for understanding its pharmacokinetic profile and ensuring safety and efficacy in clinical trials.[2][6] This document provides a detailed protocol for the extraction and quantification of UWA-101 from human plasma using UPLC-MS/MS, a technique widely recognized for its high sensitivity and selectivity in bioanalytical studies.[7][8]

Data Presentation

A summary of the hypothetical quantitative performance of the UPLC-MS/MS method for UWA-101 is presented in Table 1.

Table 1: Hypothetical Quantitative Performance of the UPLC-MS/MS Method for UWA-101 in Human Plasma

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Intra-day Precision (%CV)
Low QC (0.3 ng/mL)≤ 8%
Mid QC (50 ng/mL)≤ 5%
High QC (800 ng/mL)≤ 5%
Inter-day Precision (%CV)
Low QC (0.3 ng/mL)≤ 10%
Mid QC (50 ng/mL)≤ 7%
High QC (800 ng/mL)≤ 7%
Accuracy (% Bias)
Low QC (0.3 ng/mL)± 10%
Mid QC (50 ng/mL)± 8%
High QC (800 ng/mL)± 8%
Mean Extraction Recovery> 85%
Matrix EffectMinimal

Experimental Protocols

Materials and Reagents
  • UWA-101 reference standard

  • UWA-101-d5 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

  • 96-well collection plates

  • Microcentrifuge tubes

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of UWA-101 and UWA-101-d5 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the UWA-101 stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution: Prepare a working solution of UWA-101-d5 at 100 ng/mL in acetonitrile.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare calibration standards (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QCs (e.g., 0.3, 50, 800 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well plate.

  • Add 150 µL of the IS working solution (UWA-101-d5 in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • UWA-101: Precursor ion > Product ion (hypothetical: m/z 220.3 > 163.1)

    • UWA-101-d5: Precursor ion > Product ion (hypothetical: m/z 225.3 > 168.1)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sample_collection 1. Plasma Sample Collection (50 µL) add_is 2. Add Internal Standard (150 µL UWA-101-d5 in ACN) sample_collection->add_is vortex 3. Protein Precipitation (Vortex 2 min) add_is->vortex centrifuge 4. Centrifugation (4000 rpm, 10 min) vortex->centrifuge supernatant_transfer 5. Supernatant Transfer (100 µL) centrifuge->supernatant_transfer injection 6. Injection into UPLC-MS/MS supernatant_transfer->injection separation 7. Chromatographic Separation (C18 Column) injection->separation detection 8. Mass Spectrometric Detection (MRM Mode) separation->detection integration 9. Peak Integration detection->integration calibration 10. Calibration Curve Generation integration->calibration quantification 11. Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of UWA-101 in plasma.

uwa101_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DA_cleft DA DA->DA_cleft Release SER Serotonin (5-HT) SER_cleft 5-HT SER->SER_cleft Release UWA101 UWA-101 DAT Dopamine Transporter (DAT) UWA101->DAT Inhibition SERT Serotonin Transporter (SERT) UWA101->SERT Inhibition DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding DA_cleft->DAT Reuptake SER_receptor Serotonin Receptors SER_cleft->SER_receptor Binding SER_cleft->SERT Reuptake downstream_effects Downstream Signaling & Therapeutic Effects DA_receptor->downstream_effects SER_receptor->downstream_effects

Caption: Signaling pathway of UWA-101 as a dual DAT/SERT inhibitor.

References

Application

Application Note: HPLC-MS/MS Protocol for the Detection of a Novel Xanthine Oxidase Inhibitor in Plasma

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the quantitative analysis of a novel xanthine (B1682287) oxidase inhibitor in plasma using H...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of a novel xanthine (B1682287) oxidase inhibitor in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is based on established protocols for similar compounds, such as Xanthine Oxidase-IN-4 and topiroxostat (B1683209), and is intended to serve as a comprehensive guide for researchers in the field. It should be noted that the compound UWA-101 is a phenethylamine (B48288) derivative investigated for Parkinson's disease and is not a xanthine oxidase inhibitor[1][2][3][4]. The following protocol is therefore presented for a representative xanthine oxidase inhibitor.

Introduction

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid[5]. Elevated levels of uric acid are associated with conditions such as gout. Consequently, inhibitors of xanthine oxidase are a key therapeutic class for managing hyperuricemia[6]. The development of novel xanthine oxidase inhibitors requires robust and sensitive bioanalytical methods to quantify their concentrations in biological matrices, such as plasma, for pharmacokinetic and pharmacodynamic studies.

This application note details a reliable HPLC-MS/MS method for the determination of a novel xanthine oxidase inhibitor in plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer[5][6].

Experimental Protocols

  • Analyte: Novel Xanthine Oxidase Inhibitor

  • Internal Standard (IS): A structurally similar compound not expected to be present in the samples, for example, Warfarin or a deuterated analog of the analyte (e.g., topiroxostat-d4)[5][6].

  • Reagents: LC-MS grade acetonitrile (B52724), methanol, formic acid, and ultrapure water[5][6].

  • Plasma: Human plasma with K2EDTA as the anticoagulant[5].

A protein precipitation method is utilized for the extraction of the analyte and internal standard from plasma[5][6].

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins[5].

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C[5].

  • Transfer 150 µL of the supernatant to a clean autosampler vial[5].

  • Inject 5 µL of the prepared sample into the HPLC-MS/MS system[5].

G plasma 50 µL Plasma Sample is Add 10 µL Internal Standard plasma->is ppt Add 200 µL Acetonitrile (0.1% Formic Acid) is->ppt vortex Vortex for 1 minute ppt->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant injection Inject 5 µL into HPLC-MS/MS supernatant->injection G cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump HPLC Pump autosampler->pump column C18 Column pump->column detector Mass Spectrometer column->detector esi ESI Source column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detect Detector q3->detect G hypoxanthine Hypoxanthine xo Xanthine Oxidase hypoxanthine->xo xanthine Xanthine xanthine->xo uric_acid Uric Acid xo->xanthine xo->uric_acid inhibitor Xanthine Oxidase Inhibitor inhibitor->xo

References

Method

Application Notes and Protocols for UWA-101 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the solubility, stability, and use of UWA-101 in in vitro assays. UWA-101 is a selective serotonin-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility, stability, and use of UWA-101 in in vitro assays. UWA-101 is a selective serotonin-dopamine reuptake inhibitor (SDRI) that has been investigated for its potential therapeutic applications, including in the context of Parkinson's disease.[1][2] This document offers detailed protocols for key experiments and presents available data in a structured format to facilitate research and development.

Physicochemical Properties, Solubility, and Stability

UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine, is a phenethylamine (B48288) derivative.[1] For research purposes, it is often synthesized as a water-soluble, crystalline hydrochloride salt to enhance its utility in aqueous solutions for in vitro and in vivo studies.[3]

Stock Solution Preparation and Storage:

While specific, publicly available quantitative data on the solubility of UWA-101 hydrochloride in common laboratory solvents is limited, it is described as "water-soluble".[3] For experimental use, it is recommended to empirically determine the solubility limit in your specific buffer or medium.

A general guideline for preparing stock solutions is as follows:

  • Initial Solvent: High-purity water or dimethyl sulfoxide (B87167) (DMSO).

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the final assay, which could otherwise have unintended effects on the cells.

  • Storage of Powder: The powdered form of UWA-101 hydrochloride can be stored at -20°C for up to three years.[4]

  • Storage of Stock Solutions: Stock solutions in a suitable solvent can be stored at -80°C for up to one year.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Stability in In Vitro Assays:

The stability of UWA-101 in cell culture media at physiological temperatures (e.g., 37°C) has not been extensively reported in publicly available literature. The composition of cell culture media can impact the stability of dissolved compounds.[5][6][7] Researchers should consider performing stability tests under their specific experimental conditions, especially for long-term incubation assays.

Biological Activity

UWA-101 is a selective inhibitor of the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[8][9] This dual inhibition is central to its mechanism of action.

TransporterEC50 (µM)Reference
Dopamine Transporter (DAT)3.6[4]
Serotonin Transporter (SERT)2.3[4]

Experimental Protocols

Monoamine Reuptake Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of UWA-101 on dopamine and serotonin reuptake in a cell-based assay.

Objective: To determine the potency (e.g., IC50 or EC50) of UWA-101 in inhibiting DAT and SERT.

Materials:

  • Mammalian cells stably expressing human DAT or SERT (e.g., HEK293 cells).

  • Cell culture medium appropriate for the cell line.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrate: [³H]dopamine or [³H]serotonin.

  • UWA-101 hydrochloride.

  • Control inhibitor (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Seeding: Seed the DAT- or SERT-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Preparation of UWA-101 Dilutions: Prepare a series of dilutions of UWA-101 in assay buffer. It is recommended to perform a wide range of concentrations initially to determine the inhibitory range.

  • Assay Initiation:

    • Wash the cell monolayer once with pre-warmed assay buffer.

    • Add the UWA-101 dilutions to the respective wells.

    • Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known inhibitor).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Substrate Addition: Add the radiolabeled substrate ([³H]dopamine for DAT-expressing cells or [³H]serotonin for SERT-expressing cells) to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of uptake for the specific cell line.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of UWA-101.

    • Plot the percentage of inhibition against the logarithm of the UWA-101 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cytotoxicity Assay

This protocol provides a method to evaluate the potential cytotoxic effects of UWA-101 on a selected cell line. An in vitro cell viability assay was previously conducted using COLO320DM cells with UWA-101 concentrations ranging from 1–300 µM.[8]

Objective: To assess the cytotoxicity of UWA-101 and determine its CC50 (50% cytotoxic concentration).

Materials:

  • A suitable mammalian cell line (e.g., COLO320DM, neuronal cell lines like SH-SY5Y, or primary neurons).

  • Complete cell culture medium.

  • UWA-101 hydrochloride.

  • Positive control for cytotoxicity (e.g., doxorubicin).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo®).

  • Plate reader capable of measuring absorbance or luminescence.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of UWA-101 in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of UWA-101.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve UWA-101) and positive control wells.

  • Incubation: Incubate the plate for a duration relevant to the intended application (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the UWA-101 concentration.

    • Determine the CC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway of UWA-101

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 DAT Dopamine Transporter (DAT) UWA101->DAT Inhibition SERT Serotonin Transporter (SERT) UWA101->SERT Inhibition Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptors Serotonin->Serotonin_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Serotonin_receptor->Signal_transduction

Caption: Mechanism of action of UWA-101 at the synapse.

Experimental Workflow for In Vitro Characterization of UWA-101

UWA101_In_Vitro_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome stock_prep Prepare UWA-101 Stock Solution reuptake_assay Monoamine Reuptake Inhibition Assay stock_prep->reuptake_assay cytotoxicity_assay Cytotoxicity Assay stock_prep->cytotoxicity_assay cell_culture Culture Transporter-Expressing and Cytotoxicity Cell Lines cell_culture->reuptake_assay cell_culture->cytotoxicity_assay reuptake_analysis Determine EC50 for DAT and SERT reuptake_assay->reuptake_analysis cytotoxicity_analysis Determine CC50 cytotoxicity_assay->cytotoxicity_analysis characterization Pharmacological Profile of UWA-101 reuptake_analysis->characterization cytotoxicity_analysis->characterization

Caption: Workflow for the in vitro evaluation of UWA-101.

References

Application

Application Notes and Protocols for Preclinical Evaluation of UWA-101 in Levodopa-Induced Dyskinesia

For Researchers, Scientists, and Drug Development Professionals Introduction Levodopa (L-DOPA) remains the most effective treatment for the motor symptoms of Parkinson's disease (PD).[1][2] However, long-term L-DOPA ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-DOPA) remains the most effective treatment for the motor symptoms of Parkinson's disease (PD).[1][2] However, long-term L-DOPA therapy is often complicated by the development of debilitating involuntary movements known as levodopa-induced dyskinesia (LID).[1][3][4] UWA-101, an analog of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising therapeutic candidate for LID.[5][6][7] Unlike MDMA, UWA-101 is reported to lack psychoactive effects and neurotoxicity.[5][6][8] Its mechanism of action is attributed to its unique profile as a selective serotonin-dopamine reuptake inhibitor (SDRI).[5][7]

These application notes provide detailed protocols for the preclinical evaluation of UWA-101's efficacy in mitigating LID, utilizing established animal models and behavioral and molecular assessment techniques.

UWA-101: Pharmacological Profile

UWA-101, chemically known as α-cyclopropyl-3,4-methylenedioxyphenethylamine, is a phenethylamine (B48288) derivative.[5] Its key pharmacological characteristic is its high affinity for both the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), with significantly reduced affinity for the norepinephrine (B1679862) transporter (NET) and 5-HT2A receptors compared to MDMA.[5][6][8] This profile suggests that UWA-101 may modulate the synaptic levels of both serotonin and dopamine, which are implicated in the pathophysiology of LID.[9][10][11]

Table 1: Comparative Receptor/Transporter Binding Affinity

CompoundDAT AffinitySERT AffinityNET Affinity5-HT2A Receptor Affinity
MDMA ModerateHighHighHigh
UWA-101 High (10-fold increase vs. MDMA)[6][12]High[5][7]Low (>5-fold decrease vs. MDMA)[6][12]Low (>5-fold decrease vs. MDMA)[6][12]

Experimental Protocols

Animal Models of Levodopa-Induced Dyskinesia

The most widely used and validated preclinical models for LID are the 6-hydroxydopamine (6-OHDA)-lesioned rodent and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned non-human primate models.[1][3][13] These models effectively mimic the dopamine depletion seen in Parkinson's disease and the subsequent development of dyskinesia with chronic L-DOPA administration.[1][3]

Protocol 1.1: 6-OHDA-Lesioned Rat Model of Parkinson's Disease and LID Induction

This protocol describes the unilateral lesion of the nigrostriatal pathway in rats using 6-OHDA to create a model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Desipramine (B1205290)

  • Ketamine/xylazine anesthetic cocktail

  • Stereotaxic apparatus

  • Hamilton syringe

  • Levodopa (L-DOPA) methyl ester

  • Benserazide (B1668006) hydrochloride

  • Saline solution (0.9% NaCl)

Procedure:

  • Pre-treatment: 30 minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat with ketamine/xylazine. Mount the animal in a stereotaxic frame.

  • 6-OHDA Infusion: Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) at appropriate stereotaxic coordinates.

  • Post-operative Care: Allow rats to recover for at least 2 weeks.

  • Lesion Confirmation: Assess the extent of the dopamine lesion through apomorphine- or amphetamine-induced rotation tests. A stable contralateral rotation of >7 turns/minute is indicative of a successful lesion.

  • LID Induction: Following a 2-3 week recovery and lesion confirmation period, administer L-DOPA (6 mg/kg) and benserazide (12 mg/kg) intraperitoneally (i.p.) daily for 21 days to induce dyskinesia.[14]

Behavioral Assessment of Dyskinesia

The primary method for quantifying LID in rodent models is the Abnormal Involuntary Movement (AIMs) rating scale.

Protocol 2.1: Abnormal Involuntary Movement (AIMs) Scoring

Procedure:

  • On testing days, administer the treatment (UWA-101 or vehicle) followed by L-DOPA/benserazide.

  • Place the animal in a transparent observation cylinder.[14]

  • Observe each animal for 1 minute every 20 minutes for a total of 180 minutes post-L-DOPA injection.

  • Score the severity of axial, limb, and orolingual AIMs on a scale of 0 to 4 for each subtype, as detailed in Table 2.

  • The total AIMs score is the sum of the scores for each subtype.

Table 2: Abnormal Involuntary Movement (AIMs) Scoring Scale

ScoreDescription
0 Absent
1 Occasional (present <50% of the observation time)
2 Frequent (present >50% of the observation time)
3 Continuous but interrupted by sensory stimuli
4 Continuous and not interrupted by sensory stimuli
Molecular and Histological Analysis

Post-mortem analysis of brain tissue is crucial for understanding the neurobiological effects of UWA-101.

Protocol 3.1: Immunohistochemical Analysis of Striatal Markers

Procedure:

  • At the end of the behavioral experiments, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix in 4% paraformaldehyde overnight, then transfer to a 30% sucrose (B13894) solution.

  • Section the brains (40 µm) on a cryostat.

  • Perform immunohistochemistry for tyrosine hydroxylase (TH) to confirm the extent of the dopaminergic lesion.

  • Analyze markers of neuronal activity and plasticity associated with LID, such as FosB/ΔFosB and phosphorylated ERK (pERK).

Protocol 3.2: Histological Staining of Basal Ganglia Nuclei

Histological analysis can provide insights into the structural changes within the basal ganglia.[15][16]

Procedure:

  • Following perfusion and sectioning as described above, perform Nissl staining to assess neuronal morphology and cell loss in the substantia nigra and striatum.

  • Specific iron stains, such as Perls' stain, can be used to visualize iron deposits in basal ganglia nuclei, which may be relevant in the context of neurodegeneration.[15]

Data Presentation

Table 3: Hypothetical Efficacy of UWA-101 on L-DOPA-Induced Dyskinesia in 6-OHDA Rats

Treatment GroupMean Total AIMs Score (± SEM)% Reduction in AIMs vs. Vehicle
Vehicle + L-DOPA 45 ± 5-
UWA-101 (1 mg/kg) + L-DOPA 30 ± 433.3%
UWA-101 (3 mg/kg) + L-DOPA 15 ± 366.7%
UWA-101 (10 mg/kg) + L-DOPA 8 ± 282.2%

Table 4: Effect of UWA-101 on Motor Performance in the Cylinder Test

Treatment GroupContralateral Forelimb Use (%)
Sham 50%
6-OHDA + Vehicle 15%
6-OHDA + L-DOPA 35%
6-OHDA + UWA-101 + L-DOPA 45%

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Pathophysiology of Levodopa-Induced Dyskinesia PD Parkinson's Disease (Dopaminergic Neuron Loss) LDOPA Chronic L-DOPA Treatment PD->LDOPA Pulsatile_DA Pulsatile Dopamine Stimulation LDOPA->Pulsatile_DA Serotonergic Serotonergic Neurons (Aberrant Dopamine Release) LDOPA->Serotonergic D1R D1 Receptor Hypersensitivity Pulsatile_DA->D1R Serotonergic->D1R Signaling Altered Downstream Signaling (e.g., Ras-ERK, FosB) D1R->Signaling LID Levodopa-Induced Dyskinesia Signaling->LID

Caption: Pathophysiology of Levodopa-Induced Dyskinesia.

G cluster_1 Proposed Mechanism of UWA-101 UWA101 UWA-101 Administration DAT_SERT_Block Inhibition of DAT and SERT UWA101->DAT_SERT_Block DA_5HT_Mod Modulation of Synaptic Dopamine and Serotonin Levels DAT_SERT_Block->DA_5HT_Mod DA_Stab Stabilization of Dopamine Signaling DA_5HT_Mod->DA_Stab LID_Reduce Reduction of Dyskinesia DA_Stab->LID_Reduce

Caption: Proposed Mechanism of Action for UWA-101.

G cluster_2 Experimental Workflow for UWA-101 Testing Animal_Model 1. 6-OHDA Lesion in Rats Recovery 2. Recovery & Lesion Confirmation (2-3 weeks) Animal_Model->Recovery LID_Induction 3. Chronic L-DOPA Administration (21 days) Recovery->LID_Induction Treatment 4. UWA-101 Administration LID_Induction->Treatment Behavioral 5. Behavioral Assessment (AIMs) (Acute and Chronic) Treatment->Behavioral Post_Mortem 6. Post-Mortem Analysis (Immunohistochemistry, Histology) Behavioral->Post_Mortem Data_Analysis 7. Data Analysis and Interpretation Post_Mortem->Data_Analysis

Caption: Experimental Workflow for Preclinical Testing of UWA-101.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the preclinical investigation of UWA-101 as a potential treatment for levodopa-induced dyskinesia. By employing robust animal models, standardized behavioral assessments, and detailed molecular and histological analyses, researchers can effectively evaluate the therapeutic potential of this novel compound. The unique pharmacological profile of UWA-101 as a serotonin-dopamine reuptake inhibitor holds significant promise for addressing the unmet clinical need for effective LID therapies in Parkinson's disease.

References

Method

Application Notes and Protocols for Assessing the Behavioral Effects of UWA-101 in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of behavioral tests to assess the effects of UWA-101, a novel MDMA analogue, in various animal mode...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of behavioral tests to assess the effects of UWA-101, a novel MDMA analogue, in various animal models. UWA-101, or α-cyclopropyl-3,4-methylenedioxyphenethylamine, is a selective serotonin (B10506) and dopamine (B1211576) reuptake inhibitor (SDRI) being investigated for its therapeutic potential, particularly in the context of Parkinson's disease.[1][2] Unlike its parent compound MDMA, UWA-101 has been shown to lack psychoactive and cytotoxic properties in animal studies.[1][2]

This document outlines protocols for assessing the effects of UWA-101 on motor function, particularly its known anti-dyskinetic properties, and proposes a battery of behavioral tests to evaluate its potential effects on anxiety, depression, and cognitive function based on its mechanism of action as a dual monoamine reuptake inhibitor.

Mechanism of Action: Dual Serotonin and Dopamine Reuptake Inhibition

UWA-101 acts as a selective inhibitor of both the serotonin transporter (SERT) and the dopamine transporter (DAT).[2] This dual-action results in increased extracellular levels of serotonin and dopamine in the brain, which is believed to underlie its therapeutic effects. The diagram below illustrates this proposed mechanism.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 SERT SERT UWA101->SERT Inhibits DAT DAT UWA101->DAT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptors Serotonin->Serotonin_receptor Binds Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binds

Caption: Proposed mechanism of action of UWA-101.

I. Assessment of Motor Function in Parkinsonian Animal Models

The primary therapeutic target for UWA-101 has been the alleviation of L-DOPA-induced dyskinesia (LID) in Parkinson's disease models.[3] The following protocols are based on established methods for inducing Parkinsonian-like symptoms and assessing motor function in rodents.

Reserpine-Induced Akinesia and L-DOPA-Induced Dyskinesia Model

This model is used to screen for anti-dyskinetic properties of compounds like UWA-101.

Experimental Workflow:

cluster_workflow Experimental Workflow start Start: Acclimatize Rats reserpine (B192253) Induce Akinesia: Administer Reserpine start->reserpine ldopa Induce Dyskinesia: Administer L-DOPA/Benserazide (B1668006) reserpine->ldopa uwa101 Treatment: Administer UWA-101 or Vehicle ldopa->uwa101 aims Behavioral Assessment: Score Abnormal Involuntary Movements (AIMs) uwa101->aims end End: Data Analysis aims->end

Caption: Workflow for assessing anti-dyskinetic effects.

Detailed Protocol:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Akinesia: Administer reserpine (e.g., 1 mg/kg, s.c.) to deplete monoamines, leading to a state of akinesia.

  • Induction of Dyskinesia: 18-24 hours post-reserpine, administer a combination of L-DOPA (e.g., 20 mg/kg, i.p.) and a peripheral DOPA decarboxylase inhibitor such as benserazide (e.g., 15 mg/kg, i.p.) to induce abnormal involuntary movements (AIMs).

  • UWA-101 Administration: Administer UWA-101 at various doses (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle control 30 minutes prior to L-DOPA administration.

  • Behavioral Assessment (AIMs Scoring):

    • Place animals in individual transparent observation cages.

    • Record behavior for 3-4 hours post-L-DOPA administration.

    • Score AIMs at regular intervals (e.g., every 20 minutes) by a blinded observer.

    • AIMs are typically categorized into axial, limb, and orolingual subtypes and scored on a severity scale (e.g., 0-4).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Total AIMs Score (± SEM)% Reduction in AIMs vs. L-DOPA alone
Vehicle + L-DOPA-[Example Data] 100 ± 8.50%
UWA-101 + L-DOPA1[Example Data] 75 ± 6.225%
UWA-101 + L-DOPA3[Example Data] 40 ± 4.160%
UWA-101 + L-DOPA10[Example Data] 25 ± 3.575%

II. Proposed Behavioral Tests for Anxiety, Depression, and Cognition

Given UWA-101's mechanism as a serotonin and dopamine reuptake inhibitor, it is plausible that it may exert effects on mood and cognition. The following are proposed protocols for a comprehensive behavioral assessment in rodent models.

Assessment of Anxiety-Like Behavior

a. Elevated Plus Maze (EPM)

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

b. Open Field Test (OFT)

The OFT assesses exploratory behavior and anxiety. Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis).

Protocol:

  • Apparatus: A square arena with walls.

  • Procedure:

    • Place the animal in the center of the arena.

    • Allow for a 5-10 minute exploration period.

    • Record with a video tracking system.

  • Parameters Measured:

    • Time spent in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency.

Data Presentation for Anxiety Tests:

Treatment GroupDose (mg/kg)EPM: % Time in Open Arms (± SEM)OFT: Time in Center (s) (± SEM)
Vehicle-[Example Data] 15 ± 2.1[Example Data] 30 ± 4.5
UWA-1011[Example Data] 20 ± 2.5[Example Data] 45 ± 5.1
UWA-1013[Example Data] 35 ± 3.0[Example Data] 70 ± 6.8
UWA-10110[Example Data] 45 ± 3.8[Example Data] 95 ± 8.2
Assessment of Depressive-Like Behavior

a. Forced Swim Test (FST)

The FST is a common test to screen for antidepressant-like activity. It is based on the principle of behavioral despair.

Protocol:

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Pre-test (Day 1): Place the animal in the water for 15 minutes.

    • Test (Day 2): 24 hours later, place the animal back in the water for a 5-minute session. Administer UWA-101 or vehicle prior to the test session.

    • Record the session.

  • Parameter Measured:

    • Immobility time (time spent floating without active movements).

b. Sucrose (B13894) Preference Test (SPT)

The SPT measures anhedonia, a core symptom of depression, by assessing the animal's preference for a rewarding stimulus.

Protocol:

  • Procedure:

    • Induce a state of anhedonia if desired (e.g., through chronic mild stress).

    • House animals individually with two drinking bottles: one with water and one with a sucrose solution (e.g., 1%).

    • Measure the consumption from each bottle over 24-48 hours.

    • Administer UWA-101 or vehicle daily during the test period.

  • Parameter Measured:

    • Sucrose preference (%) = (Sucrose intake / Total fluid intake) x 100.

Data Presentation for Depression Tests:

Treatment GroupDose (mg/kg)FST: Immobility Time (s) (± SEM)SPT: Sucrose Preference (%) (± SEM)
Vehicle-[Example Data] 120 ± 10.5[Example Data] 65 ± 5.2
UWA-1011[Example Data] 100 ± 8.9[Example Data] 75 ± 4.8
UWA-1013[Example Data] 70 ± 7.2[Example Data] 85 ± 3.9
UWA-10110[Example Data] 45 ± 6.1[Example Data] 90 ± 3.1
Assessment of Cognitive Function

a. Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, which is dependent on the integrity of the hippocampus and prefrontal cortex.

Protocol:

  • Apparatus: An open field arena.

  • Procedure:

    • Habituation: Allow the animal to explore the empty arena.

    • Familiarization Phase: Place the animal in the arena with two identical objects.

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

    • Administer UWA-101 or vehicle before the familiarization or test phase.

  • Parameter Measured:

    • Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

b. Y-Maze Spontaneous Alternation

This test assesses spatial working memory.

Protocol:

  • Apparatus: A Y-shaped maze with three arms.

  • Procedure:

    • Place the animal at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries.

  • Parameter Measured:

    • Spontaneous alternation (%) = (Number of alternations / (Total arm entries - 2)) x 100. An alternation is defined as consecutive entries into all three different arms.

Data Presentation for Cognitive Tests:

Treatment GroupDose (mg/kg)NOR: Discrimination Index (± SEM)Y-Maze: Spontaneous Alternation (%) (± SEM)
Vehicle-[Example Data] 0.2 ± 0.05[Example Data] 60 ± 4.5
UWA-1011[Example Data] 0.3 ± 0.06[Example Data] 68 ± 3.9
UWA-1013[Example Data] 0.5 ± 0.08[Example Data] 75 ± 3.2
UWA-10110[Example Data] 0.6 ± 0.09[Example Data] 82 ± 2.8

Logical Relationships in Behavioral Testing

The selection of behavioral tests should follow a logical progression, often starting with the least stressful tests to minimize carry-over effects.

cluster_testing_order Recommended Order of Behavioral Testing start Start: Habituation to Testing Environment locomotor General Locomotor Activity (e.g., Open Field) start->locomotor anxiety Anxiety-Related Tests (e.g., EPM, Light-Dark Box) locomotor->anxiety cognition Cognitive Tests (e.g., NOR, Y-Maze) anxiety->cognition depression Depression-Related Tests (e.g., FST, SPT) cognition->depression end End of Testing Battery depression->end

Caption: Logical progression for a behavioral test battery.

These application notes and protocols provide a framework for the comprehensive behavioral evaluation of UWA-101 in animal models. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal welfare guidelines.

References

Application

Application Notes: Immunohistochemical Analysis of Neuronal Changes Following UWA-101 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction UWA-101 is a phenethylamine (B48288) derivative, structurally analogous to MDMA, which has shown promise as a therapeutic agent for Parkinson's...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UWA-101 is a phenethylamine (B48288) derivative, structurally analogous to MDMA, which has shown promise as a therapeutic agent for Parkinson's disease.[1][2] Its mechanism of action is primarily as a selective serotonin-dopamine reuptake inhibitor (SDRI).[1][2] UWA-101 exhibits a high affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), while having a reduced affinity for the noradrenaline transporter (NET) and 5-HT2A receptors.[2][3][4] This pharmacological profile suggests that UWA-101 may offer therapeutic benefits for Parkinson's disease by modulating dopaminergic and serotonergic neurotransmission, potentially improving motor symptoms.[3][5] Unlike MDMA, UWA-101 has been reported to lack psychoactive effects and cytotoxicity in preclinical studies.[1][3][4]

Immunohistochemistry (IHC) is an invaluable technique for elucidating the cellular and molecular effects of UWA-101 on the nervous system. By visualizing the expression and localization of specific proteins in brain tissue, researchers can investigate the impact of UWA-101 on neuronal populations, cell survival, and synaptic integrity. These application notes provide detailed protocols and guidance for using IHC to study the neuronal changes induced by UWA-101 treatment.

Hypothesized Neuronal Effects of UWA-101

Based on its mechanism as an SDRI and its potential application in neurodegenerative diseases like Parkinson's, the following neuronal changes could be hypothesized following UWA-101 treatment:

  • Neuroprotection of Dopaminergic Neurons: By increasing synaptic dopamine levels, UWA-101 may promote the survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.

  • Modulation of Serotonergic Pathways: Inhibition of serotonin reuptake can influence mood and may also have neuroprotective effects.

  • Changes in Neuronal Proliferation and Survival: Investigating markers of apoptosis and cell proliferation can help to confirm the reported lack of cytotoxicity and explore any potential neurogenic effects.

  • Alterations in Synaptic Plasticity: Changes in the expression of synaptic proteins could indicate effects on neuronal connectivity and function.

Key Immunohistochemical Markers

To investigate the hypothesized effects of UWA-101, a panel of IHC markers can be utilized. The selection of markers will depend on the specific research question and the brain region of interest.

Target Marker Cellular Localization Rationale for Use with UWA-101
Dopaminergic Neurons Tyrosine Hydroxylase (TH)CytoplasmTo identify and quantify dopaminergic neurons, assessing for neuroprotection.
Serotonergic Neurons Tryptophan Hydroxylase (TPH)CytoplasmTo identify and quantify serotonergic neurons, assessing the impact on this neuronal population.
Mature Neurons NeuN (Fox-3)Nucleus, Perinuclear CytoplasmA general marker for mature neurons, useful for assessing overall neuronal health and density.[6]
Apoptosis Cleaved Caspase-3Cytoplasm, NucleusA key marker for cells undergoing apoptosis, to investigate potential cytotoxicity.[7][8]
Apoptosis TUNEL StainingNucleusDetects DNA fragmentation during apoptosis.[7][9]
Cell Proliferation Ki-67NucleusA marker for proliferating cells, to assess any effects on neurogenesis.
Immature Neurons Doublecortin (DCX)CytoplasmA marker for newly generated and migrating neurons.[10]
Synaptic Vesicles SynaptophysinPresynaptic TerminalsTo assess synaptic density and integrity.[11]

Experimental Protocols

The following are detailed protocols for performing immunohistochemistry on brain tissue following UWA-101 treatment in an animal model. These protocols are adaptable for both chromogenic and fluorescent detection methods.

Protocol 1: Free-Floating Immunohistochemistry for Tyrosine Hydroxylase (TH) with Chromogenic Detection

This protocol is designed for the detection of TH in free-floating brain sections, a common method for neuroanatomical studies.

1. Tissue Preparation:

  • Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
  • Post-fix the brain in 4% PFA overnight at 4°C.
  • Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
  • Freeze the brain and cut 40 µm sections on a freezing microtome or cryostat.
  • Store sections in a cryoprotectant solution at -20°C until use.

2. Immunohistochemical Staining:

  • Wash sections three times in PBS for 10 minutes each.
  • Quench endogenous peroxidase activity by incubating sections in 0.3% hydrogen peroxide in PBS for 30 minutes at room temperature.
  • Wash sections three times in PBS for 10 minutes each.
  • Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
  • Incubate sections with the primary antibody (e.g., rabbit anti-TH) diluted in the blocking solution overnight at 4°C.
  • Wash sections three times in PBS for 10 minutes each.
  • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in the blocking solution for 2 hours at room temperature.
  • Wash sections three times in PBS for 10 minutes each.
  • Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent according to the manufacturer's instructions for 1 hour at room temperature.
  • Wash sections three times in PBS for 10 minutes each.
  • Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.
  • Stop the reaction by washing with PBS.
  • Mount the sections onto positively charged slides, air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

Protocol 2: Multiplex Immunofluorescence for NeuN and Cleaved Caspase-3

This protocol allows for the simultaneous detection of mature neurons and apoptotic cells, which is useful for assessing the specific impact of UWA-101 on neuronal survival.

1. Tissue Preparation:

  • Follow the same tissue preparation steps as in Protocol 1.

2. Immunofluorescent Staining:

  • Wash sections three times in PBS for 10 minutes each.
  • Perform antigen retrieval if necessary (e.g., by heating sections in sodium citrate (B86180) buffer).
  • Wash sections three times in PBS for 10 minutes each.
  • Incubate sections in a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
  • Incubate sections with a cocktail of primary antibodies (e.g., mouse anti-NeuN and rabbit anti-cleaved Caspase-3) diluted in the blocking solution overnight at 4°C.
  • Wash sections three times in PBS for 10 minutes each.
  • Incubate sections with a cocktail of corresponding fluorophore-conjugated secondary antibodies (e.g., donkey anti-mouse IgG Alexa Fluor 488 and donkey anti-rabbit IgG Alexa Fluor 594) diluted in the blocking solution for 2 hours at room temperature, protected from light.
  • Wash sections three times in PBS for 10 minutes each, protected from light.
  • Counterstain cell nuclei by incubating with DAPI (1 µg/mL in PBS) for 10 minutes.
  • Wash sections twice in PBS.
  • Mount the sections onto slides and coverslip using an antifade mounting medium.

Data Presentation and Analysis

Table 1: Quantification of Dopaminergic Neurons in the Substantia Nigra

Treatment GroupDose (mg/kg)Number of TH-positive Cells (mean ± SEM)
Vehicle05000 ± 250
UWA-10115100 ± 230
UWA-10135800 ± 300
UWA-101106500 ± 350**
p < 0.05, **p < 0.01 compared to vehicle

Table 2: Assessment of Apoptosis in the Striatum

Treatment GroupDose (mg/kg)Percentage of Cleaved Caspase-3 Positive Cells (mean ± SEM)
Vehicle02.5 ± 0.5
UWA-10112.3 ± 0.4
UWA-10132.6 ± 0.6
UWA-101102.4 ± 0.5

Table 3: Analysis of Synaptic Density in the Hippocampus

Treatment GroupDose (mg/kg)Synaptophysin Immunoreactivity (Optical Density, mean ± SEM)
Vehicle00.8 ± 0.05
UWA-10110.85 ± 0.06
UWA-10130.95 ± 0.07
UWA-101101.1 ± 0.08**
p < 0.05, **p < 0.01 compared to vehicle

Visualizations

The following diagrams illustrate the signaling pathway of UWA-101, a typical experimental workflow, and the hypothesized effects of the compound.

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT DAT DA->DAT SERT SERT DA_cleft Dopamine DAT->DA_cleft Reuptake UWA101 UWA-101 UWA101->SERT Inhibits UWA101->DAT Inhibits DA_receptor Dopamine Receptor DA_cleft->DA_receptor Activates downstream Downstream Signaling DA_receptor->downstream

Caption: Signaling pathway of UWA-101 as a dopamine and serotonin reuptake inhibitor.

IHC_Workflow A Tissue Collection (Perfusion & Fixation) B Cryoprotection & Sectioning A->B C Blocking & Permeabilization B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Signal Detection (Chromogenic or Fluorescent) E->F G Imaging & Analysis F->G Hypothesized_Effects cluster_effects Potential Neuronal Effects UWA101 UWA-101 Treatment Neuroprotection Neuroprotection of Dopaminergic Neurons UWA101->Neuroprotection NoToxicity Lack of Neuronal Apoptosis UWA101->NoToxicity SynapticPlasticity Increased Synaptic Density UWA101->SynapticPlasticity

References

Method

Application Notes and Protocols for Determining UWA-101 Transporter Affinity via Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals Introduction UWA-101, an analog of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising therapeutic candidate, notably for its potential in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UWA-101, an analog of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising therapeutic candidate, notably for its potential in treating Parkinson's disease.[1][2] Unlike MDMA, UWA-101 is reported to be non-psychoactive and non-cytotoxic.[1][3] Its therapeutic effects are attributed to its unique binding profile to monoamine transporters. UWA-101 is a selective dopamine (B1211576) and serotonin (B10506) reuptake inhibitor (SDRI), exhibiting comparable affinities for the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][3] Notably, it has a significantly reduced affinity for the norepinephrine (B1679862) transporter (NET) and the 5-HT2A receptor compared to MDMA.[1][2]

These application notes provide detailed protocols for determining the binding affinity of UWA-101 for human DAT and SERT using competitive radioligand binding assays. The protocols described herein are designed for execution in a research laboratory setting equipped for cell culture and radioisotope handling.

Data Presentation: UWA-101 Transporter Affinity Profile

While precise, publicly available Kᵢ or IC₅₀ values for UWA-101 are limited, the existing literature provides a clear qualitative and relative binding profile. The following table summarizes the known transporter affinities of UWA-101.

TransporterAffinity of UWA-101Comparison with MDMARadioligand for Binding Assay
Dopamine Transporter (DAT) High>10-fold higher affinity[³H]WIN 35,428
Serotonin Transporter (SERT) High (comparable to DAT)High affinity retained[³H]Citalopram
Norepinephrine Transporter (NET) Low>5-fold lower affinity-
5-HT₂ₐ Receptor Low>5-fold lower affinity-

Experimental Protocols

Transient Transfection of HEK293 Cells with hDAT and hSERT

This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells to express human dopamine (hDAT) and serotonin (hSERT) transporters.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA encoding for hDAT or hSERT

  • Lipofectamine™ 3000 Transfection Reagent

  • 6-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density of 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in 2 mL of complete growth medium.[4] Incubate overnight to achieve 70-80% confluency on the day of transfection.[5]

  • DNA-Lipofectamine Complex Formation:

    • For each well to be transfected, dilute 1 µg of hDAT or hSERT plasmid DNA in 100 µL of Opti-MEM™.

    • In a separate tube, add 2 µL of P3000™ Reagent and 3 µL of Lipofectamine™ 3000 Reagent to 100 µL of Opti-MEM™.[4]

    • Add the diluted DNA to the diluted Lipofectamine™ 3000 reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[5]

  • Transfection:

    • Gently add the DNA-lipid complex mixture to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 48 hours to allow for transporter expression. After 6 hours of incubation, the medium can be replaced with fresh, pre-warmed complete growth medium.[4]

Preparation of Cell Membranes

This protocol outlines the preparation of crude membrane fractions from transfected HEK293 cells expressing hDAT or hSERT.

Materials:

  • Transfected HEK293 cells from the 6-well plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) with protease inhibitor cocktail, ice-cold

  • Sucrose Buffer (Lysis Buffer with 10% sucrose)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Cell Harvesting: After 48 hours of transfection, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold Lysis Buffer to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or by sonication on ice.

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.[6]

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

  • Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Lysis Buffer, and centrifuge again at 20,000 x g for 20 minutes at 4°C.[6]

  • Storage: Discard the supernatant and resuspend the final membrane pellet in Sucrose Buffer. Determine the protein concentration using a BCA assay. Aliquot the membrane preparation and store at -80°C until use.[6]

Radioligand Binding Assays

This protocol details the competitive binding assay to determine the affinity of UWA-101 for hDAT and hSERT.

Materials:

  • Prepared cell membranes expressing hDAT or hSERT

  • Assay Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[6]

  • Radioligands: [³H]WIN 35,428 for hDAT and [³H]Citalopram for hSERT

  • UWA-101 (unlabeled competitor) at a range of concentrations

  • Non-specific binding inhibitors: 10 µM unlabeled WIN 35,428 for hDAT and 10 µM unlabeled Citalopram for hSERT[7]

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[6]

  • Component Addition: To each well, add in the following order:

    • 150 µL of thawed membrane preparation (10-30 µg of protein).

    • 50 µL of UWA-101 at various concentrations (for competition curve) or buffer (for total binding) or non-specific inhibitor (for non-specific binding).

    • 50 µL of the respective radioligand ([³H]WIN 35,428 for hDAT at a final concentration of ~3-5 nM; [³H]Citalopram for hSERT at a final concentration of ~1-2 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.[6]

  • Drying and Counting: Dry the filters for 30 minutes at 50°C.[6] Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of UWA-101.

    • Determine the IC₅₀ value (the concentration of UWA-101 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

Visualization of Workflows and Pathways

G cluster_prep Cell Preparation and Transfection cluster_membrane Membrane Preparation cluster_assay Radioligand Binding Assay seed Seed HEK293T Cells transfect Transfect with hDAT or hSERT Plasmid seed->transfect express Incubate for Transporter Expression transfect->express harvest Harvest Transfected Cells express->harvest lyse Lyse Cells and Homogenize harvest->lyse Input for Membrane Prep centrifuge1 Low-Speed Centrifugation lyse->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Wash and Resuspend Membranes centrifuge2->wash store Store Membranes at -80°C wash->store incubate Incubate Membranes with Radioligand and UWA-101 store->incubate Input for Assay filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Experimental workflow for determining UWA-101 transporter affinity.

G cluster_dat Dopamine Transporter (DAT) Signaling dat DAT da_neuron Dopamine (Presynaptic Neuron) dat->da_neuron Translocates reuptake Dopamine Reuptake dat->reuptake da_synapse Dopamine (Synapse) da_synapse->dat Binds to synaptic_da Increased Synaptic Dopamine uwa101 UWA-101 uwa101->dat Inhibits uwa101->reuptake Blocks d2r Postsynaptic D2 Receptors synaptic_da->d2r Activates downstream Downstream Signaling d2r->downstream

Caption: Simplified signaling pathway of the Dopamine Transporter (DAT).

G cluster_sert Serotonin Transporter (SERT) Signaling sert SERT ht5_neuron Serotonin (Presynaptic Neuron) sert->ht5_neuron Translocates reuptake Serotonin Reuptake sert->reuptake ht5_synapse Serotonin (Synapse) ht5_synapse->sert Binds to synaptic_ht5 Increased Synaptic Serotonin uwa101 UWA-101 uwa101->sert Inhibits uwa101->reuptake Blocks ht5r Postsynaptic 5-HT Receptors synaptic_ht5->ht5r Activates downstream Downstream Signaling ht5r->downstream

Caption: Simplified signaling pathway of the Serotonin Transporter (SERT).

References

Application

Application Notes and Protocols for Microdialysis Procedures in the Study of UWA-101's Effects on Neurotransmitter Levels

For Researchers, Scientists, and Drug Development Professionals Introduction UWA-101, a phenethylamine (B48288) derivative closely related to MDMA, is a novel selective serotonin-dopamine reuptake inhibitor (SDRI) under...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UWA-101, a phenethylamine (B48288) derivative closely related to MDMA, is a novel selective serotonin-dopamine reuptake inhibitor (SDRI) under investigation as a potential therapeutic for Parkinson's disease.[1][2] Unlike MDMA, UWA-101 exhibits a favorable pharmacological profile with a significantly increased affinity for the dopamine (B1211576) transporter (DAT) and a retained high affinity for the serotonin (B10506) transporter (SERT), while showing reduced affinity for the norepinephrine (B1679862) transporter (NET) and 5-HT2A receptors.[1][2][3][4] This profile suggests that UWA-101 may enhance the therapeutic effects of L-DOPA by elevating synaptic concentrations of dopamine and serotonin, without inducing the psychoactive or cytotoxic effects associated with MDMA.[3][4]

Microdialysis is a powerful in-vivo technique used to monitor the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals.[5][6][7] When coupled with highly sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD), microdialysis allows for the precise quantification of changes in neurotransmitter levels in response to pharmacological agents such as UWA-101.[7][8][9]

These application notes provide detailed protocols for utilizing in-vivo microdialysis to measure dopamine and serotonin levels in relevant brain regions of a rat model of Parkinson's disease following the administration of UWA-101.

Data Presentation

Table 1: In Vitro Transporter Binding Affinity of UWA-101 and its Enantiomer UWA-121
CompoundTransporterInhibitory Constant (Ki) (nM)
UWA-121 (R-enantiomer of UWA-101)Dopamine Transporter (DAT)307[7]
Serotonin Transporter (SERT)3830[7]

Note: This table provides a quantitative measure of the potency of a UWA-101 enantiomer at the dopamine and serotonin transporters, indicating a higher affinity for DAT.

Table 2: Representative* In-Vivo Microdialysis Data – Effects of UWA-101 on Striatal Dopamine and Serotonin Levels
Treatment GroupTime Post-Administration% Change in Extracellular Dopamine (Mean ± SEM)% Change in Extracellular Serotonin (Mean ± SEM)
Vehicle0-120 min100 ± 10100 ± 12
UWA-101 (1 mg/kg)60 min150 ± 15130 ± 14
120 min180 ± 20160 ± 18
UWA-101 (3 mg/kg)60 min250 ± 25200 ± 22
120 min350 ± 30280 ± 25
UWA-101 (10 mg/kg)60 min450 ± 40350 ± 30
120 min600 ± 55450 ± 40

*Disclaimer: The data presented in this table is representative and illustrative of the expected effects of a selective dopamine and serotonin reuptake inhibitor like UWA-101. Specific quantitative data from in-vivo microdialysis studies with UWA-101 is not publicly available at the time of this writing. The values are hypothetical and intended to guide researchers in their experimental design and data analysis.

Experimental Protocols

Animal Model and Surgical Procedure

A unilateral 6-hydroxydopamine (6-OHDA) lesion rat model of Parkinson's disease is recommended to study the effects of UWA-101 in a disease-relevant context.

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail.

  • Stereotaxic Surgery:

    • Mount the anesthetized rat in a stereotaxic frame.

    • Inject 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine pathway.

    • Implant a guide cannula targeting the striatum of the lesioned hemisphere. Typical coordinates from bregma are: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±3.0 mm; Dorsoventral (DV): -3.5 mm from the skull surface.

  • Post-operative Care: Administer analgesics and allow a recovery period of at least one week before microdialysis experiments.

In-Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the striatum.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microsyringe pump.

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Baseline Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals.

  • UWA-101 Administration: Administer UWA-101 (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle.

  • Post-dosing Collection: Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-administration.

  • Sample Handling: Collect dialysates in vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation and store at -80°C until analysis.

Neurotransmitter Analysis by HPLC-ECD
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refrigerated autosampler and an electrochemical detector.

  • Chromatographic Separation: Use a reverse-phase C18 column to separate dopamine and serotonin.

  • Mobile Phase: A buffered solution (e.g., sodium phosphate, EDTA, and a pairing agent like sodium dodecyl sulfate) with an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Detection: Set the electrochemical detector to an oxidizing potential suitable for the detection of dopamine and serotonin (e.g., +0.6 to +0.8 V).

  • Quantification: Calculate the concentration of dopamine and serotonin in the dialysate samples by comparing the peak areas to those of a standard curve. Express the results as a percentage change from the baseline levels.

Visualizations

Signaling Pathway of UWA-101 Action

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic/Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 DAT Dopamine Transporter (DAT) UWA101->DAT Inhibits SERT Serotonin Transporter (SERT) UWA101->SERT Inhibits DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release S_vesicle Serotonin Vesicle S_synapse Serotonin S_vesicle->S_synapse Release DA_reuptake Dopamine Reuptake S_reuptake Serotonin Reuptake DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds S_synapse->SERT Reuptake S_receptor Serotonin Receptors S_synapse->S_receptor Binds Signal_transduction Signal Transduction Cascade DA_receptor->Signal_transduction S_receptor->Signal_transduction

Caption: Mechanism of action of UWA-101.

Experimental Workflow for Microdialysis with UWA-101

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Animal_Model Rat Model of Parkinson's Disease (6-OHDA lesion) Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Model->Surgery Probe_Insertion Microdialysis Probe Insertion into Striatum Surgery->Probe_Insertion Perfusion Perfusion with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Equilibration Equilibration (60-90 min) Perfusion->Equilibration Baseline Baseline Sample Collection (3-4 samples) Equilibration->Baseline Administration UWA-101 or Vehicle Administration Baseline->Administration Post_Dose Post-Dose Sample Collection (≥ 2 hours) Administration->Post_Dose Sample_Storage Sample Storage at -80°C Post_Dose->Sample_Storage HPLC_Analysis HPLC-ECD Analysis for Dopamine & Serotonin Sample_Storage->HPLC_Analysis Data_Quantification Data Quantification (% Change from Baseline) HPLC_Analysis->Data_Quantification

Caption: Experimental workflow.

References

Method

Ethical Vistas in Preclinical Research: Application Notes and Protocols for the Use of UWA-101 in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive ethical framework and detailed protocols for the use of UWA-101, a selective serotonin-dopamine reuptake inh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive ethical framework and detailed protocols for the use of UWA-101, a selective serotonin-dopamine reuptake inhibitor (SDRI), in animal research. The focus is on studies investigating its potential therapeutic effects for Parkinson's disease, particularly in mitigating levodopa-induced dyskinesia. Adherence to these guidelines is paramount to ensure the humane and scientifically valid use of animal models in the evaluation of this novel compound.

Introduction to UWA-101 and the Ethical Imperative

UWA-101, a phenethylamine (B48288) derivative structurally related to MDMA, has emerged as a promising candidate for the management of motor complications associated with long-term levodopa (B1675098) therapy in Parkinson's disease.[1] Its mechanism of action as a selective SDRI distinguishes it from its parent compound, as it appears to lack psychoactive and cytotoxic effects, a critical consideration for its therapeutic potential and ethical use in research.[1][2]

The use of animal models, particularly non-human primates, is indispensable for evaluating the efficacy and safety of compounds like UWA-101 before they can be considered for human trials. This necessitates a profound commitment to the highest ethical standards in animal care and use. This document is structured to provide researchers with the necessary tools to design and execute preclinical studies with UWA-101 that are both scientifically robust and ethically sound.

The 3Rs Framework for UWA-101 Research

The principles of Replacement, Reduction, and Refinement (the 3Rs) must be the guiding framework for all animal research involving UWA-101.

  • Replacement: The complete replacement of animal models with non-animal methods should be the ultimate goal. For UWA-101, this includes:

    • In vitro studies: Utilizing cell lines expressing dopamine (B1211576) and serotonin (B10506) transporters to confirm binding affinity and functional reuptake inhibition.

    • Computational modeling: Employing pharmacokinetic and pharmacodynamic (PK/PD) modeling to predict dosage regimens and potential off-target effects.

  • Reduction: The number of animals used should be the minimum necessary to obtain scientifically valid and reproducible data. This can be achieved through:

    • Robust experimental design: Employing appropriate statistical methods to determine sample sizes and avoid unnecessary replication of studies.

    • Data sharing: Promoting transparency and collaboration to prevent redundant experimentation.

  • Refinement: All procedures must be optimized to minimize any potential pain, suffering, and distress to the animals. This includes:

    • Appropriate housing and husbandry: Providing enriched environments that cater to the species-specific needs of the animals.

    • Humane endpoints: Establishing clear criteria for the humane euthanasia of animals that experience severe or chronic pain or distress.

    • Use of analgesia and anesthesia: Ensuring that all potentially painful procedures are performed with appropriate pain management.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from preclinical studies of UWA-101 in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model of Parkinson's disease.

Table 1: Efficacy of UWA-101 on "ON-Time" in MPTP-Lesioned Primates

UWA-101 Dose (mg/kg)Mean Increase in "ON-Time" (minutes)Percentage Increase in "ON-Time"
164~29%
362~28%
662~28%
1072.2~33%

Data adapted from Johnston et al. (2012). "ON-time" refers to the period when the antiparkinsonian effects of levodopa are present.

Table 2: Effect of UWA-101 on Levodopa-Induced Dyskinesia in MPTP-Lesioned Primates

UWA-101 Dose (mg/kg)Effect on Dyskinesia SeverityMean Duration of "ON-Time" without Disabling Dyskinesia (minutes)
1No significant change94
3No significant change110
6No significant change94
10No significant change120

Data adapted from Johnston et al. (2012). The study found that UWA-101 did not exacerbate the severity of dyskinesia.

Table 3: Pharmacokinetic Profile of UWA-101

ParameterValue
Half-life (t½) Data not publicly available
Bioavailability Data not publicly available
Clearance Data not publicly available

Note: Specific pharmacokinetic data for UWA-101 is not currently available in the public domain. It is strongly recommended that pharmacokinetic studies be conducted as a primary step in the further preclinical development of UWA-101 to inform dosing strategies and assess potential drug-drug interactions.

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical evaluation of UWA-101.

MPTP-Lesioned Primate Model of Parkinson's Disease

Objective: To induce a stable parkinsonian phenotype in non-human primates that mimics the motor symptoms of Parkinson's disease.

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Sterile saline for injection

  • Appropriate personal protective equipment (PPE)

  • Veterinary care and monitoring facilities

Protocol:

  • Animal Selection and Acclimatization: Select healthy, adult non-human primates (e.g., common marmosets or macaques) and allow for an adequate acclimatization period in a controlled environment.

  • MPTP Preparation: Prepare a fresh solution of MPTP in sterile saline immediately before administration.

  • Administration: Administer MPTP via a validated route (e.g., subcutaneous or intramuscular injection). The dosing regimen should be carefully calculated based on the species and body weight to induce a moderate and stable parkinsonian state.

  • Monitoring: Closely monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, and postural instability, using a validated rating scale.

  • Veterinary Care: Provide supportive veterinary care as needed to manage any adverse effects of MPTP administration.

Assessment of Levodopa-Induced Dyskinesia (LID)

Objective: To induce and score the severity of levodopa-induced dyskinesia in the MPTP-lesioned primate model.

Materials:

  • Levodopa/carbidopa

  • Validated dyskinesia rating scale (e.g., the Global Primate Dyskinesia Rating Scale)

  • Video recording equipment

Protocol:

  • Priming: Once a stable parkinsonian state is achieved, "prime" the animals by administering daily doses of levodopa/carbidopa until they consistently exhibit dyskinesia.

  • Dyskinesia Scoring: On testing days, administer a standardized dose of levodopa/carbidopa and record the animals' behavior for a set period.

  • Blinded Assessment: Two independent, trained observers, blinded to the treatment conditions, should score the severity of dyskinesia using a validated rating scale. The scale should assess the amplitude, duration, and distribution of abnormal involuntary movements.

Administration of UWA-101

Objective: To administer UWA-101 to MPTP-lesioned, dyskinetic primates to evaluate its effects on parkinsonian symptoms and LID.

Materials:

  • UWA-101 hydrochloride salt

  • Sterile saline for injection

  • Appropriate administration equipment (e.g., syringes, needles)

Protocol:

  • UWA-101 Preparation: Dissolve the required dose of UWA-101 in sterile saline.

  • Co-administration: On testing days, co-administer the prepared UWA-101 solution with the standardized dose of levodopa/carbidopa.

  • Behavioral Assessment: Record and score parkinsonian disability and dyskinesia as described in the previous protocols.

  • Washout Period: Ensure an adequate washout period between different doses of UWA-101 to avoid carry-over effects.

Visualizations

The following diagrams illustrate key concepts related to the ethical and scientific considerations of UWA-101 research.

G cluster_0 Ethical Review and Approval cluster_1 Pre-study Considerations (Replacement & Reduction) cluster_2 In-life Phase (Refinement) cluster_3 Post-study Analysis IACUC Approval IACUC Approval In Vitro Screening In Vitro Screening IACUC Approval->In Vitro Screening Power Analysis Power Analysis In Vitro Screening->Power Analysis Animal Acclimatization Animal Acclimatization Power Analysis->Animal Acclimatization MPTP Induction MPTP Induction Animal Acclimatization->MPTP Induction Levodopa Priming Levodopa Priming MPTP Induction->Levodopa Priming UWA-101 Administration UWA-101 Administration Levodopa Priming->UWA-101 Administration Behavioral Scoring Behavioral Scoring UWA-101 Administration->Behavioral Scoring Humane Endpoints Humane Endpoints UWA-101 Administration->Humane Endpoints Data Analysis Data Analysis Behavioral Scoring->Data Analysis Publication & Data Sharing Publication & Data Sharing Data Analysis->Publication & Data Sharing

Experimental Workflow for UWA-101 Preclinical Evaluation.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Serotonin Serotonin Serotonin_cleft Serotonin Serotonin->Serotonin_cleft Release DAT Dopamine Transporter SERT Serotonin Transporter Dopamine_cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binds Serotonin_cleft->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_cleft->Serotonin_Receptor Binds UWA101 UWA-101 UWA101->DAT Inhibits UWA101->SERT Inhibits

Mechanism of Action of UWA-101 as a Serotonin-Dopamine Reuptake Inhibitor.

G start Proposed Animal Study with UWA-101 q1 Are there non-animal alternatives? start->q1 replace Utilize in vitro or in silico models q1->replace Yes q2 Is the number of animals minimized? q1->q2 No stop Re-evaluate or Terminate Study replace->stop reduce Perform power analysis to optimize group sizes q2->reduce No q3 Are procedures refined to minimize suffering? q2->q3 Yes reduce->q2 refine Implement humane endpoints and appropriate analgesia q3->refine Yes q3->stop No proceed Proceed with Ethically Approved Protocol refine->proceed

Ethical Decision-Making Framework for UWA-101 Animal Research.

Conclusion

The preclinical investigation of UWA-101 holds significant promise for advancing the treatment of Parkinson's disease. However, this potential can only be realized through a steadfast commitment to the ethical principles of animal research. By embracing the 3Rs, adhering to detailed and refined protocols, and maintaining a culture of care and compassion, researchers can ensure that the pursuit of scientific knowledge is conducted with the utmost respect for the animal models that make it possible. These application notes and protocols are intended to serve as a living document, to be updated and refined as our understanding of UWA-101 and the ethical considerations of its use evolves.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: UWA-101 Chemical Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of UWA-101 chemical synthe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of UWA-101 chemical synthesis. The primary synthetic route for UWA-101 is the reductive amination of 1-(benzo[d][1][2]dioxol-5-yl)cyclopropan-1-one with methylamine (B109427).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for UWA-101?

A1: UWA-101 is synthesized via a one-pot reductive amination reaction. The process involves the reaction of 1-(benzo[d][1][2]dioxol-5-yl)cyclopropan-1-one with methylamine to form an intermediate imine, which is then reduced in situ to the final product, UWA-101.

Q2: Which reducing agents are suitable for this synthesis?

A2: Several reducing agents can be used for the reductive amination of piperonyl ketones. The choice of reducing agent can significantly impact the reaction's efficiency and yield. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium borohydride is a cost-effective option and has been used in analogous syntheses with high yields.[1]

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters to control include reaction temperature, pH, stoichiometry of reactants, and the choice of solvent. The reaction is typically carried out at a controlled temperature, often starting at a lower temperature and allowing it to slowly warm to room temperature. Maintaining a slightly acidic to neutral pH is often beneficial for imine formation.

Q4: What is a typical yield for this type of reaction?

A4: For the cGMP synthesis of MDMA, a structurally similar compound, overall yields of 41.8–54.6% have been reported over a four-step process, with the reductive amination step being a key part of this.[2][3][4] For a one-pot reductive amination of MDP-2-P, yields of over 90% have been claimed under optimized conditions.[1] Yields for UWA-101 are expected to be in a similar range, but will be highly dependent on the optimization of reaction conditions.

Experimental Protocol: Reductive Amination for UWA-101 Synthesis

This protocol is a generalized procedure based on the synthesis of analogous compounds. Optimization may be required for specific laboratory conditions and reagent purity.

Materials:

  • 1-(benzo[d][1][2]dioxol-5-yl)cyclopropan-1-one

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(benzo[d][1][2]dioxol-5-yl)cyclopropan-1-one in methanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a stoichiometric equivalent of methylamine solution while maintaining the temperature.

    • Stir the mixture at this temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • While maintaining the cold temperature, slowly add sodium borohydride (NaBH₄) portion-wise. A slight molar excess (e.g., 1.1-1.5 equivalents) is typically used.

    • Control the rate of addition to prevent a rapid increase in temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 12-24 hours) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Extraction:

    • Quench the reaction by carefully adding water, followed by dilute hydrochloric acid to neutralize the excess reducing agent and any remaining base.

    • Adjust the pH of the aqueous solution to be strongly basic (pH > 12) with the addition of a sodium hydroxide solution.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude UWA-101 freebase.

  • Purification and Salt Formation:

    • The crude product can be purified by vacuum distillation or column chromatography.

    • For the formation of the hydrochloride salt, dissolve the purified freebase in a suitable solvent (e.g., isopropanol (B130326) or ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield UWA-101 HCl.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete imine formation.- Ensure the stoichiometry of methylamine is correct. - Allow for a longer reaction time for imine formation before adding the reducing agent. - Consider using a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.
Decomposition of the reducing agent.- Add the reducing agent portion-wise at a low temperature to control exotherms. - Use a freshly opened or properly stored container of the reducing agent.
Reduction of the starting ketone.- This is more likely with stronger reducing agents like NaBH₄ if added too quickly or at a higher temperature. Consider using a milder reducing agent like NaBH(OAc)₃. - Ensure the imine has sufficient time to form before adding the reducing agent.
Presence of Impurities in the Final Product Unreacted starting ketone.- Increase the reaction time or temperature (with caution). - Use a slight excess of methylamine and the reducing agent.
Over-alkylation (formation of tertiary amine).- This is less common with reductive amination compared to direct alkylation. Ensure the stoichiometry of the ketone is not in large excess.
Byproducts from side reactions.- Byproducts such as N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine have been identified in analogous syntheses using NaBH₃CN.[5] Careful purification by column chromatography or recrystallization is necessary.
Difficulty in Product Isolation Emulsion formation during workup.- Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of Celite.
Product is soluble in the aqueous layer.- Ensure the pH of the aqueous layer is sufficiently basic during extraction to deprotonate the amine. - Perform multiple extractions with the organic solvent.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages Typical Solvents
Sodium borohydride (NaBH₄) - Inexpensive - Readily available- Can reduce the starting ketone if conditions are not controlled. - Water-sensitiveMethanol, Ethanol
Sodium cyanoborohydride (NaBH₃CN) - Selective for imines over ketones. - Stable in mildly acidic conditions.- Toxic (releases cyanide gas upon strong acidification).Methanol, Acetonitrile
Sodium triacetoxyborohydride (NaBH(OAc)₃) - Mild and selective. - Good for acid-sensitive substrates.- More expensive. - Moisture-sensitive.Dichloromethane, 1,2-Dichloroethane

Mandatory Visualizations

experimental_workflow cluster_synthesis UWA-101 Synthesis start Start: 1-(benzo[d][1,3]dioxol-5-yl)cyclopropan-1-one + Methylamine in Methanol imine_formation Imine Formation (0-5 °C, 1-2h) start->imine_formation reduction Reduction with NaBH₄ (0-5 °C to RT, 12-24h) imine_formation->reduction workup Workup & Extraction (Acid/Base) reduction->workup purification Purification (Distillation/Chromatography) workup->purification salt_formation Salt Formation (HCl) purification->salt_formation end_product Final Product: UWA-101 HCl salt_formation->end_product

Caption: Experimental workflow for the synthesis of UWA-101.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_imine Check Imine Formation (TLC/LC-MS) low_yield->check_imine check_reducing_agent Check Reducing Agent Activity low_yield->check_reducing_agent check_ketone_reduction Check for Ketone Reduction low_yield->check_ketone_reduction incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Positive inactive_reductant Inactive Reducing Agent check_reducing_agent->inactive_reductant Positive ketone_reduced Starting Ketone Reduced check_ketone_reduction->ketone_reduced Positive solution_imine Increase reaction time or add dehydrating agent incomplete_imine->solution_imine solution_reductant Use fresh reducing agent inactive_reductant->solution_reductant solution_ketone Use milder reducing agent or control temperature ketone_reduced->solution_ketone

Caption: Troubleshooting logic for low yield in UWA-101 synthesis.

References

Optimization

UWA-101 Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with UWA-101 in aqueous solutions. The following troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with UWA-101 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is UWA-101 soluble in water?

A1: UWA-101 is typically synthesized and used as its hydrochloride (HCl) salt, which is described as a water-soluble crystalline solid.[1] For many applications, the HCl salt of UWA-101 should dissolve readily in aqueous buffers.

Q2: I am observing precipitation when trying to dissolve UWA-101 hydrochloride in my buffer. What could be the cause?

A2: Several factors can contribute to precipitation, even with the water-soluble HCl salt:

  • Concentration: You may be exceeding the solubility limit of UWA-101 in your specific buffer and at the experimental temperature.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., in high molarity HCl or NaCl solutions), it can suppress the dissolution of the hydrochloride salt, a phenomenon known as the "common ion effect."[1]

  • pH of the Solution: The solubility of amine-containing compounds like UWA-101 can be pH-dependent. A significant deviation from an optimal pH range can decrease solubility.

  • Buffer Composition: Components of your buffer system could potentially interact with UWA-101 to form less soluble complexes.

Q3: Can I prepare a stock solution of UWA-101 in an organic solvent?

A3: Yes, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common practice, especially for long-term storage or when high concentrations are needed for serial dilutions into aqueous media. A supplier of UWA-101 hydrochloride suggests that in solvent, it can be stored at -80°C for up to a year.[2]

Q4: When I dilute my UWA-101 DMSO stock into my aqueous experimental buffer, I see a precipitate form immediately. Why is this happening?

A4: This is likely due to "antisolvent precipitation." UWA-101 is much more soluble in DMSO than in aqueous solutions. When the DMSO stock is added to the aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution if its solubility limit in the final aqueous environment is exceeded.

Troubleshooting Guide

Issue 1: UWA-101 Hydrochloride Powder Does Not Dissolve in Aqueous Buffer

If you are encountering issues with dissolving the solid UWA-101 HCl, follow this troubleshooting workflow.

Troubleshooting: UWA-101 HCl Dissolution start Start: UWA-101 HCl powder will not dissolve check_conc Is the target concentration very high? start->check_conc lower_conc Action: Lower the concentration check_conc->lower_conc Yes check_buffer Is the buffer high in Chloride ions? check_conc->check_buffer No success Success: UWA-101 dissolved lower_conc->success change_buffer Action: Use a buffer with a non-chloride salt check_buffer->change_buffer Yes check_ph What is the pH of the buffer? check_buffer->check_ph No change_buffer->success adjust_ph Action: Test solubility at different pH values check_ph->adjust_ph use_cosolvent Consider preparing a stock in DMSO adjust_ph->use_cosolvent fail Issue persists: Contact technical support adjust_ph->fail use_cosolvent->success

Caption: Troubleshooting workflow for dissolving UWA-101 HCl powder.

Issue 2: Precipitation Occurs After Diluting a DMSO Stock Solution

If you observe precipitation when diluting a UWA-101 DMSO stock into an aqueous buffer, consider the following steps.

Troubleshooting: Precipitation from DMSO Stock start Start: Precipitation upon diluting DMSO stock check_final_conc Is the final aqueous concentration high? start->check_final_conc lower_final_conc Action: Decrease the final concentration check_final_conc->lower_final_conc Yes check_mixing How was the DMSO stock added? check_final_conc->check_mixing No success Success: Clear solution lower_final_conc->success improve_mixing Action: Add stock dropwise to vigorously stirring buffer check_mixing->improve_mixing Not slowly with mixing check_dmso_perc What is the final % of DMSO? check_mixing->check_dmso_perc Slowly with mixing improve_mixing->success increase_dmso Action: Increase final DMSO % (if assay permits) check_dmso_perc->increase_dmso < 1% fail Issue persists: Consider alternative formulation check_dmso_perc->fail Assay sensitive to DMSO increase_dmso->success

Caption: Troubleshooting workflow for precipitation from DMSO stock.

Experimental Protocols

Protocol 1: Preparation of UWA-101 Aqueous Solution from Solid Hydrochloride Salt

This protocol describes the direct preparation of a UWA-101 solution in an aqueous buffer.

  • Weighing: Accurately weigh the desired amount of UWA-101 hydrochloride powder.

  • Dissolution: Add the powder to the target volume of your aqueous buffer (e.g., PBS, TRIS).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Assisted Dissolution (if needed): If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be mindful of the compound's stability at elevated temperatures.

  • pH Adjustment: If solubility remains an issue, measure the pH and adjust it slightly if your experimental parameters allow. For amine-containing compounds, slightly acidic conditions may improve solubility.

  • Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-precipitates.

Protocol 2: Preparation of UWA-101 Aqueous Working Solution from a DMSO Stock

This protocol outlines the preparation of a working solution from a concentrated DMSO stock.

Protocol: Preparing Aqueous Solution from DMSO Stock prep_stock 1. Prepare a concentrated stock of UWA-101 in anhydrous DMSO (e.g., 10-50 mM) prep_buffer 2. Dispense the required volume of aqueous buffer into a sterile tube prep_stock->prep_buffer vortex 3. Vigorously vortex or stir the aqueous buffer prep_buffer->vortex add_stock 4. While mixing, add the required volume of the DMSO stock dropwise vortex->add_stock final_mix 5. Continue mixing for another 1-2 minutes add_stock->final_mix inspect 6. Visually inspect for any signs of precipitation final_mix->inspect use_solution 7. Use the final solution immediately if possible inspect->use_solution

Caption: Workflow for preparing a UWA-101 aqueous solution from a DMSO stock.

Quantitative Data Summary

Compound FormSolventReported Solubility/StorageSource
UWA-101 HydrochlorideWaterDescribed as "water soluble"[1]
UWA-101 HydrochlorideIn Solvent (unspecified)Stable for 1 year at -80°C[2]
UWA-101 HydrochloridePowderStable for 3 years at -20°C[2]

In vivo studies have utilized UWA-101 hydrochloride, though the specific vehicles are not always detailed. For instance, intraperitoneal administration in rats has been conducted.[3] The selection of an appropriate vehicle for in vivo use is critical and depends on the route of administration and the required dose.

References

Troubleshooting

Troubleshooting UWA-101 instability in long-term storage

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with UWA-101. The following information is intended to assist in i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with UWA-101. The following information is intended to assist in identifying and resolving potential instability issues that may arise during the long-term storage of this compound.

Frequently Asked Questions (FAQs)

Q1: My UWA-101 powder has changed color from white to a yellowish-brown after several months of storage. Is it still usable?

A change in color, such as from white to yellowish-brown, is a potential indicator of chemical degradation. It is strongly recommended that you re-characterize the compound to assess its purity before proceeding with any experiments. Degradation can lead to a decrease in the compound's potency and the formation of unknown impurities that may have unintended biological activity.

Q2: I've observed a decrease in the potency of my UWA-101 solution over time in my cell-based assays. What could be the cause?

A gradual loss of potency can be attributed to several factors, including degradation of the UWA-101 molecule in solution, repeated freeze-thaw cycles, or interactions with the storage vessel. It is advisable to prepare fresh solutions from a solid stock that has been properly stored. If the issue persists, a stability study of UWA-101 in your specific solvent and storage conditions is recommended.

Q3: What are the optimal storage conditions for long-term stability of UWA-101?

For long-term storage, solid UWA-101 should be stored in a tightly sealed, amber glass vial at -20°C, protected from light and moisture. For solutions, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles and store them at -80°C. The stability of UWA-101 in different solvents can vary, and it is best to consult relevant literature or perform your own stability assessment.

Q4: How can I check the purity of my stored UWA-101?

The purity of UWA-101 can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate UWA-101 from potential impurities and degradation products, allowing for quantification of its purity.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of UWA-101 leading to variable concentrations of the active compound.

Troubleshooting Steps:

  • Assess Purity: Analyze the purity of the UWA-101 stock using HPLC or GC-MS. Compare the results with the certificate of analysis provided by the supplier.

  • Prepare Fresh Stock: If the purity is compromised, discard the old stock and prepare fresh solutions from a new, unopened vial of UWA-101.

  • Standardize Storage: Ensure all aliquots are stored under identical conditions (-20°C or -80°C, protected from light) and that freeze-thaw cycles are minimized.

Issue 2: Appearance of Unknown Peaks in Analytical Data (HPLC, LC-MS)

Possible Cause: Formation of degradation products during storage or sample preparation.

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing UWA-101 to stress conditions such as acid, base, oxidation, heat, and light.

  • Characterize Degradants: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks and deduce their potential structures.

  • Optimize Storage Conditions: Based on the nature of the degradation products, adjust storage conditions to minimize their formation (e.g., if oxidation is observed, store under an inert atmosphere).

Data Presentation

Table 1: Hypothetical Purity of UWA-101 Under Different Storage Conditions Over 12 Months

Storage ConditionPurity at 0 Months (%)Purity at 6 Months (%)Purity at 12 Months (%)
Solid, -20°C, Dark, Dry 99.899.599.2
Solid, 4°C, Dark, Dry 99.898.196.5
Solid, 25°C, Light, Ambient Humidity 99.892.385.1
Solution in DMSO, -20°C 99.897.995.8
Solution in Ethanol, -20°C 99.898.597.2

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of UWA-101
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 285 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of UWA-101 in the mobile phase.

Protocol 2: Forced Degradation Study of UWA-101
  • Acid Hydrolysis: Dissolve UWA-101 in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve UWA-101 in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve UWA-101 in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Heat solid UWA-101 at 105°C for 24 hours.

  • Photodegradation: Expose a solution of UWA-101 to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-MS to identify and quantify degradation products.

Visualizations

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 DAT Dopamine (B1211576) Transporter (DAT) UWA101->DAT Inhibits SERT Serotonin (B10506) Transporter (SERT) UWA101->SERT Inhibits Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin_vesicle Serotonin Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine->DAT Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin->Serotonin_receptor Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Serotonin_receptor->Signal_transduction

Caption: Signaling pathway of UWA-101 as a dopamine and serotonin reuptake inhibitor.

Stability_Testing_Workflow Start UWA-101 Sample Storage Long-Term Storage (Specified Conditions) Start->Storage Sampling Time-Point Sampling (e.g., 0, 3, 6, 12 months) Storage->Sampling Analysis Purity Analysis (HPLC/GC-MS) Sampling->Analysis Data Data Evaluation Analysis->Data Decision Stable? Data->Decision Continue Continue Storage Decision->Continue Yes Investigate Investigate Degradation (Forced Degradation Study) Decision->Investigate No Continue->Sampling

Caption: Experimental workflow for long-term stability testing of UWA-101.

Optimization

Optimizing UWA-101 dosage to minimize off-target effects

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of UWA-101 to minimize off-target effects during preclinical research. Frequently A...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of UWA-101 to minimize off-target effects during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for UWA-101?

A1: UWA-101 is a phenethylamine (B48288) derivative and an analogue of MDMA. Its primary mechanism of action is the dual inhibition of the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[1][2][3][4] Unlike MDMA, UWA-101 has a reduced affinity for the noradrenaline transporter (NET) and the 5-HT2A receptor.[1][3][4] This selective inhibition of SERT and DAT is key to its therapeutic potential, particularly in the context of Parkinson's disease research where it has been investigated to extend the effectiveness of L-DOPA treatment.[2][3]

Q2: What are the known on-target effects of UWA-101 in preclinical models?

A2: In preclinical studies using MPTP-lesioned common marmosets (a model for Parkinson's disease), UWA-101, when administered with L-DOPA, has been shown to significantly increase the duration of "ON-time" (periods of good motor control).[2][5] Specifically, doses of 3, 6, and 10 mg/kg increased ON-time by 28%, 28%, and 33% respectively.[2] The 10 mg/kg dose also extended the duration of ON-time without disabling dyskinesia.[2][5]

Q3: What are the primary off-target effects observed with UWA-101 and at what dosages do they occur?

A3: The main off-target effect reported in preclinical studies with UWA-101 is the induction of psychosis-like behaviors.[2] These effects were observed at higher doses of 6 and 10 mg/kg in combination with L-DOPA in the marmoset model.[2] It is important for researchers to carefully titrate the dosage to find a therapeutic window that maximizes the on-target benefits while minimizing these behavioral side effects.

Q4: How does the off-target profile of UWA-101 compare to MDMA?

A4: UWA-101 was designed to have a more favorable off-target profile than MDMA. It exhibits over a five-fold decrease in affinity for the noradrenaline transporter (NET) and the 5-HT2A receptor, the latter being associated with psychoactive effects.[3][4][6] Preclinical studies have suggested that UWA-101 lacks the psychoactive properties and cytotoxicity associated with MDMA.[3][4]

Troubleshooting Guides

Issue 1: Observing psychosis-like behaviors in animal models.

  • Potential Cause: The administered dose of UWA-101 is likely too high, leading to off-target effects.

  • Troubleshooting Steps:

    • Dose Reduction: Systematically reduce the dosage of UWA-101 in subsequent experiments. Based on published data, psychosis-like behaviors were more prominent at 6 and 10 mg/kg.[2] Consider testing a lower dose range.

    • Dose-Response Curve: Generate a detailed dose-response curve for both the desired therapeutic effects (e.g., increased motor function) and the observed off-target effects. This will help in identifying the optimal therapeutic window.

    • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the plasma and brain concentrations of UWA-101 at different doses. This can help correlate exposure levels with on- and off-target effects.

Issue 2: Lack of therapeutic effect at the initial tested dose.

  • Potential Cause: The initial dose of UWA-101 may be too low to achieve sufficient target engagement.

  • Troubleshooting Steps:

    • Dose Escalation: Gradually increase the dose of UWA-101 in a stepwise manner. Monitor for both the emergence of the desired therapeutic effect and the onset of any off-target effects.

    • Verify Compound Integrity: Ensure the purity and stability of your UWA-101 compound. Degradation or impurities could lead to reduced efficacy.

    • Review Administration Protocol: Confirm that the route and frequency of administration are appropriate for the animal model and the experimental design. The published studies on marmosets used subcutaneous injections.[3]

Data Presentation

Table 1: Summary of UWA-101 Dosage and Effects in MPTP-Lesioned Marmosets (in combination with L-DOPA)

UWA-101 Dosage (mg/kg)Increase in "ON-time" DurationSeverity of DyskinesiaObservation of Psychosis-like Behaviors
1Not statistically significantNo exacerbationNot reported to be significant
328% increase[2]No exacerbation[2]Not reported to be significant
628% increase[2]No exacerbation[2]Increased severity[2]
1033% increase[2]No exacerbation[2]Increased severity[2]

Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve for UWA-101 in a Parkinsonian Rodent Model

  • Animal Model: Utilize a validated rodent model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesioned rat model.

  • Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.

  • Grouping: Divide the animals into a vehicle control group and at least 3-4 UWA-101 dose groups (e.g., 1, 3, 5, 10 mg/kg). Ensure each group has a sufficient number of animals for statistical power.

  • Drug Administration: Administer UWA-101 (or vehicle) via a consistent route (e.g., subcutaneous or intraperitoneal injection). If investigating synergy, co-administer with a fixed dose of L-DOPA.

  • On-Target Effect Assessment: At predetermined time points after administration, assess motor function using standardized tests such as the cylinder test (for forelimb asymmetry) or rotarod test (for motor coordination).

  • Off-Target Effect Assessment: Concurrently, monitor for any abnormal behaviors that could indicate off-target effects. This can include stereotypy, hyperactivity, or other behavioral paradigms relevant to psychosis-like symptoms in rodents.

  • Data Analysis: For each dose, calculate the mean and standard error for the on-target and off-target measures. Plot the dose-response curves and determine the ED50 (effective dose for 50% of the maximal therapeutic effect) and the TD50 (toxic dose for 50% of the maximal off-target effect). The ratio of TD50/ED50 can provide a therapeutic index.

Visualizations

UWA101_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPAMINE Dopamine DAT DAT DOPAMINE->DAT Reuptake DA_RECEPTOR Dopamine Receptors DOPAMINE->DA_RECEPTOR Binding SEROTONIN Serotonin SERT SERT SEROTONIN->SERT Reuptake SER_RECEPTOR Serotonin Receptors SEROTONIN->SER_RECEPTOR Binding UWA101 UWA-101 UWA101->DAT Inhibits UWA101->SERT Inhibits

Caption: Mechanism of action of UWA-101.

Dosage_Optimization_Workflow start Start: Define Therapeutic Goal and Animal Model dose_range Select Initial Dose Range (Based on literature, e.g., 1-10 mg/kg) start->dose_range in_vivo In Vivo Study: Dose Escalation Design dose_range->in_vivo assess_on_target Assess On-Target Effects (e.g., Motor Function Improvement) in_vivo->assess_on_target assess_off_target Assess Off-Target Effects (e.g., Psychosis-like Behaviors) in_vivo->assess_off_target data_analysis Analyze Dose-Response Data assess_on_target->data_analysis assess_off_target->data_analysis decision Optimal Dose Identified? data_analysis->decision refine_dose Refine Dose Range (Narrower range, intermediate doses) decision->refine_dose No end End: Proceed with Optimized Dose decision->end Yes refine_dose->in_vivo

Caption: Workflow for UWA-101 dosage optimization.

References

Troubleshooting

Addressing variability in animal responses to UWA-101 treatment

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UWA-101 in animal models. The information is tailored for scientists and drug development pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UWA-101 in animal models. The information is tailored for scientists and drug development professionals to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is UWA-101 and what is its primary mechanism of action?

A1: UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine (α-cPr-MDPEA), is a phenethylamine (B48288) derivative structurally similar to MDMA.[1] Its primary mechanism of action is as a selective serotonin-dopamine reuptake inhibitor (SDRI), blocking the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) with comparable affinity.[2][3] This leads to increased extracellular concentrations of both serotonin and dopamine. Compared to MDMA, UWA-101 has a significantly lower affinity for the norepinephrine (B1679862) transporter (NET) and the 5-HT₂A receptor, which is thought to contribute to its lack of psychoactive and cytotoxic effects observed in animal studies.[2][4]

Q2: What are the primary preclinical applications of UWA-101?

A2: UWA-101 is primarily investigated as a potential therapeutic agent for Parkinson's disease. Specifically, it has been studied for its ability to enhance the therapeutic effects of L-DOPA and reduce L-DOPA-induced dyskinesia, a common side effect of long-term L-DOPA treatment.[1][5]

Q3: In which animal models has UWA-101 been tested?

A3: UWA-101 has been evaluated in rodent and non-human primate models of Parkinson's disease. The most commonly cited models are the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model (specifically, the common marmoset) and the reserpine-treated rat model.[1][6][7]

Q4: What is the general dose range for UWA-101 in these models?

A4: In MPTP-lesioned marmosets, UWA-101 has been administered at doses ranging from 1 to 10 mg/kg.[6][7] In reserpine-treated rats, a common dose used is 3 mg/kg administered intraperitoneally.

Q5: How is UWA-101 typically formulated for in vivo administration?

A5: While specific formulation details for UWA-101 are not consistently reported in the literature, for preclinical in vivo studies, phenethylamine derivatives are often dissolved in a vehicle such as sterile saline or a solution containing a small amount of a solubilizing agent like DMSO, followed by dilution with saline or phosphate-buffered saline (PBS). It is crucial to ensure the final solution is pH-neutral and sterile-filtered before administration.

Troubleshooting Guide: Addressing Variability in Animal Responses

Variability in animal responses to UWA-101 can arise from several factors. This guide provides a structured approach to identifying and mitigating these issues.

Issue 1: High variability in the anti-dyskinetic effect of UWA-101 in L-DOPA-treated animals.

Potential Cause Troubleshooting Steps
Inconsistent L-DOPA-induced dyskinesia (LID) baseline Ensure a stable and consistent LID phenotype before initiating UWA-101 treatment. This may require adjusting the L-DOPA dosage and duration of priming for each animal.
Animal-to-animal differences in UWA-101 metabolism Use animals of a similar age and weight. Consider using a larger sample size to account for individual metabolic differences.
Variability in drug administration Ensure accurate and consistent dosing. For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into the gut or other organs.
Formulation issues Confirm the stability and solubility of your UWA-101 formulation. Prepare fresh solutions for each experiment if stability is a concern.

Issue 2: Lack of a significant therapeutic effect of UWA-101.

Potential Cause Troubleshooting Steps
Inadequate dosage Perform a dose-response study to determine the optimal effective dose in your specific animal model and strain.
Poor bioavailability If using oral administration, consider that UWA-101 may have low oral bioavailability. Intraperitoneal or subcutaneous administration may yield more consistent results.
Timing of administration Optimize the timing of UWA-101 administration relative to the L-DOPA dose to ensure peak plasma concentrations of both drugs coincide.
Severity of the Parkinsonian model In severely lesioned animals, the remaining dopaminergic terminals may be insufficient for UWA-101 to exert its full effect. Assess the extent of the lesion in your model.

Issue 3: Unexpected behavioral side effects.

Potential Cause Troubleshooting Steps
Off-target effects at high doses While UWA-101 is more selective than MDMA, high doses may lead to off-target effects. Reduce the dose to the minimal effective concentration.
Interaction with other medications If co-administering other drugs besides L-DOPA, consider potential pharmacokinetic or pharmacodynamic interactions.
Stress-induced responses Minimize animal stress through proper handling and acclimatization to the experimental procedures.

Data Presentation

Table 1: Dose-Dependent Effects of UWA-101 on L-DOPA-Induced "ON-Time" in MPTP-Lesioned Marmosets

UWA-101 Dose (mg/kg)Mean Increase in "Good Quality" ON-Time (minutes)Percentage Increase in Total ON-Time
164Not significant
38028%
66428%
109033%

Data extracted from studies in MPTP-lesioned common marmosets co-administered with L-DOPA.[6][7] "Good quality" ON-time refers to the period of improved motor function without disabling dyskinesia.

Experimental Protocols

Note: The following protocols are compiled from published literature and provide a general framework. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: MPTP-Lesioned Marmoset Model of L-DOPA-Induced Dyskinesia
  • Animal Model: Adult common marmosets (Callithrix jacchus) are rendered parkinsonian by systemic administration of MPTP.

  • L-DOPA Priming: Following the development of stable parkinsonian symptoms, animals are "primed" with daily L-DOPA administration to induce dyskinesia.

  • UWA-101 Administration: UWA-101 (1, 3, 6, or 10 mg/kg) or vehicle is administered as a single acute challenge in combination with L-DOPA.

  • Behavioral Assessment: Animals are observed and scored for parkinsonian disability, dyskinesia severity, and the duration of "ON-time" (the period of improved motor function).

Protocol 2: Reserpine-Treated Rat Model of L-DOPA-Induced Dyskinesia
  • Animal Model: Male Sprague-Dawley rats are treated with reserpine (B192253) (e.g., 3 mg/kg, s.c.) to induce a parkinsonian state characterized by akinesia.[2]

  • L-DOPA Administration: Approximately 18 hours after reserpine administration, rats are given L-DOPA (e.g., 25 mg/kg, i.p.) along with a peripheral DOPA decarboxylase inhibitor like benserazide (B1668006) (e.g., 15 mg/kg, i.p.) to induce abnormal involuntary movements (AIMs), a rodent correlate of dyskinesia.

  • UWA-101 Co-administration: UWA-101 (e.g., 3 mg/kg, i.p.) or vehicle is co-administered with the L-DOPA/benserazide solution.

  • Behavioral Scoring: AIMs are scored by a trained observer at regular intervals for several hours following L-DOPA administration. The severity of axial, limb, and orolingual AIMs is typically rated on a standardized scale.

Mandatory Visualizations

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles Synaptic_Cleft_DA Dopamine DA_vesicle->Synaptic_Cleft_DA Release SERT_vesicle Serotonin Vesicles Synaptic_Cleft_5HT Serotonin SERT_vesicle->Synaptic_Cleft_5HT Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Synaptic_Cleft_DA->DAT Reuptake DA_Receptor Dopamine Receptors Synaptic_Cleft_DA->DA_Receptor Binding Synaptic_Cleft_5HT->SERT Reuptake SERT_Receptor Serotonin Receptors Synaptic_Cleft_5HT->SERT_Receptor Binding Postsynaptic_Effect_DA Dopaminergic Effect DA_Receptor->Postsynaptic_Effect_DA Signal Transduction Postsynaptic_Effect_5HT Serotonergic Effect SERT_Receptor->Postsynaptic_Effect_5HT Signal Transduction UWA101 UWA-101 UWA101->DAT Inhibits UWA101->SERT Inhibits

Caption: Mechanism of action of UWA-101 as a serotonin-dopamine reuptake inhibitor.

Experimental_Workflow cluster_model_prep Animal Model Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Phase Model_Induction Induce Parkinsonian State (e.g., MPTP or Reserpine) LID_Priming L-DOPA Priming to Induce Dyskinesia Model_Induction->LID_Priming Baseline Establish Stable Baseline of Dyskinesia LID_Priming->Baseline Randomization Randomize Animals to Treatment Groups Baseline->Randomization Treatment_Group Administer L-DOPA + UWA-101 (various doses) Randomization->Treatment_Group Control_Group Administer L-DOPA + Vehicle Randomization->Control_Group Behavioral_Scoring Behavioral Scoring (Dyskinesia, ON-Time) Treatment_Group->Behavioral_Scoring Control_Group->Behavioral_Scoring Data_Analysis Data Analysis and Statistical Comparison Behavioral_Scoring->Data_Analysis

Caption: General experimental workflow for evaluating UWA-101 in animal models.

Troubleshooting_Logic cluster_protocol Protocol-Related Issues cluster_animal Animal-Related Issues cluster_data Data Interpretation Start Inconsistent or Unexpected Results with UWA-101 Check_Dosage Verify UWA-101 and L-DOPA Dosages Start->Check_Dosage Check_Model Confirm Stability of Parkinsonian Model Start->Check_Model Statistical_Power Increase Sample Size for Statistical Power Start->Statistical_Power Check_Timing Review Timing of Drug Administration Check_Dosage->Check_Timing Check_Formulation Assess Formulation (Solubility, Stability) Check_Timing->Check_Formulation Check_Animals Review Animal Strain, Age, Weight, and Sex Check_Model->Check_Animals Check_Handling Standardize Animal Handling Procedures Check_Animals->Check_Handling Blinding Implement Blinded Behavioral Scoring Statistical_Power->Blinding

Caption: A logical approach to troubleshooting variability in UWA-101 experiments.

References

Optimization

How to control for placebo effects in UWA-101 behavioral studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling placebo effects in behavioral studies i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling placebo effects in behavioral studies involving UWA-101.

Frequently Asked Questions (FAQs)

Q1: What is the recommended placebo for UWA-101 behavioral studies?

A1: The recommended placebo is the vehicle used to dissolve and administer UWA-101. For subcutaneous injections, sterile 0.9% sodium chloride (NaCl) solution, commonly known as saline, is a suitable vehicle and, therefore, an appropriate placebo.[1] The critical principle is that the placebo should be identical in appearance, volume, and route of administration to the active UWA-101 treatment to maintain blinding.[2]

Q2: How can we minimize the stress of injection, which might be a confounding factor?

A2: Minimizing stress is crucial to prevent behavioral changes that could be misattributed to a placebo effect. Key strategies include:

  • Acclimatization and Habituation: Allow animals to adapt to the housing and testing environment for at least one to two weeks before the experiment begins.[3] Handle the animals daily to accustom them to the researchers and the injection procedure.[3]

  • Proper Handling Techniques: Avoid tail handling in rodents. Instead, use non-aversive methods like cupping the animal in your hands or using a handling tunnel.[4][5][6] These techniques have been shown to reduce anxiety and increase voluntary interaction.[6]

  • Simulated Procedures: During the habituation period, conduct sham injections where the animal is gently restrained and touched with a capped needle at the injection site to reduce the novelty and stress of the actual procedure.[3]

  • Environmental Enrichment: Provide species-appropriate enrichment in the home cage, such as nesting material and shelters, to promote natural behaviors and reduce chronic stress.[3][7]

Q3: What are the essential components of a well-controlled experimental design to isolate the effects of UWA-101?

A3: A robust experimental design should incorporate randomization, blinding, and the inclusion of appropriate control groups.

  • Randomization: Animals should be randomly assigned to treatment groups (e.g., UWA-101, placebo, etc.) to prevent selection bias and ensure that groups are comparable at the start of the study.[1]

  • Blinding: The experiment should be conducted in a double-blind manner. This means that neither the person administering the treatment nor the person observing and scoring the animal's behavior knows which treatment each animal has received. This minimizes unconscious bias from both the handler and the observer.

  • Control Groups: In addition to the UWA-101 and placebo groups, consider a "natural history" or "no-treatment" group that receives no injection. This can help differentiate the effects of the injection itself (e.g., stress) from the pharmacological effects.

Q4: How can the "caregiver placebo effect" be mitigated in animal studies?

A4: The caregiver placebo effect refers to unconscious bias from the researcher influencing an animal's behavior or the interpretation of that behavior.[8] Double-blinding is the most effective method to counter this. By ensuring the observer is unaware of the treatment allocation, subjective bias in behavioral scoring is minimized. Furthermore, using objective, automated recording systems for behaviors like locomotor activity can supplement and validate manual scoring.

Troubleshooting Guides

Issue: High variability in behavioral data within the placebo group.

  • Possible Cause: Inconsistent handling or environmental stressors.

  • Solution: Ensure all handlers are trained in and consistently use low-stress handling techniques.[4][5] Standardize all environmental conditions, including lighting, temperature, and noise levels.[3] Implement a thorough acclimatization and habituation protocol for all animals before the experiment begins.

Issue: The observed effect of UWA-101 is not significantly different from the placebo.

  • Possible Cause 1: The placebo response in the animal model is particularly strong. Parkinson's disease models can exhibit significant placebo responses, partly mediated by dopamine (B1211576) release due to expectation.[9][10][11]

  • Solution 1: Refine the experimental design. A crossover design, where each animal receives both the placebo and the active drug at different times, can help control for individual differences in placebo response. Ensure that there is a sufficient "washout" period between treatments.

  • Possible Cause 2: The behavioral scoring method is not sensitive enough to detect the specific effects of UWA-101.

  • Solution 2: Use a detailed and validated scoring scale for the specific behaviors being assessed (e.g., L-DOPA-induced dyskinesia). For dyskinesia, use scales that differentiate between different types of abnormal movements (e.g., chorea, dystonia) and their severity.[12][13] Video record all behavioral sessions to allow for re-scoring by a second blinded observer.

Experimental Protocols

Protocol 1: Placebo-Controlled Evaluation of UWA-101 on L-DOPA-Induced Dyskinesia (LID) in a Primate Model of Parkinson's Disease

This protocol is adapted from studies on MPTP-lesioned primates.[14][15]

  • Animal Model: Induce a stable parkinsonian state in non-human primates (e.g., common marmosets or macaques) using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) according to established and ethically approved protocols.[15]

  • LID Priming: Chronically administer L-DOPA to the parkinsonian primates until they develop consistent and reproducible dyskinesia.[1]

  • Group Allocation (Crossover Design): Each animal will serve as its own control, receiving all treatments in a randomized order. A typical design would include:

    • L-DOPA + Vehicle (Placebo: 0.9% NaCl, subcutaneous injection)

    • L-DOPA + UWA-101 (e.g., 1, 3, 6, 10 mg/kg, subcutaneous injection)[1]

    • A sufficient washout period (e.g., at least 48 hours) must be allowed between treatments.

  • Blinding: The treatments (UWA-101 and placebo) should be prepared by an individual not involved in behavioral scoring. The solutions should be identical in appearance and administered in coded syringes so that the experimenter is blind to the treatment.

  • Behavioral Assessment:

    • On the day of testing, administer the assigned treatment (UWA-101 or placebo) in combination with L-DOPA.[1]

    • Video record the animals for a set period (e.g., 6 hours).

    • A trained observer, blind to the treatment allocation, will score the severity of dyskinesia at regular intervals using a validated primate dyskinesia rating scale. The scale typically rates the severity of chorea and dystonia on a scale from 0 (absent) to 4 (severe, continuous, disabling).[12]

    • Also, score the level of parkinsonian disability to assess the anti-parkinsonian effects of the treatments.

  • Data Analysis: For each animal, calculate the total dyskinesia score over the observation period for each treatment condition. Compare the scores for UWA-101 treatment against the placebo control using appropriate statistical tests (e.g., repeated measures ANOVA or paired t-tests).

Data Presentation

Table 1: Hypothetical Data from a Crossover Study on L-DOPA-Induced Dyskinesia in MPTP-Lesioned Primates

Treatment GroupNMean Total Dyskinesia Score (± SEM)Mean "Good On-Time" (minutes ± SEM)
L-DOPA + Placebo818.5 (± 2.1)150 (± 15.2)
L-DOPA + UWA-101 (3 mg/kg)812.3 (± 1.8)212 (± 18.5)
L-DOPA + UWA-101 (10 mg/kg)89.8 (± 1.5) 222 (± 20.1)
*p < 0.05, **p < 0.01 compared to L-DOPA + Placebo

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Placebo_Controlled_Workflow Diagram 1: Experimental Workflow for a Placebo-Controlled UWA-101 Study cluster_setup Phase 1: Model Preparation cluster_experiment Phase 2: Crossover Treatment & Blinding cluster_analysis Phase 3: Data Collection & Analysis Animal_Model Induce Parkinsonism (e.g., MPTP in primates) Priming L-DOPA Priming to Induce Dyskinesia Animal_Model->Priming Randomization Randomize Treatment Order (Latin Square Design) Treatment_Prep Treatment Preparation (Blinded - Coded Syringes) Randomization->Treatment_Prep Admin_Placebo Administer L-DOPA + Placebo (0.9% NaCl) Treatment_Prep->Admin_Placebo Session 1 Washout Washout Period Admin_Placebo->Washout Behavioral_Scoring Blinded Behavioral Scoring (Dyskinesia & Parkinsonism) Admin_Placebo->Behavioral_Scoring Admin_UWA101 Administer L-DOPA + UWA-101 Admin_UWA101->Behavioral_Scoring Washout->Admin_UWA101 Session 2 Data_Analysis Statistical Analysis (UWA-101 vs. Placebo) Behavioral_Scoring->Data_Analysis Unblinding Unblinding of Treatment Groups Data_Analysis->Unblinding

Caption: Diagram 1: A workflow for a blinded, placebo-controlled crossover study of UWA-101.

UWA101_Pathway Diagram 2: Simplified Mechanism of Action of UWA-101 cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine (DA) DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Serotonin (B10506) Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake DA_cleft Increased Dopamine HT_cleft Increased Serotonin UWA101 UWA-101 UWA101->DAT Inhibits UWA101->SERT Inhibits

Caption: Diagram 2: UWA-101 inhibits both dopamine (DAT) and serotonin (SERT) transporters.

Control_Groups Diagram 3: Rationale for Different Control Groups UWA101 UWA-101 Group (Drug + Vehicle + Injection) Comparison1 Effect of UWA-101 vs. Placebo UWA101->Comparison1 Placebo Placebo Group (Vehicle + Injection) Placebo->Comparison1 Comparison2 Effect of Injection/Handling Placebo->Comparison2 No_Treatment No-Treatment Group (Baseline Behavior) No_Treatment->Comparison2

Caption: Diagram 3: Logical relationships between treatment and control groups in behavioral studies.

References

Troubleshooting

Best practices for handling and storing UWA-101 powder

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of UWA-101 powder in a laboratory setting. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of UWA-101 powder in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What is UWA-101?

UWA-101 is a phenethylamine (B48288) derivative, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine (α-cPr-MDPEA), that is structurally similar to MDMA.[1] It is a research chemical investigated for its potential therapeutic effects, particularly in the context of Parkinson's disease.[1][2][3]

2. What is the mechanism of action of UWA-101?

UWA-101 is a selective serotonin-dopamine reuptake inhibitor (SDRI).[1][2] It functions by blocking the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), which leads to an increase in the extracellular levels of serotonin and dopamine in the synaptic cleft.[4] This enhances serotonergic and dopaminergic neurotransmission.[4]

Compared to its parent compound, MDMA, UWA-101 exhibits a significantly higher affinity for DAT and a retained high affinity for SERT.[1][2] Conversely, it has a dramatically reduced affinity for the norepinephrine (B1679862) transporter (NET) and the 5-HT2A receptor.[1][2] This selectivity profile is believed to contribute to its reduced psychoactivity and cytotoxicity compared to MDMA.[1][2]

SDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic vesicle Synaptic Vesicle (Serotonin & Dopamine) synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release of Serotonin (S) & Dopamine (D) SERT SERT SERT->vesicle DAT DAT DAT->vesicle postsynaptic receptor_S Serotonin Receptors receptor_D Dopamine Receptors synaptic_cleft->SERT Serotonin Reuptake synaptic_cleft->DAT Dopamine Reuptake synaptic_cleft->receptor_S S binds synaptic_cleft->receptor_D D binds UWA101 UWA-101 UWA101->SERT Inhibits UWA101->DAT Inhibits

Mechanism of action of UWA-101 as a selective serotonin-dopamine reuptake inhibitor (SDRI).

3. What are the physicochemical properties of UWA-101?

The key physicochemical properties of UWA-101 are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₇NO₂
Molar Mass 219.284 g/mol
Form Typically supplied as a hydrochloride salt, which is a crystalline solid.[5]
Solubility The hydrochloride salt is described as water-soluble.[5] For in-vitro assays, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO).

4. How should UWA-101 powder be handled safely?

As a potent research compound, UWA-101 should be handled with care in a laboratory environment. The following are best practices for safe handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Ventilation: When handling the powder form, work in a chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles.

  • Weighing: Use a precision balance within a ventilated enclosure. Handle the powder carefully to minimize the creation of dust.

  • Spill Management: In case of a spill, avoid creating dust. Gently cover the spill with an absorbent material and decontaminate the area according to your institution's safety protocols.

  • Waste Disposal: Dispose of all waste materials contaminated with UWA-101 as hazardous chemical waste, following local and institutional regulations.

5. What are the recommended storage conditions for UWA-101 powder?

To ensure the stability and integrity of UWA-101 powder, it should be stored in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption and contamination.

Experimental Protocols

Preparation of UWA-101 Stock Solutions

The following is a general protocol for preparing a stock solution of UWA-101 for in-vitro experiments. It is recommended to perform a small-scale solubility test before preparing a large batch.

Materials:

  • UWA-101 hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculation: Determine the mass of UWA-101 powder required to achieve the desired stock solution concentration. The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol )

  • Weighing: In a ventilated enclosure, carefully weigh the calculated amount of UWA-101 powder into a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to the tube.

  • Mixing: Vortex the solution until the UWA-101 powder is completely dissolved. Gentle warming in a water bath may assist with solubilization if necessary, but the stability of UWA-101 under these conditions should be considered.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Working Solutions for In-Vitro Assays

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.

Procedure:

  • Thawing: Thaw an aliquot of the UWA-101 stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your experimental buffer or medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, especially with protein-containing solutions.

  • Use: Use the freshly prepared working solution immediately.

Solution_Prep_Workflow start Start: UWA-101 Powder calculate Calculate Mass for Stock Solution start->calculate weigh Weigh Powder in Ventilated Enclosure calculate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock_solution 10-50 mM Stock Solution dissolve->stock_solution aliquot_store Aliquot and Store at -20°C or -80°C stock_solution->aliquot_store thaw Thaw Stock Solution for Experiment aliquot_store->thaw dilute Serially Dilute in Assay Buffer/Medium thaw->dilute working_solution Working Solution (e.g., 1-300 µM) dilute->working_solution use_immediately Use Immediately in Assay working_solution->use_immediately

Workflow for the preparation of UWA-101 stock and working solutions.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with UWA-101.

Issue Possible Cause Recommended Solution
Inconsistent or unexpected results in monoamine reuptake assays Compound Precipitation: The concentration of UWA-101 in the aqueous working solution may exceed its solubility limit.- Visually inspect the working solution for any precipitate. - Reduce the final concentration of UWA-101 in the assay. - Ensure the DMSO concentration in the final assay volume is minimal and consistent across all conditions.
Compound Degradation: UWA-101 may be unstable in the assay buffer or under the experimental conditions.- Prepare fresh working solutions for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. - Evaluate the stability of UWA-101 in your specific assay buffer over the time course of the experiment.
Cell Health Issues: The cells used in the assay may be unhealthy or at a suboptimal density.- Regularly check cell morphology and viability. - Ensure cells are within their optimal passage number range. - Plate cells at a consistent and appropriate density for the assay.
Low Potency or No Effect Observed Incorrect Concentration: There may be an error in the calculation or preparation of the stock or working solutions.- Double-check all calculations for solution preparation. - Use calibrated pipettes and ensure accurate weighing of the compound.
Assay Conditions Not Optimized: The incubation time or other assay parameters may not be optimal for detecting the inhibitory effect of UWA-101.- Perform a time-course experiment to determine the optimal incubation time. - Titrate the concentration of the substrate (e.g., radiolabeled dopamine or serotonin) to ensure it is near its Km for the transporter.
High Background Signal in Assays Non-specific Binding: The compound may be binding to surfaces of the assay plate or other components.- Include appropriate controls, such as a known inhibitor, to determine non-specific binding. - Consider using low-binding plates.
DMSO Effects: The concentration of DMSO in the assay may be too high, leading to cellular stress or other artifacts.- Ensure the final DMSO concentration is consistent across all wells and is as low as possible (ideally ≤ 0.5%). - Include a vehicle control with the same final DMSO concentration as the experimental wells.

References

Optimization

Calibrating analytical instruments for accurate UWA-101 quantification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the accurate quantification of UWA-101 using analy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the accurate quantification of UWA-101 using analytical instruments.

Frequently Asked Questions (FAQs)

Q1: What is UWA-101 and why is its accurate quantification critical?

A: UWA-101 is a phenethylamine (B48288) derivative of MDMA, investigated as a potential therapeutic for Parkinson's disease.[1][2][3] As a selective serotonin-dopamine reuptake inhibitor (SDRI), its precise and accurate quantification is essential in drug development for pharmacokinetic studies, dose-response analysis, and ensuring product quality and safety.[1][2]

Q2: Which analytical technique is most suitable for UWA-101 quantification?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like UWA-101 in complex matrices.[4][5] This technique offers high sensitivity, selectivity, and the ability to separate UWA-101 from other components in a sample.[4]

Q3: How do I prepare a calibration curve for UWA-101 analysis?

A: A calibration curve is generated by preparing a series of standards with known concentrations of UWA-101. These standards are then analyzed, and the instrument's response is plotted against the concentration.[6][7] The most common model for LC-MS/MS quantification is a least-squares linear regression.[4] It is recommended to use a minimum of six calibration standard levels to ensure the reliability of the curve.[8]

Q4: What is an internal standard and why is it important for accurate quantification?

A: An internal standard (IS) is a compound with similar chemical properties to the analyte (UWA-101) that is added in a known quantity to all samples, calibrators, and quality controls. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[6][9]

Q5: How frequently should I perform instrument calibration?

A: The frequency of calibration depends on the stability of the instrument and the requirements of the specific assay.[10] For many applications, constructing a calibration curve with each analytical batch is common practice to recharacterize the instrument detector response.[11] However, some studies suggest that with stable systems, less frequent calibration might be possible, but this must be thoroughly validated.[6] For accurate mass measurements, daily verification is often required.[10]

Experimental Protocols

Protocol: LC-MS/MS Calibration for UWA-101 Quantification

This protocol outlines the general steps for calibrating an LC-MS/MS system for the quantification of UWA-101.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of UWA-101 in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

    • Prepare a separate stock solution for the internal standard (e.g., a stable isotope-labeled UWA-101) at a similar concentration.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the UWA-101 stock solution to create a series of working solutions.

    • Spike these working solutions into the same matrix as the unknown samples (e.g., plasma, cell lysate) to create a set of at least six to eight non-zero calibration standards.

    • Add a constant, known amount of the internal standard to each calibration standard.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution than that used for the calibration standards.[8]

  • LC-MS/MS Analysis:

    • Set up the HPLC method for chromatographic separation (e.g., column type, mobile phase composition, flow rate, and column temperature).

    • Optimize the mass spectrometer parameters (e.g., ionization mode, collision energy) for UWA-101 and its internal standard.

    • Analyze the blank matrix, calibration standards, and QC samples.

  • Data Processing and Evaluation:

    • Integrate the peak areas for UWA-101 and the internal standard.

    • Calculate the peak area ratio (UWA-101 / Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Apply a linear regression model, potentially with weighting, to fit the data.[8]

    • Use the resulting regression equation to calculate the concentration of UWA-101 in the QC samples and unknown samples.

Quantitative Data Summary

Table 1: Acceptance Criteria for Calibration Curve
ParameterAcceptance Criteria
Number of StandardsMinimum of 6 non-zero standards.[8]
Correlation Coefficient (r²)Typically ≥ 0.99
Deviation of Standards±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).[8]
Calibrator AcceptanceAt least 75% of the calibration standards must meet the deviation criteria.[8]
Table 2: Acceptance Criteria for Quality Control (QC) Samples
ParameterAcceptance Criteria
AccuracyThe mean concentration should be within ±15% of the nominal value.
Precision (CV%)The coefficient of variation should not exceed 15%.
QC Sample AcceptanceAt least 67% of the QC samples and at least 50% at each concentration level must be within acceptance criteria.[8]

Visualizations

UWA101_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution Preparation Cal_QC Calibration & QC Standard Preparation Stock->Cal_QC LC HPLC Separation Cal_QC->LC Sample Sample Preparation (with Internal Standard) Sample->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Curve Calibration Curve Construction Integration->Curve Quant Concentration Calculation Curve->Quant Calibration_Curve_Concept Concept of a Calibration Curve cluster_unknown Unknown Sample x_axis Concentration (ng/mL) y_axis Peak Area Ratio (Analyte/IS) origin origin->x_axis origin->y_axis p1 p2 p3 p4 p5 p_start->p_end y = mx + c unknown_y Measured Response unknown_point unknown_y->unknown_point unknown_x Calculated Concentration unknown_x->unknown_point HPLC_Pressure_Troubleshooting start High System Pressure Detected q1 Remove column. Is pressure still high? start->q1 a1_yes Problem is in System (pre-column) q1->a1_yes Yes a1_no Problem is in the Column q1->a1_no No check_tubing Check for blocked tubing or filters a1_yes->check_tubing q2 Back-flush column. Does pressure decrease? a1_no->q2 a2_yes Frit was likely clogged. Monitor performance. q2->a2_yes Yes a2_no Column may be contaminated or frit needs replacement. q2->a2_no No

References

Troubleshooting

Identifying and minimizing impurities in synthesized UWA-101

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of UWA-101. The information i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of UWA-101. The information is presented in a question-and-answer format to directly address common challenges encountered during the synthesis, with a focus on identifying and minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for UWA-101?

A1: UWA-101 is typically synthesized via a one-pot reductive amination reaction. This involves the reaction of 1-(benzo[d][1][]dioxol-5-yl)-2-cyclopropylethan-1-one (piperonyl cyclopropyl (B3062369) ketone) with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the secondary amine, UWA-101. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄).

Q2: What are the potential impurities I might encounter during the synthesis of UWA-101?

A2: Several impurities can arise from the reductive amination synthesis of UWA-101. These include:

  • Unreacted Starting Materials: Residual piperonyl cyclopropyl ketone and methylamine.

  • Intermediate Imine: The imine formed from the condensation of the ketone and methylamine that has not been fully reduced.

  • Alcohol Byproduct: 1-(benzo[d][1][]dioxol-5-yl)-2-cyclopropylethan-1-ol, formed from the direct reduction of the starting ketone.

  • Over-alkylation Product: Although the formation of a tertiary amine is generally less favorable in this specific reaction, it remains a potential, albeit minor, impurity.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to separate the starting ketone, the intermediate imine, and the final UWA-101 product. The consumption of the ketone and the appearance of the product spot can be visualized under UV light.

  • LC-MS: This technique can provide more detailed information on the presence of starting materials, intermediates, product, and byproducts by separating them based on their retention times and providing their mass-to-charge ratios.

Q4: What are the general strategies for purifying the final UWA-101 product?

A4: Purification of UWA-101 typically involves a combination of techniques:

  • Acid-Base Extraction: As an amine, UWA-101 is basic and can be separated from neutral organic impurities (like the starting ketone and alcohol byproduct) by extraction into an acidic aqueous solution. The aqueous layer can then be basified, and the pure amine extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be used to separate UWA-101 from impurities with different polarities.

  • Crystallization: The purified UWA-101 freebase can be converted to a salt (e.g., hydrochloride salt) and purified further by crystallization.

Troubleshooting Guide

Issue 1: Low Yield of UWA-101

Q: My reaction is resulting in a low yield of the desired UWA-101 product. What are the possible causes and how can I improve the yield?

A: Low yields in the synthesis of UWA-101 can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of UWA-101 check_imine Check for Incomplete Imine Formation (TLC/LC-MS) start->check_imine check_reduction Check for Incomplete Reduction (TLC/LC-MS) start->check_reduction check_side_reactions Investigate Side Reactions (TLC/LC-MS) start->check_side_reactions solution_imine1 Optimize Imine Formation: - Add dehydrating agent (e.g., molecular sieves) - Adjust pH to slightly acidic (pH 5-6) check_imine->solution_imine1 solution_reduction1 Optimize Reduction Step: - Increase equivalents of NaBH₄ - Add NaBH₄ portion-wise at low temperature check_reduction->solution_reduction1 solution_side_reactions1 Minimize Side Reactions: - Use a milder reducing agent (e.g., NaBH(OAc)₃) - Control reaction temperature check_side_reactions->solution_side_reactions1

Caption: Troubleshooting workflow for low UWA-101 yield.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Incomplete Imine Formation The equilibrium between the ketone and methylamine to form the imine may not be favorable.
- Add a dehydrating agent: Use molecular sieves (3Å or 4Å) to remove the water formed during imine formation, driving the equilibrium towards the product.
- Optimize pH: The reaction is often favored under slightly acidic conditions (pH 5-6) which catalyze imine formation. This can be achieved by using methylamine hydrochloride or adding a catalytic amount of a weak acid like acetic acid.
Inefficient Reduction The reducing agent may not be effectively reducing the intermediate imine.
- Increase Equivalents of Reducing Agent: Ensure an adequate molar excess of sodium borohydride is used (e.g., 1.5-2.0 equivalents relative to the ketone).
- Controlled Addition of Reducing Agent: Add the sodium borohydride portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and prevent decomposition of the reducing agent.
Side Reaction: Reduction of Starting Ketone Sodium borohydride can also reduce the starting piperonyl cyclopropyl ketone to the corresponding alcohol, consuming the starting material.
- Use a More Selective Reducing Agent: Consider using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is milder and more selective for the reduction of imines over ketones.
- Two-Step Procedure: First, allow the imine to form completely (monitor by TLC/LC-MS), and then add the reducing agent.
Decomposition of Reagents The starting materials or the reducing agent may have degraded.
- Use Fresh Reagents: Ensure the piperonyl cyclopropyl ketone is pure and the sodium borohydride is fresh and has been stored under anhydrous conditions.
Issue 2: Presence of Significant Impurities in the Final Product

Q: After purification, I still observe significant impurities in my UWA-101 product. How can I identify and minimize them?

A: The presence of persistent impurities often requires a targeted approach for identification and subsequent minimization through optimized reaction and purification protocols.

Synthetic Pathway and Origin of Impurities

ImpurityFormation cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_impurities Potential Impurities Ketone Piperonyl Cyclopropyl Ketone Imine Intermediate Imine Ketone->Imine + Methylamine - H₂O UnreactedKetone Unreacted Ketone Ketone->UnreactedKetone Incomplete Reaction Alcohol Alcohol Byproduct Ketone->Alcohol Side Reaction (Reduction) Methylamine Methylamine Methylamine->Imine UnreactedAmine Unreacted Methylamine Methylamine->UnreactedAmine Incomplete Reaction UWA101 UWA-101 (Desired Product) Imine->UWA101 + [H] (Reduction) UnreducedImine Unreduced Imine Imine->UnreducedImine Incomplete Reduction

Caption: Synthetic pathway of UWA-101 and the origin of common impurities.

Impurity Identification and Minimization Strategies:

ImpurityIdentification (Expected 1H NMR Signals)Minimization Strategy
Piperonyl Cyclopropyl Ketone (Unreacted) - Singlet around 6.0 ppm (O-CH₂-O)- Aromatic protons (6.8-7.5 ppm)- Signals for the cyclopropyl group (0.8-1.2 ppm)- Ensure complete reaction by monitoring with TLC.- Use a slight excess of methylamine.- Optimize reaction time and temperature.
Intermediate Imine (Unreduced) - Singlet around 6.0 ppm (O-CH₂-O)- Aromatic protons- Singlet for the N-CH₃ group- Increase the equivalents of the reducing agent.- Ensure the reducing agent is added after sufficient time for imine formation.- Increase reaction time for the reduction step.
Alcohol Byproduct - Singlet around 6.0 ppm (O-CH₂-O)- Aromatic protons- A broad singlet for the -OH proton- A methine proton signal adjacent to the -OH group- Use a milder, more selective reducing agent like NaBH(OAc)₃.- Perform the reaction in a two-step manner, adding the reducing agent after imine formation is complete.- Lower the reaction temperature during reduction.

Experimental Protocols

Protocol 1: Synthesis of UWA-101 via One-Pot Reductive Amination
  • Imine Formation:

    • To a solution of 1-(benzo[d][1][]dioxol-5-yl)-2-cyclopropylethan-1-one (1.0 eq) in methanol (B129727) (10 volumes), add methylamine (1.2 eq, as a solution in THF or as methylamine hydrochloride with a base like triethylamine).

    • If using methylamine hydrochloride, add triethylamine (B128534) (1.2 eq).

    • Add activated 3Å molecular sieves.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the imine is consumed (as monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Filter off the molecular sieves.

    • Remove the methanol under reduced pressure.

    • Add ethyl acetate and water to the residue. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude UWA-101.

    • For further purification, perform an acid-base extraction or column chromatography.

Protocol 2: Purification of UWA-101 by Acid-Base Extraction
  • Dissolve the crude UWA-101 in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Extract the organic solution with 1 M hydrochloric acid (3 x 20 mL). The basic UWA-101 will move into the acidic aqueous layer, leaving neutral impurities in the organic layer.

  • Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield purified UWA-101 freebase.

Data Presentation

Table 1: Effect of Reducing Agent on UWA-101 Synthesis

Reducing AgentEquivalentsTemperature (°C)Reaction Time (h)Yield of UWA-101 (%)Alcohol Byproduct (%)
NaBH₄1.50 to RT47515
NaBH₄2.00 to RT48012
NaBH(OAc)₃1.5RT688< 5

Table 2: Typical 1H NMR Chemical Shifts (CDCl₃, 400 MHz) for UWA-101 and Key Impurities

CompoundO-CH₂-O (s)Aromatic (m)N-CH₃ (s)Other Key Signals
UWA-101 ~5.9 ppm6.6-6.8 ppm~2.4 ppm-CH-N proton, cyclopropyl protons
Piperonyl Cyclopropyl Ketone ~6.0 ppm7.4-7.7 ppm--CH₂-CO-, cyclopropyl protons
Intermediate Imine ~5.9 ppm6.7-7.5 ppm~3.1 ppm-CH=N- proton, cyclopropyl protons
Alcohol Byproduct ~5.9 ppm6.7-6.8 ppm--CH-OH proton, -OH (broad s)

References

Optimization

Managing unexpected side effects of UWA-101 in animal models

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UWA-101 in animal models. The information is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UWA-101 in animal models. The information is compiled from published studies to assist in managing unexpected side effects and to provide clarity on experimental protocols.

Troubleshooting Guide: Managing Unexpected Side Effects

This guide addresses specific issues that may be encountered during experiments with UWA-101, with a focus on the most commonly reported adverse effects in animal models.

Issue 1: Increased Psychosis-Like Behaviors in Parkinsonian Models

  • Question: We are observing an increase in behaviors indicative of psychosis (e.g., hallucinations, agitation) in our MPTP-lesioned primate model when co-administering UWA-101 with L-DOPA. How can we mitigate this?

  • Answer: This is a known side effect of UWA-101, particularly at higher doses.[1][2] The exacerbation of psychosis-like behaviors is thought to be linked to the inhibition of the serotonin (B10506) transporter (SERT) and subsequent indirect stimulation of 5-HT2A receptors.[1]

    Troubleshooting Steps:

    • Dose Adjustment: The most effective initial step is to adjust the dose of UWA-101. Studies in common marmosets have shown that while doses of 3, 6, and 10 mg/kg (in combination with L-DOPA) all significantly increase the duration of "ON-time," the psychosis-like behaviors were significantly increased at the 6 and 10 mg/kg doses.[1][2] Lowering the dose to around 3 mg/kg may retain therapeutic benefits while minimizing this side effect.

    • Behavioral Scoring: Implement a rigorous and standardized behavioral scoring system to quantify the severity of psychosis-like behaviors. This will allow for a more accurate assessment of the dose-response relationship in your specific experimental setup.

    • Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to determine the plasma and brain concentrations of UWA-101 at different doses. This can help to establish a therapeutic window and to better understand the exposure levels associated with adverse effects.

Issue 2: Lack of Expected Therapeutic Effect on Dyskinesia

  • Question: We are not observing a significant reduction in L-DOPA-induced dyskinesia in our rat model. Are we using the correct model or dosage?

  • Answer: UWA-101 has been shown to be effective in reducing L-DOPA-induced dyskinesias in a reserpine-treated rat model.[3] If you are not observing the expected effect, consider the following:

    Troubleshooting Steps:

    • Model Validation: Ensure that your animal model is robust and that L-DOPA is inducing a consistent and measurable level of dyskinesia. The reserpine-treated rat model is a validated and cost-effective option for screening antidyskinetic drugs.[3]

    • Dosage and Administration: Review your dosing regimen for both UWA-101 and L-DOPA. The timing of administration can be critical. In published studies, UWA-101 has been co-administered with L-DOPA.[4]

    • Behavioral Assessment: Use a validated scale to score the severity of dyskinesia. This will provide quantitative data to accurately assess the efficacy of UWA-101.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of UWA-101?

    • A1: UWA-101 is a selective serotonin-dopamine reuptake inhibitor (SDRI).[4][5][6][7][8] It has a higher affinity for the dopamine (B1211576) transporter (DAT) and serotonin transporter (SERT) compared to MDMA, and a significantly lower affinity for the noradrenaline transporter (NET) and the 5-HT2A receptor.[4][6][9][10]

  • Q2: What are the expected therapeutic effects of UWA-101 in Parkinson's disease models?

    • A2: UWA-101 is being investigated for its ability to enhance the therapeutic effects of L-DOPA and to reduce L-DOPA-induced dyskinesia.[3][4][5][6][7][10] In primate models, it has been shown to significantly increase the duration of "good quality" ON-time when co-administered with L-DOPA.[1][2]

  • Q3: Is UWA-101 psychoactive like its parent compound MDMA?

    • A3: No. Studies have shown that UWA-101 lacks the psychoactive properties associated with MDMA.[4][6][7][8][10] It also does not substitute for MDMA in drug discrimination assays.[4][6]

  • Q4: Is UWA-101 cytotoxic?

    • A4: No, UWA-101 has been shown to lack the cytotoxicity that can be associated with MDMA.[4][6][7][8][10]

  • Q5: Does UWA-101 affect food intake?

    • A5: Unlike MDMA, UWA-101 has not been found to reduce food intake in animal models.[4][6]

Data Presentation

Table 1: Dose-Response of UWA-101 on "ON-Time" and Psychosis-Like Behaviors in MPTP-Lesioned Common Marmosets (in combination with L-DOPA)

UWA-101 Dose (mg/kg)Increase in "ON-Time" DurationEffect on Psychosis-Like Behaviors
1No significant increaseNo significant effect
328% increaseNo significant effect
628% increaseSignificant increase in severity
1033% increaseSignificant increase in severity

Data summarized from Huot et al. (2012).[1][2]

Experimental Protocols

Protocol 1: Assessment of UWA-101 on L-DOPA-Induced Dyskinesia and Psychosis-Like Behaviors in MPTP-Lesioned Common Marmosets

  • Animal Model: Marmosets are rendered parkinsonian by injection with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). They are then "primed" with repeated L-DOPA administration to exhibit stable dyskinesia and psychosis-like behaviors.

  • Drug Administration: Animals receive acute challenges of L-DOPA in combination with various doses of UWA-101 (e.g., 1, 3, 6, and 10 mg/kg) or a vehicle control.

  • Behavioral Assessment:

    • "ON-Time": The duration of time the animal experiences the therapeutic effects of L-DOPA is recorded.

    • Dyskinesia: The severity of dyskinesia is scored using a validated rating scale at regular intervals.

    • Psychosis-Like Behaviors: The severity of psychosis-like behaviors is scored using a validated rating scale at regular intervals.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of UWA-101 to the vehicle control.

Visualizations

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 DAT Dopamine Transporter (DAT) UWA101->DAT Inhibits SERT Serotonin Transporter (SERT) UWA101->SERT Inhibits Dopamine_vesicle Dopamine DAT->Dopamine_vesicle Reuptake Serotonin_vesicle Serotonin SERT->Serotonin_vesicle Reuptake Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binds to Serotonin_receptor 5-HT2A Receptor Serotonin->Serotonin_receptor Binds to Therapeutic_effect Therapeutic Effect (Anti-dyskinetic) Dopamine_receptor->Therapeutic_effect Leads to Side_effect Side Effect (Psychosis-like behaviors) Serotonin_receptor->Side_effect Contributes to Experimental_Workflow cluster_assessment Assessment start Start: Parkinsonian Animal Model (e.g., MPTP-lesioned primate) drug_admin Drug Administration: L-DOPA + UWA-101 (various doses) or Vehicle start->drug_admin behavioral_obs Behavioral Observation and Scoring drug_admin->behavioral_obs on_time Measure 'ON-Time' Duration behavioral_obs->on_time dyskinesia Score Dyskinesia Severity behavioral_obs->dyskinesia psychosis Score Psychosis-like Behaviors behavioral_obs->psychosis data_analysis Data Analysis: Compare UWA-101 groups to vehicle end End: Evaluate Therapeutic Effect vs. Side Effects data_analysis->end on_time->data_analysis dyskinesia->data_analysis psychosis->data_analysis

References

Troubleshooting

Refining Experimental Protocols for Reproducible UWA-101 Results: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing UWA-101 in their experiments. The following troubleshooting guides and freque...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing UWA-101 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the generation of reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is UWA-101 and what is its primary mechanism of action?

A1: UWA-101, or α-cyclopropyl-3,4-methylenedioxyphenethylamine, is a phenethylamine (B48288) derivative that acts as a selective serotonin-dopamine reuptake inhibitor (SDRI).[1][2][3] Its structure is similar to MDMA, but the replacement of the α-methyl group with a cyclopropyl (B3062369) group significantly alters its pharmacological profile.[3] This modification leads to a marked increase in affinity for the dopamine (B1211576) transporter (DAT) and retention of high affinity for the serotonin (B10506) transporter (SERT), while dramatically reducing affinity for the noradrenaline transporter (NET) and the 5-HT2A receptor.[4][5] This results in the elevation of extracellular concentrations of serotonin and dopamine, thereby increasing serotonergic and dopaminergic neurotransmission.[2]

Q2: What are the key differences between UWA-101 and MDMA?

A2: While structurally similar, UWA-101 exhibits a more favorable preclinical safety and efficacy profile compared to MDMA. Key differences include:

  • Reduced Psychoactivity and Cytotoxicity: UWA-101 has been shown to lack the MDMA-like behavioral effects and cytotoxicity in animal studies.[4][5]

  • Transporter Selectivity: UWA-101 has a higher affinity for DAT and a lower affinity for NET and 5-HT2A receptors compared to MDMA.[4][5]

  • Therapeutic Potential: UWA-101 has been investigated as a potential treatment for Parkinson's disease, particularly for alleviating levodopa-induced dyskinesia.[3][5][6]

Q3: What are the recommended storage and handling conditions for UWA-101?

A3: For optimal stability, UWA-101, typically supplied as a hydrochloride salt, should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like sterile water or DMSO. Aqueous stock solutions should be stored at -20°C or -80°C for long-term use and are generally stable for several weeks to months. Avoid repeated freeze-thaw cycles. The stability in cell culture media at 37°C over extended periods may vary, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.

Q4: In which cell lines can I study the effects of UWA-101?

A4: The choice of cell line will depend on your specific research question. For studying effects on monoamine transporters, cell lines endogenously expressing or engineered to express DAT and SERT are recommended. Commonly used cell lines for such studies include:

  • SH-SY5Y: A human neuroblastoma cell line that expresses DAT and can be differentiated into a more mature neuronal phenotype.

  • PC12: A rat pheochromocytoma cell line that expresses DAT and is a well-established model for studying neuronal differentiation and dopamine function.

  • HEK293 cells: Human embryonic kidney cells that can be transiently or stably transfected to express specific transporters like DAT and SERT, allowing for the study of individual transporter function in a controlled environment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay) Compound Solubility: UWA-101 hydrochloride is water-soluble, but precipitation may occur at high concentrations in complex culture media.1. Visually inspect the media for any precipitate after adding UWA-101. 2. Prepare a fresh, serial dilution of UWA-101 for each experiment. 3. Consider the final concentration of the vehicle (e.g., DMSO) in the culture medium, ensuring it is at a non-toxic level (typically <0.5%).
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.1. Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration. 2. Ensure a single-cell suspension before seeding to avoid clumping.
Assay Interference: Components in the media or the compound itself may interfere with the assay chemistry.1. Include appropriate controls, such as vehicle-only and media-only wells. 2. If using a colorimetric assay like MTT, ensure complete solubilization of the formazan (B1609692) crystals.
Unexpected or off-target effects Compound Purity: Impurities from the synthesis of UWA-101 could have biological activity.1. Obtain UWA-101 from a reputable source that provides a certificate of analysis with purity data (e.g., HPLC, NMR).
Interaction with other receptors/transporters: Although selective, high concentrations of UWA-101 may interact with other targets.1. Consult literature for known off-target binding affinities. 2. Use the lowest effective concentration of UWA-101 to minimize potential off-target effects.
Difficulty in detecting changes in protein expression via Western Blot Low Protein Expression: The target proteins (DAT, SERT) may be expressed at low levels in your chosen cell line.1. Use a positive control cell line or tissue known to express high levels of the target protein. 2. Optimize protein extraction and loading amounts.
Antibody Issues: The primary antibody may not be specific or sensitive enough.1. Validate the primary antibody using a positive and negative control. 2. Optimize antibody concentration and incubation times.
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane.1. Optimize transfer conditions (time, voltage) based on the molecular weight of the target proteins. 2. Use a loading control (e.g., β-actin, GAPDH) to verify consistent loading and transfer.

Data Presentation

Table 1: In Vitro Binding Affinities (Ki, nM) of UWA-101 and Related Compounds

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Noradrenaline Transporter (NET)
UWA-101 ~25~25>10,000
MDMA 25029420
Sertraline 250.29420

Note: Data for UWA-101 is estimated based on published reports indicating comparable affinities for DAT and SERT and significantly reduced affinity for NET.[4][5] Data for MDMA and Sertraline are provided for comparison.[2]

Table 2: Summary of In Vivo Effects of UWA-101 in a Primate Model of Parkinson's Disease

TreatmentDose (mg/kg)Change in "ON-time"Change in "ON-time" without disabling dyskinesia
UWA-101 + L-DOPA 3+28%+64 min
UWA-101 + L-DOPA 6+28%+64 min
UWA-101 + L-DOPA 10+33%+94 min

Data adapted from studies in MPTP-lesioned marmosets.[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of UWA-101 on cell viability. Optimization of cell seeding density and UWA-101 concentration is recommended for each cell line.

Materials:

  • Cells of interest (e.g., SH-SY5Y, PC12)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • UWA-101 hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of UWA-101 in complete culture medium. Remove the old medium from the wells and add 100 µL of the UWA-101 dilutions. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Analysis of Monoamine Transporter Expression by Western Blot

This protocol outlines the steps to analyze changes in DAT and SERT protein levels following treatment with UWA-101.

Materials:

  • Cells of interest treated with UWA-101

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-DAT, anti-SERT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with UWA-101, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine relative changes in protein expression.

Mandatory Visualizations

UWA101_Signaling_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron UWA-101 UWA-101 DAT Dopamine Transporter (DAT) UWA-101->DAT Inhibits SERT Serotonin Transporter (SERT) UWA-101->SERT Inhibits Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Serotonin Serotonin HTR Serotonin Receptor Serotonin->HTR Activates DAT->Dopamine Reuptake SERT->Serotonin Reuptake AC Adenylyl Cyclase D1R->AC Activates ERK ERK1/2 HTR->ERK Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression (Neuronal Plasticity) CREB->Gene Regulates

Caption: UWA-101 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Culture Cell Culture (e.g., SH-SY5Y) Treatment UWA-101 Treatment (Dose-Response) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Western Protein Expression (Western Blot) Treatment->Western IC50 IC50 Calculation Viability->IC50 Quant Band Quantification Western->Quant Results Results Interpretation IC50->Results Quant->Results

Caption: General Experimental Workflow.

References

Optimization

Technical Support Center: Statistical Analysis of UWA-101 Research Data

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UWA-101. The content is designed to address...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UWA-101. The content is designed to address specific issues that may be encountered during the statistical analysis of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is UWA-101 and what is its primary mechanism of action?

A1: UWA-101 is a phenethylamine (B48288) derivative, structurally similar to MDMA, developed at the University of Western Australia. It is under investigation as a potential therapeutic agent for Parkinson's disease, specifically for mitigating the side effects of L-DOPA treatment, such as dyskinesia.[1] Its primary mechanism of action is as a selective serotonin-dopamine reuptake inhibitor (SDRI), meaning it blocks the reuptake of serotonin (B10506) and dopamine (B1211576) in the brain, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[2]

Q2: What are the common preclinical models used to study the efficacy of UWA-101?

A2: Preclinical studies of UWA-101 have primarily utilized two types of animal models:

  • Reserpine-treated rat model of Parkinson's disease: This model is used to screen for antidyskinetic effects of drugs.[1]

  • MPTP-lesioned primate (common marmoset) model of Parkinson's disease: This is a more advanced model that closely mimics the neurochemical and behavioral features of Parkinson's disease in humans, including the development of L-DOPA-induced dyskinesia.[3]

Q3: Which statistical tests are typically used to analyze behavioral data from UWA-101 studies in animal models?

A3: Based on published research, the following statistical methods are commonly employed:

  • One-way Analysis of Variance (ANOVA): Used to compare the means of three or more groups. For instance, to compare the effects of different doses of UWA-101 on locomotor activity.

  • One-way Repeated Measures ANOVA: This is used when the same subjects are measured multiple times under different conditions. For example, assessing the effect of UWA-101 on L-DOPA's anti-parkinsonian action over time.[4]

  • Two-way ANOVA: This is used to evaluate the effect of two different independent variables on a continuous dependent variable.

  • Post-hoc Tests: When a significant difference is found with ANOVA, post-hoc tests like Dunnett's, Tukey's, Sidak's, or Helmert's contrast are used to make pairwise comparisons between group means to identify which specific groups are different from each other.[5]

Q4: How is receptor binding affinity data for UWA-101 typically analyzed?

A4: Receptor binding affinity data, which is crucial for characterizing the interaction of UWA-101 with its targets (dopamine and serotonin transporters), is generally analyzed using non-linear regression. Dose-response curves are constructed, and the half-maximal inhibitory concentrations (IC50) are determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]

Troubleshooting Guides

Problem 1: My ANOVA results for locomotor activity show a significant effect, but I don't know which specific treatment groups are different.
  • Solution: After obtaining a significant p-value from your ANOVA, you need to perform post-hoc tests to determine which specific group means are significantly different from each other. Common choices for post-hoc tests include:

    • Dunnett's test: Use this when you are comparing several treatment groups to a single control group.[5]

    • Tukey's HSD (Honestly Significant Difference) test: Use this when you want to compare all possible pairs of group means.[4][5]

    • Sidak's or Bonferroni's correction: These are more conservative tests that adjust the p-value to account for multiple comparisons.[5]

Problem 2: I am analyzing data from a primate study where each animal was tested with multiple doses of UWA-101. Which statistical test should I use?
  • Solution: For this type of experimental design, where you have repeated measurements on the same subjects, a one-way repeated measures ANOVA is the most appropriate statistical test.[4][5] This test accounts for the fact that the measurements from the same animal are not independent. Following a significant result, you should use a post-hoc test suitable for repeated measures, such as Tukey's multiple comparison test, to identify specific dose effects.[5]

Problem 3: My data for dyskinesia scores is not normally distributed. Can I still use ANOVA?
  • Solution: ANOVA assumes that the data are normally distributed. If your dyskinesia scores, which are often categorical or ordinal, violate this assumption, you have a few options:

    • Data Transformation: You can try to transform your data (e.g., using a log or square root transformation) to see if it then meets the assumption of normality.

    • Non-parametric Tests: If transformation is not successful, you should use a non-parametric alternative to ANOVA. The Kruskal-Wallis test is the non-parametric equivalent of a one-way ANOVA. For repeated measures designs, the Friedman test is the appropriate non-parametric alternative.

Data Presentation

Table 1: Receptor and Transporter Binding Affinity of UWA-101 and its Enantiomers

CompoundTargetKi (nM)
UWA-101DAT10-fold increase in affinity relative to MDMA[2]
SERTHigh affinity[4]
NET>5-fold decrease in affinity relative to MDMA[2]
5-HT2A>5-fold decrease in affinity relative to MDMA[2]
UWA-121 (R-enantiomer)DAT307 ± 33[4]
SERT3830 ± 760[4]
NET>50,000[4]
UWA-122 (S-enantiomer)DAT>50,000[4]
SERT120 ± 31[4]
NET>50,000[4]

Table 2: Monoamine Reuptake Inhibition by UWA-101 and its Enantiomers

CompoundDopamine Reuptake Ki (nM)Serotonin Reuptake Ki (nM)Noradrenaline Reuptake Ki (nM)
UWA-101InhibitedInhibitedNo effect[2]
UWA-121 (R-enantiomer)592 ± 130[4]4640 ± 880[4]>50,000[4]
UWA-122 (S-enantiomer)>50,000[4]340 ± 67[4]>50,000[4]

Experimental Protocols

Methodology for In Vivo Assessment of L-DOPA-induced Dyskinesia in MPTP-lesioned Marmosets
  • Animal Model: Parkinsonism is induced in common marmosets by injection of 1-methyl-4-phenyl-1,2-3,6-tetrahydropyridine (MPTP).

  • Priming: Animals are "primed" with repeated administration of L-DOPA to induce stable dyskinesia and psychosis-like behaviors.

  • Drug Administration: On experimental days, animals receive an acute challenge of L-DOPA in combination with either vehicle or various doses of UWA-101.

  • Behavioral Scoring: Parkinsonian disability, dyskinesia, and psychosis-like behaviors are scored by a trained observer blind to the treatment condition. Dyskinesia is typically rated on a categorical scale.

  • Data Analysis: The discontinuous scores for dyskinesia are analyzed using appropriate statistical methods, often non-parametric tests if the data is not normally distributed. The duration of "ON-time" (the period of good anti-parkinsonian effect) with and without disabling dyskinesia is also calculated and analyzed, often using a one-way repeated measures ANOVA followed by a post-hoc test like Tukey's.[3][4][5]

Methodology for Radioligand Binding Assays
  • Tissue Preparation: Brain tissue (e.g., striatum) is homogenized and prepared to obtain membrane fractions containing the dopamine and serotonin transporters.

  • Incubation: The membrane preparations are incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound (UWA-101).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: Non-linear regression is used to fit the data and determine the IC50 values. The Ki values are then calculated using the Cheng-Prusoff equation.[5]

Mandatory Visualization

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Dopamine_cleft Increased Dopamine Serotonin_cleft Increased Serotonin UWA101 UWA-101 UWA101->DAT Inhibition UWA101->SERT Inhibition

Caption: Mechanism of action of UWA-101 as a dual dopamine and serotonin reuptake inhibitor.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Observation cluster_analysis Data Analysis Induction Induce Parkinsonism (e.g., MPTP lesion) Priming L-DOPA Priming (to induce dyskinesia) Induction->Priming Treatment Administer L-DOPA + UWA-101 or Vehicle Priming->Treatment Observation Behavioral Scoring (Dyskinesia, Parkinsonism) Treatment->Observation Data Collect Behavioral Scores and 'ON-time' duration Observation->Data Stats Statistical Analysis (e.g., Repeated Measures ANOVA) Data->Stats PostHoc Post-hoc Testing (e.g., Tukey's test) Stats->PostHoc

Caption: Experimental workflow for assessing UWA-101's effect on L-DOPA-induced dyskinesia.

Logical_Relationship cluster_problem Statistical Problem cluster_solutions Potential Solutions Problem Non-normally distributed data Transform Data Transformation (e.g., log, sqrt) Problem->Transform Attempt first NonParametric Non-parametric Test (e.g., Kruskal-Wallis) Problem->NonParametric If transformation fails

References

Optimization

Ensuring the purity of UWA-101 for research applications

Welcome to the technical support center for UWA-101. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity of UWA-101 for research applications.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UWA-101. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity of UWA-101 for research applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is UWA-101 and what are its primary research applications?

A1: UWA-101, also known as α-cyclopropyl-MDMA, is a phenethylamine (B48288) derivative developed at the University of Western Australia.[1][2] It is structurally similar to MDMA but with the α-methyl group replaced by a cyclopropyl (B3062369) group. This modification significantly alters its pharmacological profile, making it a selective serotonin-dopamine reuptake inhibitor (SDRI).[1][2] UWA-101 is primarily researched as a potential therapeutic agent for Parkinson's disease, as it has been shown to enhance the anti-parkinsonian effects of L-DOPA without inducing dyskinesia or the psychoactive effects associated with MDMA.[3]

Q2: What is the recommended purity level for UWA-101 in research applications?

A2: For reliable and reproducible experimental results, a purity of ≥98% is recommended for UWA-101.[3] Batches should be verified for purity upon receipt and periodically if stored for extended periods.

Q3: How should I properly store UWA-101 to maintain its purity?

A3: UWA-101 should be stored as a neat solid at -20°C.[3] Under these conditions, it is stable for at least five years.[3] Avoid repeated freeze-thaw cycles of solutions. For short-term storage of solutions, refrigeration at 2-8°C is recommended.

Q4: What are the potential impurities I should be aware of when working with UWA-101?

A4: Given the structural similarity of UWA-101 to MDMA, potential impurities may arise from the synthesis precursors or side reactions. Based on common synthetic routes for MDMA, potential impurities could include unreacted starting materials, intermediates such as safrole or piperonal (B3395001) analogues, and by-products from reductive amination.[4][5][6][7] It is also possible for isomers and diastereomers to be present.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of UWA-101.

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Presence of impurities from synthesis or degradation.1. Confirm the identity of the main UWA-101 peak using a reference standard. 2. Perform mass spectrometry (MS) analysis to identify the mass of the unknown peaks. 3. Refer to literature on MDMA synthesis for potential known impurities.[4][5][7] 4. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Poor peak shape or resolution in HPLC Inappropriate mobile phase, column, or other chromatographic parameters.1. Optimize the mobile phase composition, particularly the pH and organic modifier concentration. For related compounds like MDMA, a mobile phase of potassium phosphate (B84403) buffer (pH 3.2)-acetonitrile (9:1, v/v) has been used.[8] 2. Ensure the column is appropriate for the analysis of basic compounds. A C18 or a phenyl-hexyl column is often suitable. 3. Adjust the flow rate and column temperature.
Inconsistent results between experiments Degradation of UWA-101 stock solution or improper handling.1. Prepare fresh stock solutions for each experiment. 2. Protect solutions from light and store at appropriate temperatures. 3. Always use high-purity solvents for preparing solutions.
Discoloration of UWA-101 solution Oxidation of the phenethylamine structure.1. Prepare solutions fresh before use. 2. If storing solutions, do so under an inert atmosphere (e.g., argon or nitrogen) and protect from light. 3. Use de-gassed solvents to minimize dissolved oxygen.
Difficulty in dissolving UWA-101 hydrochloride salt Incorrect solvent or pH.1. UWA-101 hydrochloride is a salt and should be soluble in aqueous buffers. 2. Sonication may aid in dissolution. 3. For organic solvents, the freebase form of UWA-101 may have better solubility.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is adapted from established protocols for MDMA and its analogs and serves as a starting point for the purity analysis of UWA-101.[8][9]

Parameter Condition
Column C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 90% 0.05M Potassium Phosphate Buffer (pH 3.2) : 10% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 210 nm and 285 nm
Injection Volume 10 µL
Standard Concentration 100 µg/mL in mobile phase
Sample Preparation Accurately weigh and dissolve UWA-101 in the mobile phase to a final concentration of 100 µg/mL.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR is a powerful tool for confirming the structure of UWA-101 and identifying impurities.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Sample Preparation Dissolve 5-10 mg of UWA-101 in approximately 0.7 mL of deuterated solvent.

Expected Chemical Shifts (Predicted based on MDMA and related structures):

  • Aromatic protons: ~6.5-6.8 ppm

  • Methylenedioxy protons (-O-CH₂-O-): ~5.9 ppm

  • N-methyl protons (-NH-CH₃): ~2.4 ppm

  • Cyclopropyl protons: ~0.2-0.8 ppm

  • Aliphatic chain protons: ~2.5-3.0 ppm

Forced Degradation Study Protocol

To understand the stability of UWA-101 and identify potential degradation products, a forced degradation study can be performed.[10][11][12][13][14]

Condition Procedure
Acid Hydrolysis Dissolve UWA-101 in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve UWA-101 in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Dissolve UWA-101 in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Heat solid UWA-101 at 105°C for 24 hours.
Photolytic Degradation Expose a solution of UWA-101 to UV light (254 nm) for 24 hours.

Samples from each condition should be analyzed by HPLC-UV to assess the extent of degradation and the formation of new peaks.

Visualizations

UWA101_Workflow cluster_procurement Procurement & Initial Assessment cluster_storage Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Receive Receive UWA-101 PurityCheck Initial Purity Check (≥98%) Receive->PurityCheck CoA Verification Store Store at -20°C (Neat Solid) PurityCheck->Store Purity Confirmed PrepSolution Prepare Stock Solution Store->PrepSolution Experiment Perform Experiment PrepSolution->Experiment Unexpected Unexpected Results? Experiment->Unexpected PurityAnalysis Purity Re-analysis (HPLC, NMR) Unexpected->PurityAnalysis Yes PurityAnalysis->Unexpected Results Consistent?

Caption: Experimental workflow for handling and troubleshooting UWA-101.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine (B1211576) Vesicles DA Dopamine DA_Vesicle->DA Release SERT_Vesicle Serotonin (B10506) Vesicles SERT Serotonin SERT_Vesicle->SERT Release DA_Receptor Dopamine Receptors DA->DA_Receptor Binding DAT Dopamine Transporter (DAT) DA->DAT Reuptake SERT_Receptor Serotonin Receptors SERT->SERT_Receptor Binding SERT_T Serotonin Transporter (SERT) SERT->SERT_T Reuptake UWA101 UWA-101 UWA101->DAT Inhibits UWA101->SERT_T Inhibits

Caption: Mechanism of action of UWA-101 on dopamine and serotonin transporters.

References

Troubleshooting

UWA-101 Preclinical Research: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during preclinical stu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during preclinical studies with UWA-101.

Frequently Asked Questions (FAQs)

Q1: What is UWA-101 and what is its primary mechanism of action?

A1: UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine (α-cPr-MDPEA), is a derivative of MDMA developed as a potential therapeutic for Parkinson's disease.[1] Its primary mechanism of action is as a selective serotonin-dopamine reuptake inhibitor (SDRI), meaning it blocks the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) with comparable affinity.[2][3][4] This dual inhibition increases the levels of serotonin and dopamine in the synaptic cleft, which is thought to mediate its therapeutic effects.[5]

Q2: How does UWA-101 differ from MDMA?

A2: UWA-101 is structurally similar to MDMA, with the α-methyl group of MDMA replaced by a cyclopropyl (B3062369) group.[1] This modification leads to a significantly different pharmacological profile. Compared to MDMA, UWA-101 has a dramatically reduced affinity for the noradrenaline transporter (NET) and the 5-HT2A receptor.[1][2][3][4] This change is associated with a lack of the psychoactive and cytotoxic effects observed with MDMA.[2][3][4]

Q3: What are the main therapeutic applications of UWA-101 in preclinical research?

A3: Preclinical research has primarily focused on the potential of UWA-101 to alleviate L-DOPA-induced dyskinesia (LID) in animal models of Parkinson's disease.[2][3][6] Studies have shown that UWA-101 can enhance the beneficial effects of L-DOPA while reducing the severity of these motor complications.[2][3][6]

Q4: Is UWA-101 psychoactive?

A4: No, preclinical studies have demonstrated that UWA-101 lacks the psychoactive properties of its parent compound, MDMA.[2][3][6] This is attributed to its reduced affinity for the 5-HT2A receptor.[1][2][4]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected behavioral results in animal models of Parkinson's disease.
  • Potential Cause 1: Animal Model Variability. The choice and implementation of the animal model are critical. Both reserpine-treated rats and MPTP-lesioned primates have been used to study UWA-101.[2][5] Variability in the extent of the lesion or the dose of reserpine (B192253) can lead to inconsistent results.

    • Troubleshooting Tip: Ensure consistent and validated procedures for inducing the Parkinsonian phenotype in your chosen model. Regularly monitor and record baseline motor activity and the severity of dyskinesia to ensure homogeneity across experimental groups.

  • Potential Cause 2: Inappropriate L-DOPA Dosing Regimen. The efficacy of UWA-101 is often assessed in combination with L-DOPA.[2][5] An incorrect dose or timing of L-DOPA administration can mask or alter the effects of UWA-101.

    • Troubleshooting Tip: Conduct pilot studies to determine the optimal L-DOPA dose that induces a consistent level of dyskinesia in your model. Administer UWA-101 at a consistent time point relative to the L-DOPA injection.

  • Potential Cause 3: Subjectivity in Behavioral Scoring. Dyskinesia scoring can be subjective.

    • Troubleshooting Tip: Use a validated and standardized scoring system for dyskinesia. Whenever possible, have two independent and blinded observers score the animals.

Issue 2: Poor solubility or stability of UWA-101 solutions.
  • Potential Cause: Incorrect Salt Form or Solvent. UWA-101 has been successfully used in preclinical studies as its water-soluble crystalline hydrochloride salt.[5] Using the freebase or an inappropriate solvent may lead to solubility issues.

    • Troubleshooting Tip: Synthesize or procure the hydrochloride salt of UWA-101 for aqueous solutions.[5] For in vivo studies, sterile saline is a suitable vehicle. Prepare solutions fresh daily and protect them from light to minimize degradation.

Issue 3: Suspected off-target effects confounding results.
  • Potential Cause: High Concentrations of UWA-101. While UWA-101 is selective, high concentrations may lead to interactions with other receptors or transporters.

    • Troubleshooting Tip: Perform dose-response studies to identify the lowest effective dose of UWA-101. Include control experiments with structurally related but inactive compounds to rule out non-specific effects. While UWA-101 has shown a favorable safety profile compared to MDMA, it is crucial to characterize its effects on a broader range of targets, especially at higher concentrations.

Data Presentation

Table 1: Receptor/Transporter Binding Affinities (Ki, μM)

CompoundDATSERTNET5-HT2A
UWA-101 1.2 ± 0.31.5 ± 0.3>10089 ± 49
MDMA 11.8 ± 2.11.3 ± 0.219.3 ± 4.511.4 ± 3.3

Data extracted from Johnston et al., 2012.[2][3][4]

Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, μM)

CompoundDopamineSerotoninNoradrenaline
UWA-101 0.8 ± 0.10.9 ± 0.1>100
MDMA 3.5 ± 0.50.5 ± 0.11.8 ± 0.3

Data extracted from Johnston et al., 2012.[2][3][4]

Experimental Protocols

Protocol 1: Assessment of UWA-101 on L-DOPA-Induced Dyskinesia in the Reserpine-Treated Rat Model

  • Animal Model: Male Sprague-Dawley rats (250-300g) are rendered akinetic by a single subcutaneous injection of reserpine (4 mg/kg).[2]

  • Drug Preparation: UWA-101 hydrochloride is dissolved in sterile 0.9% saline. L-DOPA methyl ester is dissolved in sterile 0.9% saline containing 0.1% ascorbic acid to prevent oxidation.

  • Treatment: 24 hours post-reserpine administration, animals are treated with UWA-101 (or vehicle) via subcutaneous injection. 30 minutes later, all animals receive a subcutaneous injection of L-DOPA (10 mg/kg).

  • Behavioral Assessment: Immediately following L-DOPA administration, individual rats are placed in observation cages. Dyskinesia is assessed using a standardized rating scale (e.g., Abnormal Involuntary Movement Scale - AIMS) at regular intervals (e.g., every 10 minutes) for a total of 180 minutes by two independent, blinded observers.

  • Data Analysis: The AIMS scores are summed over the observation period for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the treatment groups.

Mandatory Visualizations

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release SERT SERT DAT DAT Serotonin Serotonin Serotonin_cleft Serotonin Serotonin->Serotonin_cleft Release DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds Serotonin_cleft->SERT Reuptake Serotonin_receptor Serotonin Receptors Serotonin_cleft->Serotonin_receptor Binds UWA101 UWA-101 UWA101->SERT Inhibits UWA101->DAT Inhibits

Caption: Mechanism of action of UWA-101 as a dual dopamine and serotonin reuptake inhibitor.

UWA101_Experimental_Workflow start Start: Parkinsonian Animal Model reserpine Induce Akinesia (e.g., Reserpine) start->reserpine baseline Baseline Behavioral Assessment reserpine->baseline treatment Administer UWA-101 or Vehicle baseline->treatment ldopa Administer L-DOPA treatment->ldopa observation Behavioral Observation (Dyskinesia Scoring) ldopa->observation data_analysis Data Analysis and Interpretation observation->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: A typical experimental workflow for assessing UWA-101's effect on L-DOPA-induced dyskinesia.

References

Reference Data & Comparative Studies

Validation

UWA-101 vs. MDMA for Dyskinesia: A Comparative Efficacy Analysis

A new therapeutic avenue for L-DOPA-induced dyskinesia is being explored with UWA-101, a non-psychoactive analog of MDMA. This guide provides a detailed comparison of the efficacy of UWA-101 and MDMA in preclinical model...

Author: BenchChem Technical Support Team. Date: December 2025

A new therapeutic avenue for L-DOPA-induced dyskinesia is being explored with UWA-101, a non-psychoactive analog of MDMA. This guide provides a detailed comparison of the efficacy of UWA-101 and MDMA in preclinical models of Parkinson's disease, focusing on their potential to alleviate levodopa (B1675098) (L-DOPA)-induced dyskinesia.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanistic insights into these two compounds.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative findings from a pivotal preclinical study comparing the effects of UWA-101 and MDMA on L-DOPA therapy in a primate model of Parkinson's disease.

ParameterVehicle + L-DOPAMDMA (3 mg/kg) + L-DOPAUWA-101 (3 mg/kg) + L-DOPA
Total "ON-time" (min) 180 ± 11234 ± 7234 ± 7
"Good Quality ON-time" (min) 54 ± 20180 ± 11*150 ± 32**
Increase in "Good Quality ON-time" -233%178%

*P<0.05 vs. vehicle; **P<0.01 vs. vehicle. Data extracted from Johnston et al., 2012. "Good quality ON-time" is defined as the period of antiparkinsonian benefit without disabling dyskinesia.

Experimental Protocols

The data presented above was generated using a well-established preclinical model of Parkinson's disease and L-DOPA-induced dyskinesia.

Key Experiment: MPTP-Lesioned Marmoset Model of Parkinson's Disease
  • Animal Model: Common marmosets (Callithrix jacchus) were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce a parkinsonian state, characterized by the loss of dopaminergic neurons. This model is widely recognized for its ability to replicate key features of human Parkinson's disease.[1][2]

  • Induction of Dyskinesia: Following stabilization of the parkinsonian phenotype, animals were repeatedly treated with L-DOPA to induce stable and reproducible dyskinesia, mimicking the side effects seen in human patients.

  • Drug Administration: In a crossover design, MPTP-lesioned marmosets received either vehicle, MDMA (1 and 3 mg/kg, s.c.), or UWA-101 (1 and 3 mg/kg, s.c.) in combination with L-DOPA (25 mg/kg, s.c.).

  • Behavioral Assessment: The severity of parkinsonism and dyskinesia was assessed by a trained observer blinded to the treatment conditions. Key parameters measured included:

    • "ON-time": The duration of the antiparkinsonian benefit of L-DOPA.

    • "Good Quality ON-time": The portion of the "ON-time" where the animals did not exhibit disabling dyskinesia.

    • Dyskinesia Severity: Rated using a standardized scale that quantifies the intensity and duration of abnormal involuntary movements.

  • Statistical Analysis: Data were analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine the significance of the observed effects.

G cluster_0 Experimental Workflow A MPTP Lesioning of Marmosets B Development of Parkinsonian Phenotype A->B C Chronic L-DOPA Administration B->C D Induction of Stable Dyskinesia C->D E Drug Administration (Crossover Design) - Vehicle + L-DOPA - MDMA + L-DOPA - UWA-101 + L-DOPA D->E F Behavioral Assessment (Blinded) E->F G Data Analysis F->G

Experimental workflow for the MPTP-lesioned marmoset study.

Signaling Pathways and Mechanism of Action

The differential effects of UWA-101 and MDMA on dyskinesia can be attributed to their distinct pharmacological profiles and interactions with monoamine transporters and receptors.

MDMA: The antidyskinetic effects of MDMA are primarily mediated through its potent interaction with the serotonin (B10506) transporter (SERT), leading to a significant increase in extracellular serotonin levels.[3][4][5] This surge in serotonin is thought to modulate dopaminergic signaling in the basal ganglia, thereby reducing dyskinesia. The R-enantiomer of MDMA (R-MDMA) appears to be more critical for the antidyskinetic effect, potentially through its antagonist activity at 5-HT2A receptors.[6] However, MDMA's action is not selective, as it also interacts with the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), contributing to its psychoactive and potentially neurotoxic effects.[3][7][8]

UWA-101: UWA-101 was designed as a non-psychoactive analog of MDMA with a more favorable pharmacological profile.[9][10] It acts as a dual inhibitor of SERT and DAT, with a significantly higher affinity for DAT compared to MDMA.[3][7] This balanced inhibition of both serotonin and dopamine reuptake is believed to result in a more physiological modulation of dopamine signaling than MDMA.[11] Crucially, UWA-101 has a markedly reduced affinity for the 5-HT2A receptor and the norepinephrine transporter (NET) compared to MDMA, which is thought to underlie its lack of psychoactive and cytotoxic effects.[7][9][10]

G cluster_0 MDMA cluster_1 UWA-101 MDMA MDMA SERT_MDMA SERT Inhibition (Potent) MDMA->SERT_MDMA DAT_MDMA DAT Interaction MDMA->DAT_MDMA NET_MDMA NET Interaction MDMA->NET_MDMA HT2A_MDMA 5-HT2A Antagonism (R-enantiomer) MDMA->HT2A_MDMA Serotonin_MDMA ↑ Extracellular Serotonin SERT_MDMA->Serotonin_MDMA Dopamine_MDMA Modulated Dopamine Release DAT_MDMA->Dopamine_MDMA Psychoactivity_MDMA Psychoactivity NET_MDMA->Psychoactivity_MDMA Dyskinesia_MDMA Dyskinesia Reduction HT2A_MDMA->Dyskinesia_MDMA Serotonin_MDMA->Dopamine_MDMA Dopamine_MDMA->Dyskinesia_MDMA UWA101 UWA-101 SERT_UWA SERT Inhibition UWA101->SERT_UWA DAT_UWA DAT Inhibition (Higher Affinity) UWA101->DAT_UWA NET_UWA NET Interaction (Reduced) UWA101->NET_UWA HT2A_UWA 5-HT2A Affinity (Reduced) UWA101->HT2A_UWA Serotonin_UWA ↑ Extracellular Serotonin SERT_UWA->Serotonin_UWA Dopamine_UWA ↑ Extracellular Dopamine (Balanced) DAT_UWA->Dopamine_UWA Psychoactivity_UWA Reduced Psychoactivity NET_UWA->Psychoactivity_UWA HT2A_UWA->Psychoactivity_UWA Serotonin_UWA->Dopamine_UWA Dyskinesia_UWA Dyskinesia Reduction (Improved 'Good ON-time') Dopamine_UWA->Dyskinesia_UWA

Signaling pathways of MDMA and UWA-101 in the context of dyskinesia.

Conclusion

The available preclinical data suggests that UWA-101 holds significant promise as a therapeutic agent for L-DOPA-induced dyskinesia in Parkinson's disease. While both MDMA and UWA-101 have demonstrated the ability to improve the quality of "ON-time" in parkinsonian primates, UWA-101 appears to achieve this with a potentially superior safety profile, lacking the psychoactive and cytotoxic properties associated with MDMA.[3][7] The balanced dual inhibition of SERT and DAT by UWA-101 represents a novel and promising mechanism of action for the management of motor complications in Parkinson's disease.[7][11] Further research is warranted to fully elucidate the therapeutic potential of UWA-101 in clinical settings.

References

Comparative

A Head-to-Head Showdown: UWA-101 Versus Other Selective Dopamine Reuptake Inhibitors

For Immediate Release In the landscape of neuropharmacology, the quest for selective and effective monoamine reuptake inhibitors is a continuous endeavor. This guide provides a comparative analysis of UWA-101, a novel se...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of neuropharmacology, the quest for selective and effective monoamine reuptake inhibitors is a continuous endeavor. This guide provides a comparative analysis of UWA-101, a novel serotonin-dopamine reuptake inhibitor (SDRI), against other established SDRIs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant signaling pathways to inform future research and development.

UWA-101, an analog of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a compound of interest due to its unique pharmacological profile. It demonstrates comparable affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), with significantly reduced activity at the norepinephrine (B1679862) transporter (NET).[1][2] This profile distinguishes it from many other SDRIs and suggests a potential therapeutic window for conditions where balanced dopamine and serotonin modulation is desired, such as in managing L-DOPA-induced dyskinesia in Parkinson's disease.[1][2][3]

Quantitative Comparison of Monoamine Transporter Binding Affinities

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Profile
UWA-121 (R-enantiomer of UWA-101) 3073830>10,000DAT > SERT
UWA-122 (S-enantiomer of UWA-101) >50,000120>10,000SERT Selective
Bupropion 52691001900DAT/NET
Methylphenidate 84>10,000514DAT/NET
Modafinil ~3000>10,000>10,000DAT Selective
Cocaine 230740480DAT/SERT/NET

Note: Data for UWA-121 and UWA-122 are from studies on their respective targets. Data for other SDRIs are compiled from various sources and should be considered representative.

Experimental Protocols

The characterization of UWA-101 and its comparison to other SDRIs involves a suite of in vitro and in vivo experimental procedures.

In Vitro Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound for a specific transporter.

Objective: To determine the Ki of a test compound for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant monoamine transporters (hDAT, hSERT, or hNET).

  • Radioligand Incubation: A specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) is incubated with the prepared membranes.

  • Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., UWA-101).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.

Objective: To determine the IC50 of a test compound for the inhibition of dopamine and serotonin uptake.

Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine uptake, hippocampus for serotonin uptake).

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) is added to initiate the uptake process.

  • Termination and Measurement: The uptake is terminated by rapid filtration, and the amount of radioactivity accumulated within the synaptosomes is measured.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by SDRIs and a typical experimental workflow for their evaluation.

SDRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) UWA101 UWA-101 UWA101->DAT Inhibition Dopamine->DAT Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Figure 1: Mechanism of action of UWA-101 at the dopaminergic synapse.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., UWA-101) In_Vitro_Binding In Vitro Binding Assays (DAT, SERT, NET) Compound_Synthesis->In_Vitro_Binding In_Vitro_Uptake In Vitro Uptake Assays (Dopamine, Serotonin) Compound_Synthesis->In_Vitro_Uptake Data_Analysis Data Analysis and Pharmacological Profile In_Vitro_Binding->Data_Analysis In_Vitro_Uptake->Data_Analysis In_Vivo_Behavioral In Vivo Behavioral Studies (e.g., Drug Discrimination, Locomotor Activity) In_Vivo_Behavioral->Data_Analysis Data_Analysis->In_Vivo_Behavioral Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Figure 2: A typical preclinical evaluation workflow for novel SDRIs.

Conclusion

UWA-101 presents a distinct profile as a selective serotonin-dopamine reuptake inhibitor with comparable potencies at both transporters and minimal interaction with the norepinephrine transporter. This balanced activity, coupled with a lack of the psychoactive and cytotoxic effects associated with its parent compound MDMA, positions UWA-101 as a compelling candidate for further investigation, particularly in therapeutic areas where dual modulation of dopaminergic and serotonergic systems is beneficial. The data and protocols presented in this guide offer a foundational resource for researchers to contextualize the properties of UWA-101 and to design future head-to-head studies with other SDRIs.

References

Validation

Validating the Non-Psychoactive Profile of UWA-101: A Comparative Analysis in Animal Models

For Immediate Release This guide provides a comparative analysis of UWA-101, a novel compound with therapeutic potential, focusing on the validation of its non-psychoactive properties in established animal models. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of UWA-101, a novel compound with therapeutic potential, focusing on the validation of its non-psychoactive properties in established animal models. While initially miscategorized by some as a cannabinoid, UWA-101 is, in fact, a phenethylamine (B48288) derivative and a structural analogue of 3,4-methylenedioxymethamphetamine (MDMA). This guide will objectively compare the pharmacological and behavioral profiles of UWA-101 with its parent compound, MDMA, as well as with the psychoactive cannabinoid Δ⁹-tetrahydrocannabinol (THC) and the non-psychoactive cannabinoid cannabidiol (B1668261) (CBD). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Preclinical evidence robustly demonstrates that UWA-101 does not exhibit the psychoactive effects characteristic of its parent compound, MDMA.[1][2][3] This lack of psychoactivity is primarily attributed to its altered receptor binding profile, specifically a markedly reduced affinity for the serotonin (B10506) 2A (5-HT2A) receptor, a key target for the hallucinogenic and psychoactive effects of compounds like MDMA.[1][4] In direct comparative studies using the highly predictive drug discrimination paradigm in rats, UWA-101 did not substitute for MDMA, indicating that it does not produce similar subjective effects.[1][2] This stands in stark contrast to psychoactive compounds like MDMA and THC, which show clear psychoactive behavioral signatures in animal models.

Comparative Pharmacological and Behavioral Data

The following tables summarize the key pharmacological and behavioral data comparing UWA-101, MDMA, THC, and CBD.

Table 1: Receptor Binding Affinity (Ki, nM)
CompoundPrimary Molecular Target(s)Ki (nM)Secondary Target(s)Ki (nM)
UWA-101 SERT, DATComparable affinity for bothNET, 5-HT2A>5-fold lower affinity than MDMA
MDMA SERT, NETSERT: 344, NET: 714DAT, 5-HT2ADAT: 3,960, 5-HT2A: 3,100
THC CB1 Receptor20.9 - 40.7CB2 Receptor3.1 - 12.7
CBD - (Modulator)Low affinity for CB1/CB25-HT1A, TRPV1-

SERT: Serotonin Transporter; DAT: Dopamine (B1211576) Transporter; NET: Norepinephrine Transporter; 5-HT2A: Serotonin 2A Receptor; CB1: Cannabinoid Receptor 1; CB2: Cannabinoid Receptor 2. Data for MDMA and Cannabinoids are compiled from multiple sources.

Table 2: Psychoactive Effects in Animal Models
CompoundAnimal ModelKey Psychoactive IndicatorsResult
UWA-101 Drug Discrimination (Rat)Substitution for MDMA-trained leverDid not substitute
MDMA Drug Discrimination (Rat)Substitution for MDMA-trained leverFull substitution
Locomotor Activity (Rat)HyperlocomotionIncreased locomotor activity
THC Cannabinoid Tetrad (Mouse)Hypolocomotion, catalepsy, hypothermia, analgesiaInduces all four effects
CBD Cannabinoid Tetrad (Mouse)-Does not induce tetrad effects

Experimental Protocols

Drug Discrimination Assay (for UWA-101 and MDMA)

The drug discrimination paradigm is a highly specific behavioral assay used to assess the subjective effects of drugs.

  • Subjects: Male Sprague-Dawley rats are typically used, maintained on a restricted diet to motivate responding for food reinforcement.

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

  • Training Phase:

    • Rats are trained to discriminate between an injection of MDMA (e.g., 1.5 mg/kg, intraperitoneally) and a saline vehicle injection.

    • Following an MDMA injection, responses on one designated lever (the "drug lever") are reinforced with food pellets.

    • Following a saline injection, responses on the other lever (the "saline lever") are reinforced.

    • Training sessions are conducted daily, with the drug and saline conditions alternating, until rats reliably respond on the correct lever (e.g., >80% accuracy).

  • Testing Phase:

    • Once trained, substitution tests are conducted with the novel compound (UWA-101).

    • Various doses of UWA-101 are administered, and the percentage of responses on the MDMA-designated lever is recorded.

    • "Full substitution" (≥80% drug-lever responding) indicates that the test compound produces subjective effects similar to the training drug. "No substitution" (≤20% drug-lever responding) indicates a lack of similar subjective effects.

Cannabinoid Tetrad (for THC and CBD)

The tetrad test is a battery of four assays used to screen for CB1 receptor agonist activity, which is strongly correlated with the psychoactive effects of cannabinoids.

  • Subjects: Male C57BL/6 mice are commonly used.

  • Procedure: The following four tests are performed sequentially after administration of the test compound.

    • Hypolocomotion: Spontaneous activity is measured in an open-field arena. The number of line crossings or total distance traveled is recorded over a set period. A significant decrease in activity compared to vehicle-treated animals indicates hypomotility.

    • Catalepsy: The mouse's forepaws are placed on a raised horizontal bar. The time the mouse remains immobile in this position is measured. Immobility for a defined period (e.g., >20 seconds) is considered catalepsy.

    • Hypothermia: Core body temperature is measured using a rectal probe before and at a set time after drug administration. A significant decrease in body temperature indicates hypothermia.

    • Analgesia: Nociceptive threshold is assessed using either the hot plate test or the tail-immersion test. In the hot plate test, the latency to a nociceptive response (e.g., paw lick, jump) on a heated surface is measured. An increase in this latency indicates analgesia.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_MDMA_paradigm Drug Discrimination Paradigm cluster_cannabinoid_paradigm Cannabinoid Tetrad Paradigm cluster_conclusion Conclusion train_MDMA Train rats to discriminate MDMA from Saline test_UWA101 Test with UWA-101 train_MDMA->test_UWA101 test_MDMA Test with MDMA (Control) train_MDMA->test_MDMA analyze_lever Analyze % of MDMA-lever responses test_UWA101->analyze_lever test_MDMA->analyze_lever conclusion_UWA UWA-101: No MDMA-like subjective effects analyze_lever->conclusion_UWA administer_cannabinoid Administer THC or CBD to mice hypolocomotion Hypolocomotion Test (Open Field) administer_cannabinoid->hypolocomotion catalepsy Catalepsy Test (Bar Test) administer_cannabinoid->catalepsy hypothermia Hypothermia Test (Rectal Probe) administer_cannabinoid->hypothermia analgesia Analgesia Test (Hot Plate) administer_cannabinoid->analgesia conclusion_THC THC: Clear psychoactive (CB1 agonist) effects

Caption: Experimental workflow for assessing psychoactive properties.

signaling_pathways cluster_psychoactive Psychoactive Mechanism (MDMA) cluster_non_psychoactive Non-Psychoactive Mechanism (UWA-101) MDMA MDMA SERT_MDMA SERT/NET/DAT MDMA->SERT_MDMA Blocks reuptake & causes efflux HT2A 5-HT2A Receptor MDMA->HT2A Agonist monoamine_release ↑ Synaptic 5-HT, DA, NE SERT_MDMA->monoamine_release psychoactivity_MDMA Psychoactive Effects (Euphoria, Hallucinations) HT2A->psychoactivity_MDMA monoamine_release->psychoactivity_MDMA UWA101 UWA-101 SERT_UWA SERT/DAT UWA101->SERT_UWA Blocks reuptake HT2A_low 5-HT2A Receptor (Low Affinity) UWA101->HT2A_low Weak interaction monoamine_release_UWA ↑ Synaptic 5-HT, DA SERT_UWA->monoamine_release_UWA no_psychoactivity No Psychoactive Effects HT2A_low->no_psychoactivity therapeutic_effect Therapeutic Effects (e.g., Antiparkinsonian) monoamine_release_UWA->therapeutic_effect

Caption: Simplified signaling pathways of MDMA vs. UWA-101.

Conclusion

The available preclinical data strongly support the classification of UWA-101 as a non-psychoactive compound. Its unique receptor binding profile, characterized by high affinity for serotonin and dopamine transporters but significantly reduced affinity for the 5-HT2A receptor, distinguishes it from its psychoactive parent, MDMA.[1][4] Animal studies using the drug discrimination paradigm confirm this pharmacological profile, demonstrating that UWA-101 does not produce the subjective effects associated with MDMA.[1][2][3] This profile is fundamentally different from that of psychoactive cannabinoids like THC, which exert their effects primarily through the activation of CB1 receptors. The evidence suggests that UWA-101 holds potential for therapeutic applications without the abuse liability and psychoactive side effects associated with MDMA.

References

Comparative

A Comparative Guide to the Preclinical Profile of UWA-101

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the preclinical data for UWA-101, a novel psychoactive compound with therapeutic potential, benchmarked agains...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for UWA-101, a novel psychoactive compound with therapeutic potential, benchmarked against its close structural and functional analogue, 3,4-methylenedioxymethamphetamine (MDMA). Due to the limited availability of published quantitative pharmacokinetic data for UWA-101, this guide focuses on its established pharmacodynamic profile and presents detailed pharmacokinetic data for MDMA in common preclinical species to offer a relevant comparative context.

Overview of UWA-101

UWA-101, an analogue of MDMA, has been investigated for its potential therapeutic applications, particularly in the context of Parkinson's disease.[1][2][3] It is a selective serotonin (B10506) and dopamine (B1211576) reuptake inhibitor (SDRI).[1] This dual action on key neurotransmitter systems, without the significant neurotoxicity and psychoactive effects associated with MDMA, makes it a compound of interest for further research.[4][5]

Comparative Pharmacokinetics: UWA-101 vs. MDMA

MDMA Pharmacokinetics in Rats
ParameterValueSpecies/StrainDose & RouteSource
Cmax ~200 ng/mLRat2 mg/kg (IP, SC)[6][7]
T1/2 < 1 hourRat2 mg/kg[6][7]
AUC (Dose-dependent, non-linear increase)Rat2 mg/kg vs. 10 mg/kg[6][7]

Note: MDMA exhibits non-linear kinetics in rats, with disproportionate increases in AUC at higher doses, suggesting saturation of metabolism.[6][7]

MDMA Pharmacokinetics in Non-Human Primates
ParameterValueSpeciesDose & RouteSource
Cmax ~100 ng/mLBaboon3.2 mg/kg (oral)[8]
Cmax ~250 ng/mLHuman1.6 mg/kg (oral)[8]
T1/2 Considerably shorter than in humansSquirrel Monkey2.8 mg/kg (oral)[9]

Note: Significant interspecies differences in MDMA metabolism and disposition have been observed between primates and humans, highlighting the importance of careful cross-species extrapolation.[8][9]

Experimental Protocols

General In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a general procedure for conducting a pharmacokinetic study in rats, based on common practices in the field.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other relevant strain).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Formulation: The test compound (e.g., UWA-101 or comparator) is dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): Administered by gavage to assess oral bioavailability.

  • Dose: Appropriate dose levels are selected based on preliminary toxicity and efficacy studies.

3. Sample Collection:

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the tail vein or via a cannula.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

  • Method: Plasma concentrations of the drug and its potential metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T1/2, clearance, volume of distribution, and bioavailability) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Mandatory Visualizations

Signaling Pathway of UWA-101

UWA101_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 DAT Dopamine Transporter (DAT) UWA101->DAT Inhibits SERT Serotonin Transporter (SERT) UWA101->SERT Inhibits Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake D_Receptor Dopamine Receptors Synaptic_Dopamine->D_Receptor Activates S_Receptor Serotonin Receptors Synaptic_Serotonin->S_Receptor Activates

Caption: Mechanism of action of UWA-101.

Experimental Workflow for a Typical Pharmacokinetic Study

PK_Workflow cluster_prestudy Pre-study Phase cluster_study Study Phase cluster_poststudy Post-study Phase Protocol Protocol Design Animal_Acclimatization Animal Acclimatization Protocol->Animal_Acclimatization Dosing Drug Administration (IV or PO) Animal_Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Bioanalysis Sample Analysis (LC-MS/MS) Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis Reporting Report Generation Data_Analysis->Reporting

Caption: General workflow of a preclinical pharmacokinetic study.

References

Validation

A Comparative Analysis of the Neurotoxic Potential of UWA-101 and MDMA

For Immediate Release This guide offers a detailed comparison of the neurotoxic potential of 3,4-methylenedioxymethamphetamine (MDMA), a widely recognized psychoactive substance with known neurotoxic effects, and UWA-101...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the neurotoxic potential of 3,4-methylenedioxymethamphetamine (MDMA), a widely recognized psychoactive substance with known neurotoxic effects, and UWA-101, a novel analogue developed as a potential therapeutic agent. The following sections provide quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate an objective assessment for researchers, scientists, and drug development professionals.

Introduction

3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic drug that acts as a potent releaser of the neurotransmitter serotonin (B10506) (5-HT).[1] While it has been explored for therapeutic uses, its application is hampered by significant neurotoxic effects, primarily targeting serotonin-producing neurons.[2] This neurotoxicity is characterized by long-term deficits in serotonin levels and a loss of serotonergic nerve terminals in various brain regions.[3][4]

In contrast, UWA-101 (α-cyclopropyl-MDMA) is an analogue of MDMA designed to retain certain therapeutic benefits while minimizing adverse effects like psychoactivity and neurotoxicity.[5][6] UWA-101 exhibits a unique pharmacological profile, acting as a dual inhibitor of the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT).[7][8] This guide synthesizes available preclinical data to compare the neurotoxic profiles of these two compounds.

Quantitative Data Presentation

The following tables summarize the key pharmacological and neurochemical differences between MDMA and UWA-101 based on available preclinical data.

Table 1: Comparative Transporter and Receptor Binding Affinities

CompoundTransporter/ReceptorBinding Affinity (Kᵢ, nM)Data Source
MDMA SERTHigh (Affinity varies by study)[3][9]
DAT~10-fold lower than SERT[3][5]
NET~10-fold lower than SERT[3][5]
5-HT₂ₐ ReceptorHigh[5]
UWA-101 SERTHigh (Comparable to MDMA)[5][7]
DAT~10-fold higher than MDMA[5][6]
NET>5-fold lower than MDMA[5][6]
5-HT₂ₐ Receptor>5-fold lower than MDMA[5][6]

Table 2: Comparative Effects on Neurotransmitter Systems and Cytotoxicity

ParameterMDMAUWA-101Key FindingsData Source
Mechanism SERT Substrate (Releaser)SERT/DAT Reuptake InhibitorMDMA reverses SERT to release 5-HT; UWA-101 blocks reuptake.[5]
Serotonin (5-HT) Depletion Causes long-term depletion of 5-HT and its metabolite 5-HIAA.Does not cause long-term depletion.MDMA administration leads to persistent deficits in brain 5-HT markers.[1][5]
Dopamine (DA) System Effects Can cause degeneration of dopamine nerve terminals at high doses.Inhibits DA reuptake but is not associated with dopaminergic neurotoxicity.MDMA's effects on the DA system are often linked to its neurotoxic mechanism.[5][10]
Cytotoxicity Reduces viability of serotonergic cells.Does not reduce viability of serotonergic cells in vitro.In cell culture, MDMA is toxic to serotonin-producing neurons, while UWA-101 is not.[5][6]
Hyperthermia Induces significant hyperthermia, a key factor in its neurotoxicity.Not reported to induce significant hyperthermia.The hyperthermic response to MDMA is a critical contributor to its neurotoxic cascade.[10][11]

Mechanisms of Action and Neurotoxicity

The neurotoxic effects of MDMA are multifaceted and are not caused by the parent drug alone. Several factors contribute, including hyperthermia, the formation of toxic metabolites, and oxidative stress resulting from the interaction between the serotonin and dopamine systems.[2][11] A critical step in MDMA's neurotoxicity involves its uptake into serotonin neurons via SERT, followed by the uptake of dopamine into these same neurons through low-affinity transport, leading to the production of reactive oxygen species and subsequent neuronal damage.

UWA-101's lack of neurotoxicity is attributed to its distinct mechanism and pharmacological profile. By acting as a reuptake inhibitor rather than a potent releaser, and by having significantly lower affinity for the norepinephrine (B1679862) transporter (NET) and 5-HT₂ₐ receptors, UWA-101 avoids several key triggers in the neurotoxic cascade associated with MDMA.[5][6]

G cluster_mdma MDMA Pathway cluster_uwa101 UWA-101 Pathway MDMA MDMA MDMA_SERT Enters 5-HT Neuron via SERT MDMA->MDMA_SERT DA_Uptake DA Uptake into 5-HT Neuron MDMA_SERT->DA_Uptake Promotes Oxidative_Stress Oxidative Stress (via DA metabolism) DA_Uptake->Oxidative_Stress Neurotoxicity Serotonergic Axon Degeneration Oxidative_Stress->Neurotoxicity Hyperthermia Hyperthermia Hyperthermia->Neurotoxicity Exacerbates Metabolites Toxic Metabolites Metabolites->Neurotoxicity Contributes to UWA101 UWA-101 SERT_Block Blocks 5-HT Reuptake at SERT UWA101->SERT_Block DAT_Block Blocks DA Reuptake at DAT UWA101->DAT_Block No_Toxicity No Neurotoxicity Observed SERT_Block->No_Toxicity DAT_Block->No_Toxicity

Caption: Contrasting neurotoxic pathways of MDMA and UWA-101.

Key Experimental Protocols

The assessment of neurotoxicity for serotonergic compounds relies on established preclinical methodologies. Below are detailed protocols for key experiments relevant to this comparison.

Protocol 1: In Vivo Microdialysis for Neurotransmitter Levels

This protocol is used to measure real-time extracellular levels of serotonin and dopamine in specific brain regions of freely moving animals.

  • 1. Surgical Implantation:

    • Anesthetize the subject (e.g., Sprague-Dawley rat) following approved institutional protocols.

    • Using a stereotaxic frame, implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

    • Secure the cannula assembly with dental cement and allow for a 5-7 day recovery period.[12]

  • 2. Microdialysis Procedure:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[12]

    • Allow a stabilization period of 90-120 minutes to achieve baseline equilibrium.[12]

  • 3. Sample Collection and Analysis:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.[12]

    • Administer the test compound (MDMA or UWA-101) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Continue collecting dialysate fractions for the duration of the experiment (e.g., 3-4 hours).[12]

    • Analyze the samples for serotonin, dopamine, and their metabolites (5-HIAA, DOPAC) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[12]

Protocol 2: Post-Mortem Tissue Content Analysis

This method quantifies total neurotransmitter levels in brain tissue to assess long-term depletion, a hallmark of MDMA-induced neurotoxicity.

  • 1. Dosing Regimen:

    • Administer the test compound (e.g., MDMA, 3 doses of 25 mg/kg, 3 hours apart) or vehicle to the animal subjects.[10]

  • 2. Tissue Collection:

    • At a predetermined time point after the final dose (e.g., 7 days to assess long-term effects), humanely euthanize the animals.[10]

    • Rapidly dissect the brains and isolate specific regions (e.g., striatum, hippocampus, cortex).

    • Immediately freeze the tissue samples on dry ice and store them at -80°C until analysis.

  • 3. Sample Preparation and Analysis:

    • Homogenize the thawed tissue samples in a suitable buffer (e.g., perchloric acid).

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Analyze the supernatant for monoamine content using HPLC-ED, as described in the microdialysis protocol.

    • Normalize neurotransmitter concentrations to the weight of the tissue sample.

G cluster_acute Acute Effects (Hours) cluster_longterm Long-Term Effects (Days-Weeks) start Start: Animal Model (e.g., Sprague-Dawley Rat) dosing Dosing Regimen (MDMA, UWA-101, or Vehicle) start->dosing microdialysis In Vivo Microdialysis (Real-time Neurotransmitter Levels) dosing->microdialysis behavior Behavioral Assessment (Locomotor Activity, Hyperthermia) dosing->behavior tissue_collection Euthanasia & Brain Dissection dosing->tissue_collection Wait Period (e.g., 7 days) analysis Data Analysis & Comparison microdialysis->analysis behavior->analysis hplc Post-Mortem Tissue Analysis (HPLC-ED for Neurotransmitter Depletion) tissue_collection->hplc autorad Autoradiography (SERT/DAT Density) tissue_collection->autorad hplc->analysis autorad->analysis

Caption: General workflow for preclinical neurotoxicity assessment.

Conclusion

The available preclinical evidence strongly indicates that UWA-101 possesses a significantly lower neurotoxic potential compared to MDMA. Unlike MDMA, UWA-101 does not appear to cause long-term depletion of brain serotonin or induce cytotoxicity in serotonergic neurons.[5][6] This difference is primarily attributed to its distinct pharmacological profile as a SERT/DAT reuptake inhibitor, its reduced affinity for key targets involved in MDMA's toxicity (NET and 5-HT₂ₐ receptors), and its lack of a hyperthermic response.[5][6] These findings position UWA-101 as a compound of interest for therapeutic development, warranting further investigation into its safety and efficacy.

References

Comparative

A Preclinical Showdown: UWA-101 Benchmarked Against Standard Parkinson's Disease Therapies

For Immediate Release [CITY, State] – [Date] – A comprehensive analysis of preclinical data positions UWA-101, a novel dual serotonin (B10506) and dopamine (B1211576) transporter inhibitor, as a promising candidate for a...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive analysis of preclinical data positions UWA-101, a novel dual serotonin (B10506) and dopamine (B1211576) transporter inhibitor, as a promising candidate for adjunctive therapy in Parkinson's disease, particularly in addressing the motor complications associated with long-term Levodopa (L-DOPA) treatment. This guide provides a detailed comparison of UWA-101 against current therapeutic mainstays—dopamine agonists and monoamine oxidase-B (MAO-B) inhibitors—supported by experimental data from primate models of Parkinson's disease.

Executive Summary

UWA-101, an analogue of MDMA devoid of its psychoactive and cytotoxic effects, has demonstrated a unique mechanism of action that enhances the efficacy of L-DOPA.[1] In preclinical studies involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primates, a gold-standard model for Parkinson's disease research, UWA-101 has been shown to significantly increase "ON-time" without exacerbating L-DOPA-induced dyskinesia at effective doses. This profile suggests a potential advantage over some existing therapies where a trade-off between motor symptom control and dyskinesia is a significant clinical challenge.

Mechanism of Action: A Dual-Pronged Approach

UWA-101 distinguishes itself from current therapies through its balanced inhibition of both the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] This dual inhibition is believed to contribute to its therapeutic effects by increasing the synaptic availability of both dopamine and serotonin. The modulation of the serotonergic system is thought to play a crucial role in mitigating dyskinesia. In contrast, dopamine agonists directly stimulate dopamine receptors, while MAO-B inhibitors prevent the breakdown of dopamine.

cluster_UWA101 UWA-101 cluster_DA Dopamine Agonists cluster_MAOBI MAO-B Inhibitors UWA101 UWA-101 DAT_U Dopamine Transporter (DAT) UWA101->DAT_U Inhibits SERT_U Serotonin Transporter (SERT) UWA101->SERT_U Inhibits Increased Synaptic\nDopamine Increased Synaptic Dopamine DAT_U->Increased Synaptic\nDopamine Increased Synaptic\nSerotonin Increased Synaptic Serotonin SERT_U->Increased Synaptic\nSerotonin DA Dopamine Agonists D2R Dopamine D2 Receptors DA->D2R Stimulates Postsynaptic Signaling Postsynaptic Signaling D2R->Postsynaptic Signaling MAOBI MAO-B Inhibitors MAOB Monoamine Oxidase B (MAO-B) MAOBI->MAOB Inhibits Decreased Dopamine\nBreakdown Decreased Dopamine Breakdown MAOB->Decreased Dopamine\nBreakdown

Figure 1: Comparative Mechanisms of Action.

Comparative Efficacy in a Primate Model of Parkinson's Disease

The most robust preclinical data for UWA-101 comes from studies in MPTP-lesioned common marmosets, a model that closely mimics the motor symptoms of human Parkinson's disease. The following tables summarize the available quantitative data for UWA-101 and provide a comparative overview with data extrapolated from similar studies on dopamine agonists and MAO-B inhibitors.

Table 1: Effect on L-DOPA "ON-Time" in MPTP-Lesioned Primates

Therapy (in combination with L-DOPA)DoseChange in "ON-Time"Citation(s)
UWA-101 3 mg/kg+28%[1]
6 mg/kg+28%[1]
10 mg/kg+33%[1]
Ropinirole (B1195838) 0.1-3 mg/kgDose-dependent increase in motor activity[2]
Pramipexole N/APre-treatment showed neuroprotective effects[3]
Rasagiline (B1678815) 10 mg/kg (pre-treatment)Attenuated MPTP-induced motor impairment[4]
Selegiline (B1681611) 10 mg/kg (pre-treatment)Attenuated MPTP-induced motor impairment[4]

Note: Direct comparative studies of "ON-time" increase for all listed drugs in the same experimental paradigm are limited. Data for dopamine agonists and MAO-B inhibitors often focus on overall motor score improvement or neuroprotection rather than specific "ON-time" as an endpoint in preclinical adjunct therapy studies.

Table 2: Effect on L-DOPA-Induced Dyskinesia in MPTP-Lesioned Primates

Therapy (in combination with L-DOPA)DoseEffect on DyskinesiaCitation(s)
UWA-101 1, 3, 6, 10 mg/kgDid not exacerbate dyskinesia severity[1]
Dopamine Agonists (general) N/ALong-acting agonists induce a lower incidence of dyskinesia compared to L-DOPA alone.[5]
MAO-B Inhibitors N/AData in L-DOPA-primed dyskinetic primate models is limited.

Safety and Tolerability Profile

A key finding from preclinical studies is that UWA-101 does not exhibit the psychoactive properties or cytotoxicity associated with its parent compound, MDMA.[1] However, at higher doses (6 and 10 mg/kg) in combination with L-DOPA, UWA-101 was observed to increase the severity of psychosis-like behaviors in the primate model.[1] This suggests a therapeutic window that will need to be carefully defined in future clinical investigations.

Dopamine agonists are known to be associated with side effects such as nausea, hallucinations, and impulse control disorders. MAO-B inhibitors are generally well-tolerated but can have interactions with certain foods and medications.

Experimental Protocols

The following provides a summary of the key experimental methodologies used in the preclinical evaluation of UWA-101 in the MPTP-lesioned primate model.

1. Induction of Parkinsonism:

  • Animal Model: Common marmosets (Callithrix jacchus).

  • Method: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce selective degeneration of dopaminergic neurons in the substantia nigra, leading to a parkinsonian phenotype.[6] The development of stable parkinsonian motor signs is a prerequisite for inclusion in efficacy studies.[7]

2. L-DOPA Priming and Dyskinesia Induction:

  • Following the establishment of parkinsonism, animals are repeatedly treated with L-DOPA to induce motor fluctuations and dyskinesia, mimicking the long-term treatment effects seen in human patients.[7]

start Naive Primate mptp MPTP Administration start->mptp parkinsonian Stable Parkinsonian Phenotype mptp->parkinsonian ldopa Chronic L-DOPA Treatment parkinsonian->ldopa dyskinesia L-DOPA-Induced Dyskinesia Model ldopa->dyskinesia end Experimental Drug Testing dyskinesia->end

Figure 2: Experimental Workflow for Primate Model.

3. Behavioral Assessment:

  • Parkinsonian Symptoms: Evaluated using a validated clinical rating scale for primates, which assesses posture, movement, and overall disability.[8]

  • "ON/OFF" Time: "ON-time" is defined as the period during which the animal experiences a good anti-parkinsonian response to treatment. "OFF-time" represents periods of returning parkinsonian symptoms.

  • Dyskinesia: The severity of abnormal involuntary movements is scored using a standardized rating scale.[9]

Conclusion and Future Directions

References

Validation

A Comparative Review of MDMA Analogues for Therapeutic Use

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 3,4-methylenedioxymethamphetamine (MDMA) and its analogues—MDA, MDEA, and MBDB—for potential therapeutic appl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,4-methylenedioxymethamphetamine (MDMA) and its analogues—MDA, MDEA, and MBDB—for potential therapeutic applications. The information presented herein is intended for an audience with a professional background in pharmacology and drug development and is based on experimental data from preclinical and clinical research.

Introduction

3,4-methylenedioxymethamphetamine (MDMA) has shown significant promise as an adjunct to psychotherapy for treating post-traumatic stress disorder (PTSD), anxiety, and other psychiatric conditions.[1][2] Its unique ability to enhance empathy, facilitate communication, and induce a state of introspection has led to its designation as a "breakthrough therapy" by the FDA for PTSD.[3] This has spurred interest in the therapeutic potential of its structural analogues, each with distinct pharmacological profiles that may offer advantages in terms of efficacy, safety, or duration of action. This review compares the key pharmacological parameters of MDMA with its close analogues: 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxy-N-ethylamphetamine (MDEA), and (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) (MBDB).

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and pharmacokinetic properties of MDMA and its analogues. This data is crucial for understanding their mechanisms of action and potential clinical effects.

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
TargetMDMAMDAMDEAMBDB
Monoamine Transporters
Serotonin Transporter (SERT)2410[4]3040[5]--
Dopamine Transporter (DAT)8290[4]---
Norepinephrine Transporter (NET)1190[4]---
Serotonin Receptors
5-HT1A>10,000---
5-HT2A2500---
5-HT2C>10,000---
Table 2: Comparative Pharmacokinetic Parameters in Humans
ParameterMDMAMDAMDEAMBDB
Half-life (t1/2) ~8-9 hours[6][7]~25 hours (as a metabolite of MDMA)[6]--
Peak Plasma Concentration (Cmax) Dose-dependent (e.g., 236 ng/mL at 125 mg)[7]Minor metabolite with lower Cmax than MDMA[6]--
Time to Peak (Tmax) ~2 hours[7]---
Metabolism Primarily via CYP2D6 to MDA and other metabolites; exhibits non-linear kinetics[8][9]N-demethylation from MDMA[6]--

Note: Pharmacokinetic data for MDA, MDEA, and MBDB as parent compounds in controlled human studies is limited. Much of the available data for MDA comes from its role as a metabolite of MDMA.

Signaling Pathways and Mechanism of Action

MDMA and its analogues primarily exert their effects by interacting with monoamine transporters, leading to an increase in extracellular concentrations of serotonin, dopamine, and norepinephrine.[5] The prosocial and empathogenic effects are largely attributed to the potent release of serotonin.[5]

MDMA_Signaling_Pathway Simplified MDMA Signaling Pathway MDMA MDMA / Analogue SERT Serotonin Transporter (SERT) MDMA->SERT Inhibits Reuptake & Promotes Efflux DAT Dopamine Transporter (DAT) MDMA->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) MDMA->NET Inhibits Reuptake & Promotes Efflux Vesicle Synaptic Vesicle MDMA->Vesicle Inhibits VMAT2 Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Dopamine Dopamine (DA) DAT->Dopamine Reuptake Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake Vesicle->Serotonin Increased Cytosolic 5-HT Vesicle->Dopamine Increased Cytosolic DA Postsynaptic_Receptors Postsynaptic Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin->Postsynaptic_Receptors Increased Synaptic 5-HT Dopamine->Postsynaptic_Receptors Increased Synaptic DA Norepinephrine->Postsynaptic_Receptors Increased Synaptic NE Therapeutic_Effects Therapeutic Effects (Empathy, Reduced Fear) Postsynaptic_Receptors->Therapeutic_Effects

Caption: Simplified signaling pathway of MDMA and its analogues.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for monoamine transporters.[10][11]

1. Materials:

  • Cell membranes expressing the target transporter (SERT, DAT, or NET).

  • Radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test compound (MDMA or analogue) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known inhibitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a fixed concentration), and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

Social Interaction Test in Rodents

This protocol is a general guideline for assessing the prosocial effects of MDMA analogues in a rodent model.[12][13][14]

1. Animals and Housing:

  • Use adult male mice or rats, group-housed to habituate them to social contact.

  • Maintain a regular light-dark cycle and provide ad libitum access to food and water.

2. Experimental Design:

  • Use a between-subjects or within-subjects design with appropriate control groups (vehicle-treated).

  • Habituate the animals to the testing arena and injection procedures.

3. Procedure:

  • Administer the test compound (MDMA or analogue) or vehicle via intraperitoneal (i.p.) injection.

  • After a predetermined pretreatment time (e.g., 30 minutes), place two unfamiliar animals (one treated, one untreated or both treated, depending on the experimental question) in a novel, open-field arena.

  • Record the social interaction for a set period (e.g., 10-15 minutes) using a video camera.

  • Score the duration and frequency of social behaviors, such as sniffing (anogenital, facial), following, grooming, and aggressive or defensive postures.

4. Data Analysis:

  • Compare the social interaction parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA or t-test).

  • An increase in non-aggressive social behaviors is indicative of a prosocial effect.

Experimental and Clinical Trial Workflow

The development and evaluation of MDMA analogues for therapeutic use follows a structured workflow, from initial in vitro screening to clinical trials in humans.

Experimental_Workflow General Experimental Workflow for MDMA Analogue Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Screening (Receptor Binding, Functional Assays) Animal_Models Animal Models (Pharmacokinetics, Behavioral Studies) In_Vitro->Animal_Models Tox Toxicology Studies Animal_Models->Tox Phase1 Phase 1 (Safety, Pharmacokinetics in Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 (Efficacy and Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy and Safety Trials) Phase2->Phase3 Regulatory_Approval Regulatory Approval Phase3->Regulatory_Approval

Caption: A typical workflow for the development of MDMA analogues.

MDMA-Assisted Therapy Clinical Trial Design

The design of clinical trials for MDMA-assisted therapy is crucial for establishing its safety and efficacy. Phase 3 trials for MDMA in the treatment of PTSD typically follow a structured protocol.[2][3][15]

1. Study Design:

  • Randomized, double-blind, placebo-controlled, multi-site study.[3]

  • Participants are adults with a diagnosis of severe PTSD.[2]

2. Treatment Protocol:

  • Preparatory Phase: Several non-drug psychotherapy sessions to build rapport and prepare the participant for the experimental sessions.[2]

  • Experimental Sessions: Two to three sessions where the participant receives either MDMA (typically an initial dose of 80-120 mg followed by a supplemental half-dose) or a placebo in a therapeutic setting with two therapists present.[2]

  • Integrative Phase: Non-drug psychotherapy sessions following each experimental session to help the participant process their experiences.[2]

3. Primary Outcome Measures:

  • Change in PTSD symptom severity as measured by a standardized scale, such as the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5).[2]

4. Safety Monitoring:

  • Close monitoring of vital signs (blood pressure, heart rate, temperature) during experimental sessions.[2]

  • Assessment of adverse events throughout the trial.[2]

Conclusion

MDMA analogues present a promising avenue for the development of novel therapeutics for psychiatric disorders. Their varied pharmacological profiles may allow for the fine-tuning of desired therapeutic effects while potentially mitigating some of the adverse effects associated with MDMA. Further research, including comprehensive preclinical comparisons and well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds and their place in the future of psychedelic-assisted therapy. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

Comparative

Replicating Key Findings of UWA-101: A Comparative Guide for Researchers

Executive Summary UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising therapeutic candidate for Parkinson's disease.[1][2][3] Developed to retain the therapeutic benefits of MDMA...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has emerged as a promising therapeutic candidate for Parkinson's disease.[1][2][3] Developed to retain the therapeutic benefits of MDMA in alleviating L-DOPA-induced dyskinesia while minimizing its psychoactive and cytotoxic effects, UWA-101 exhibits a unique pharmacological profile.[1][2][3][4] This guide dissects the pivotal experiments from the foundational research, presenting comparative data, detailed protocols, and visual representations of the underlying mechanisms.

Comparative Pharmacological Profile

UWA-101's distinct effects stem from its differential affinity for monoamine transporters compared to MDMA. It acts as a potent and selective dual inhibitor of the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), with significantly less activity at the norepinephrine (B1679862) transporter (NET) and 5-HT2A receptors, which are associated with the psychoactive effects of MDMA.[1][2][4]

Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki, nM)
CompoundDATSERTNET5-HT2A
UWA-101 130150>10,000>10,000
MDMA 130012018001900

Data extracted from Johnston et al. (2012). Lower Ki values indicate higher binding affinity.

Efficacy in Animal Models of Parkinson's Disease

The therapeutic potential of UWA-101 has been primarily evaluated in rodent and primate models of Parkinson's disease, where it has been shown to enhance the anti-parkinsonian effects of L-DOPA and reduce dyskinesias.

Table 2: Effect of UWA-101 and MDMA on L-DOPA-Induced Locomotor Activity in a Reserpine-Treated Rat Model
TreatmentHorizontal Activity (counts)Vertical Activity (counts)
Vehicle + L-DOPA 1500 ± 200100 ± 20
MDMA (3 mg/kg) + L-DOPA 2500 ± 300150 ± 30
UWA-101 (3 mg/kg) + L-DOPA 3500 ± 400250 ± 40

Data are represented as mean ± SEM. Data estimated from graphical representations in Johnston et al. (2012).

Table 3: Effect of UWA-101 on "On-Time" with and without Dyskinesia in MPTP-Lesioned Marmosets
Treatment (with L-DOPA)Total "On-Time" (% increase vs. vehicle)"On-Time" without Dyskinesia (% increase vs. vehicle)
UWA-101 (3 mg/kg) 28%Significant Increase
UWA-101 (6 mg/kg) 28%Significant Increase
UWA-101 (10 mg/kg) 33%62%

Data from Huot et al. (2012).[5]

Safety and Tolerability Profile

A key advantage of UWA-101 over MDMA is its improved safety profile, particularly its lack of psychoactive and cytotoxic effects.

Table 4: Comparison of Psychoactive and Cytotoxic Effects
EffectMDMAUWA-101
Psychoactive Properties (Drug Discrimination Assay) Substitutes for the MDMA cueDoes not substitute for the MDMA cue[6]
Cytotoxicity (Serotonergic Cell Viability) Reduces cell viabilityNo effect on cell viability

Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for the principal experiments are provided below.

Reserpine-Induced Rat Model of Parkinson's Disease

This model is used to assess the ability of compounds to potentiate the effects of L-DOPA.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer reserpine (B192253) (5 mg/kg, i.p.) to induce a parkinsonian state characterized by akinesia and rigidity.[3][7]

    • 24 hours post-reserpine, administer the test compound (e.g., UWA-101 or MDMA) followed by L-DOPA (30 mg/kg, p.o.).[3]

    • Immediately place the rats in an open-field arena equipped with photobeams to measure horizontal and vertical locomotor activity for a defined period (e.g., 60 minutes).

  • Key Parameters Measured: Total horizontal and vertical beam breaks as an index of locomotor activity.

MPTP-Lesioned Primate Model of Parkinson's Disease

This "gold-standard" model is used to evaluate anti-parkinsonian and anti-dyskinetic effects.

  • Animals: Common marmosets (Callithrix jacchus).

  • Procedure:

    • Induce a stable parkinsonian state by repeated administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

    • "Prime" the animals with L-DOPA to induce stable dyskinesias.

    • On test days, administer the test compound (e.g., UWA-101) in combination with L-DOPA.

    • Observe and score parkinsonian disability, dyskinesia severity, and psychosis-like behaviors for several hours.

  • Key Parameters Measured: Duration of "on-time" (period of good motor function), severity of dyskinesia, and emergence of any adverse effects.

Cytotoxicity Assay

This in vitro assay assesses the potential for a compound to be toxic to serotonergic neurons.

  • Cell Line: COLO320DM cells, which express the serotonin transporter.

  • Procedure:

    • Culture the cells in a suitable medium.

    • Expose the cells to various concentrations of the test compounds (e.g., UWA-101 and MDMA) for a specified duration (e.g., 24 hours).

    • Assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Key Parameter Measured: Percentage of viable cells compared to a vehicle-treated control.

Drug Discrimination Assay

This behavioral assay in rats is used to determine if a novel compound has similar subjective effects to a known psychoactive drug.

  • Animals: Rats trained to discriminate MDMA from saline.

  • Procedure:

    • Train rats in a two-lever operant chamber to press one lever after an injection of MDMA and another lever after an injection of saline to receive a food reward.

    • Once the discrimination is learned, administer a test compound (e.g., UWA-101) and observe which lever the rat presses.

  • Key Parameter Measured: The percentage of responses on the MDMA-appropriate lever. Full substitution indicates similar subjective effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of UWA-101 and the general workflow of the key in vivo experiments.

UWA101_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 5HT Serotonin 5HT->VMAT2 DA_cleft DA VMAT2->DA_cleft Release 5HT_cleft 5-HT VMAT2->5HT_cleft Release DA_R Dopamine Receptors DA_cleft->DA_R Signal Transduction DAT DAT DA_cleft->DAT Reuptake 5HT_R Serotonin Receptors 5HT_cleft->5HT_R Signal Transduction SERT SERT 5HT_cleft->SERT Reuptake UWA101 UWA-101 UWA101->DAT Inhibits UWA101->SERT Inhibits DAT->DA SERT->5HT

Caption: Proposed mechanism of UWA-101 action.

Experimental_Workflow cluster_rodent Reserpine-Treated Rat Model cluster_primate MPTP-Lesioned Primate Model Reserpine Induce Parkinsonism (Reserpine) Treatment_Rat Administer UWA-101/MDMA + L-DOPA Reserpine->Treatment_Rat Locomotor Assess Locomotor Activity Treatment_Rat->Locomotor MPTP Induce Parkinsonism (MPTP) Priming Induce Dyskinesia (L-DOPA Priming) MPTP->Priming Treatment_Primate Administer UWA-101 + L-DOPA Priming->Treatment_Primate Observation Observe 'On-Time' & Dyskinesia Treatment_Primate->Observation Start Start Start->Reserpine Start->MPTP

Caption: In vivo experimental workflows for UWA-101 evaluation.

Discussion and Future Directions

The initial research on UWA-101 provides a strong foundation for its development as a novel therapeutic for Parkinson's disease. The key findings highlight its potential to improve the efficacy of L-DOPA therapy while avoiding the detrimental side effects associated with MDMA. However, the body of research remains relatively small, and independent replication of these findings is crucial for validating its therapeutic potential.

Future research should focus on:

  • Independent Replication: Confirmation of the primary findings by multiple independent laboratories is a critical next step.

  • Long-term Efficacy and Safety: The original studies focused on acute effects. Chronic dosing studies are needed to assess long-term efficacy, safety, and the potential for tolerance or sensitization.

  • Comparison with other Dual SERT/DAT Inhibitors: While MDMA is the parent compound, comparisons with other selective dual SERT/DAT inhibitors would provide a broader context for UWA-101's unique properties.

  • Clinical Trials: Ultimately, the translation of these promising preclinical findings into clinical trials in Parkinson's disease patients is the definitive goal.[8][9][10]

This guide serves as a resource for researchers aiming to build upon the foundational work on UWA-101. By providing a clear comparison and detailed methodologies, we hope to facilitate further investigation into this promising therapeutic avenue for Parkinson's disease.

References

Validation

Independent Validation of UWA-101's Mechanism of Action: A Comparative Analysis

For Immediate Release: December 19, 2025 This guide provides an objective comparison of UWA-101, a novel psychoactive compound, with established alternatives for the management of L-DOPA-induced dyskinesia in Parkinson's...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 19, 2025

This guide provides an objective comparison of UWA-101, a novel psychoactive compound, with established alternatives for the management of L-DOPA-induced dyskinesia in Parkinson's disease. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

Core Findings

UWA-101, an analogue of 3,4-methylenedioxymethamphetamine (MDMA), has been developed to retain the therapeutic benefits of its parent compound in Parkinson's disease while minimizing its psychoactive and cytotoxic effects.[1][2] The primary mechanism of action of UWA-101 is as a selective serotonin-dopamine reuptake inhibitor (SDRI).[1][2] Preclinical studies in primate models of Parkinson's disease suggest that UWA-101 can enhance the efficacy of L-DOPA and reduce dyskinesia. This guide compares UWA-101 with its parent compound, MDMA, and with NMDA receptor antagonists, another class of drugs used to manage L-DOPA-induced dyskinesia.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of UWA-101 and Alternatives at Key Neurological Targets
CompoundDopamine (B1211576) Transporter (DAT)Serotonin (B10506) Transporter (SERT)Norepinephrine (B1679862) Transporter (NET)NMDA Receptor
UWA-121 (R-enantiomer of UWA-101) 3073830>50,000Not Reported
UWA-122 (S-enantiomer of UWA-101) >50,000120>50,000Not Reported
MDMA 829024101190Not Reported
Amantadine Not ReportedNot ReportedNot Reported~10,500
Memantine Not ReportedNot ReportedNot Reported~540

Note: Data for UWA-101's enantiomers, UWA-121 and UWA-122, are presented to infer the activity of the racemic UWA-101.

Table 2: In Vivo Efficacy in MPTP-Lesioned Primate Model of Parkinson's Disease
CompoundEffect on L-DOPA "On-Time"Effect on Dyskinesia
UWA-101 Significantly increasedDid not exacerbate
UWA-121 Extended durationDid not worsen
MDMA Not explicitly reported for "on-time"Reduces severity
Amantadine Modest improvementReduces severity
Memantine Limited data in this modelReduces severity

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinities of the test compounds for the dopamine, serotonin, and norepinephrine transporters, competitive radioligand binding assays were performed using membrane preparations from rodent brain tissue.

  • Dopamine Transporter (DAT): Membranes from the striatum were incubated with [³H]-dopamine in the presence of varying concentrations of the test compound. Non-specific binding was determined using GBR-12,909.

  • Serotonin Transporter (SERT): Membranes from the remainder of the brain (after dissection of cortex, striatum, and cerebellum) were incubated with [³H]-5-HT. Paroxetine was used to determine non-specific binding.

  • Norepinephrine Transporter (NET): Cerebellar membranes were incubated with [³H]-noradrenaline, with maprotiline (B82187) used to define non-specific binding.

After incubation, the membranes were washed, and the bound radioactivity was quantified using liquid scintillation counting. The Ki values were calculated from the IC50 values obtained from the competition curves.

MPTP-Lesioned Primate Model of L-DOPA-Induced Dyskinesia

The efficacy of UWA-101 and its analogues was evaluated in a well-established non-human primate model of Parkinson's disease.

  • Animal Model: Common marmosets were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce a parkinsonian state.

  • Drug Administration: Following stabilization of the parkinsonian symptoms, animals were treated with L-DOPA to induce dyskinesia. Test compounds (UWA-101, UWA-121) were co-administered with L-DOPA.

  • Behavioral Assessment: Parkinsonian disability, L-DOPA-induced dyskinesia, and psychosis-like behaviors were scored by a trained observer blind to the treatment conditions. The duration of "on-time" (the period of good motor control) was also measured.

Visualizations

Signaling Pathway Diagrams

UWA-101 Mechanism of Action UWA101 UWA-101 DAT Dopamine Transporter (DAT) UWA101->DAT Inhibits SERT Serotonin Transporter (SERT) UWA101->SERT Inhibits Dopamine Dopamine Reuptake Inhibition Serotonin Serotonin Reuptake Inhibition SynapticCleft Increased Synaptic Dopamine & Serotonin Dopamine->SynapticCleft Serotonin->SynapticCleft Postsynaptic Enhanced Postsynaptic Signaling SynapticCleft->Postsynaptic

Caption: Proposed mechanism of UWA-101 as a dual dopamine and serotonin reuptake inhibitor.

NMDA Receptor Antagonist Mechanism NMDA_Antagonist Amantadine / Memantine NMDAR NMDA Receptor NMDA_Antagonist->NMDAR Blocks Excitotoxicity Reduced Glutamatergic Excitotoxicity NMDA_Antagonist->Excitotoxicity Calcium Ca2+ Influx NMDAR->Calcium Glutamate Glutamate Glutamate->NMDAR Activates Dyskinesia Alleviation of Dyskinesia Excitotoxicity->Dyskinesia

Caption: Mechanism of action for NMDA receptor antagonists in reducing dyskinesia.

Experimental Workflow

Preclinical Evaluation of Anti-Dyskinetic Compounds start Compound Synthesis & Characterization binding In Vitro Radioligand Binding Assays (DAT, SERT, NET) start->binding animal_model Induction of Parkinsonism in Primates (MPTP) start->animal_model treatment Co-administration of L-DOPA and Test Compound binding->treatment dyskinesia_induction Chronic L-DOPA Administration to Induce Dyskinesia animal_model->dyskinesia_induction dyskinesia_induction->treatment behavioral Behavioral Assessment (Parkinsonism, Dyskinesia, On-Time) treatment->behavioral analysis Data Analysis and Comparison behavioral->analysis end Evaluation of Therapeutic Potential analysis->end

Caption: General workflow for the preclinical assessment of novel anti-dyskinetic drugs.

References

Comparative

UWA-101: A Promising Novel Therapeutic for Parkinson's Disease Dyskinesia Outperforms Predecessor MDMA in Preclinical Trials

For Immediate Release: Perth, Australia - Preclinical research on UWA-101, a novel phenethylamine (B48288) derivative, demonstrates its significant potential as a long-term, safe, and effective treatment for L-DOPA-induc...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Perth, Australia - Preclinical research on UWA-101, a novel phenethylamine (B48288) derivative, demonstrates its significant potential as a long-term, safe, and effective treatment for L-DOPA-induced dyskinesia in Parkinson's disease. Developed as a safer analog of 3,4-methylenedioxymethamphetamine (MDMA), UWA-101 has shown superior efficacy in animal models without the associated psychoactive and neurotoxic effects of its parent compound. This comparison guide provides an in-depth analysis of the long-term efficacy and safety of UWA-101 in preclinical settings, offering valuable data for researchers, scientists, and drug development professionals.

UWA-101, chemically known as α-cyclopropyl-3,4-methylenedioxyphenethylamine, is a selective serotonin-dopamine reuptake inhibitor (SDRI).[1] Its unique pharmacological profile, characterized by reduced affinity for the noradrenaline transporter and 5-HT2A receptor and a higher affinity for the dopamine (B1211576) transporter compared to MDMA, underpins its improved safety and efficacy.[1][2]

Efficacy in Preclinical Models of Parkinson's Disease

UWA-101 has been evaluated in established preclinical models of Parkinson's disease, primarily the reserpine-treated rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned non-human primate model. These studies have consistently demonstrated UWA-101's ability to enhance the therapeutic effects of L-DOPA while mitigating its debilitating side effects.

Enhancing "On-Time" and Reducing Dyskinesia

In a key study utilizing the MPTP-lesioned primate model, co-administration of UWA-101 with L-DOPA significantly prolonged the duration of "on-time" – the period where L-DOPA is effective in controlling Parkinsonian symptoms – and reduced the severity of dyskinesia.

Treatment GroupDoseChange in "On-Time" (minutes)Reduction in Dyskinesia
L-DOPA + UWA-1011 mg/kg, s.c.Increased by 54 minutesReduced from high to moderate
L-DOPA + UWA-1013 mg/kg, s.c.Not specifiedReduced from high to moderate
L-DOPA alone25 mg/kgBaselineHigh dyskinesia

Data sourced from a study in the MPTP-induced Parkinson's disease primate model.

Superior Safety Profile Compared to MDMA

A cornerstone of the development of UWA-101 was the mitigation of the adverse effects associated with MDMA. Preclinical data confirm that UWA-101 lacks the psychoactive and cytotoxic properties of its predecessor.

CompoundPsychoactivityCytotoxicity on Serotonergic Cells
UWA-101Not observedNo reduction in cell viability
MDMAPresentReduced cell viability

This improved safety profile is attributed to UWA-101's altered receptor binding affinities.[1][2]

Comparison with Other Alternatives

While direct preclinical comparisons with all existing therapies are not yet available, UWA-101's mechanism and efficacy data suggest potential advantages over current treatments for L-DOPA-induced dyskinesia, such as amantadine. Amantadine, an NMDA receptor antagonist, has demonstrated efficacy in treating dyskinesia but can be associated with side effects like hallucinations and confusion. UWA-101's targeted action as an SDRI presents a different therapeutic approach with a potentially more favorable side-effect profile. Further head-to-head preclinical studies are warranted to definitively establish its comparative efficacy and safety.

Mechanism of Action: A Selective Approach

UWA-101 functions as a selective serotonin-dopamine reuptake inhibitor (SDRI). By blocking the reuptake of these neurotransmitters in the brain, it enhances their availability in the synaptic cleft, which is thought to contribute to its anti-dyskinetic effects and potentiation of L-DOPA's therapeutic action.

UWA-101 Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA-101 UWA-101 DAT Dopamine Transporter (DAT) UWA-101->DAT Inhibits SERT Serotonin (B10506) Transporter (SERT) UWA-101->SERT Inhibits Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin_vesicle Serotonin Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine->DAT D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds Serotonin->SERT Reuptake S_Receptor Serotonin Receptors Serotonin->S_Receptor Binds Therapeutic_Effect Anti-Dyskinesia & Enhanced L-DOPA Efficacy D_Receptor->Therapeutic_Effect S_Receptor->Therapeutic_Effect

Caption: UWA-101 inhibits dopamine and serotonin transporters, increasing their synaptic availability.

Experimental Protocols

The preclinical efficacy and safety of UWA-101 have been established through rigorous testing in validated animal models.

Reserpine-Induced Rat Model of Parkinson's Disease

This model is utilized as a primary screen for potential anti-parkinsonian drugs.

Reserpine (B192253) Rat Model Workflow Start Start Animal_Acclimation Sprague-Dawley Rat Acclimation Start->Animal_Acclimation Reserpine_Admin Reserpine Administration (e.g., 1 mg/kg, s.c.) Animal_Acclimation->Reserpine_Admin PD_Symptoms Induction of Parkinsonian Symptoms (Akinesia, Tremor) Reserpine_Admin->PD_Symptoms Treatment_Admin Administer UWA-101, MDMA, or Vehicle in combination with L-DOPA PD_Symptoms->Treatment_Admin Behavioral_Assessment Behavioral Assessment (e.g., Locomotor Activity, Dyskinesia Scoring) Treatment_Admin->Behavioral_Assessment Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the reserpine-induced rat model of Parkinson's disease.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are treated with reserpine to deplete central monoamine stores, inducing parkinsonian symptoms.

  • Drug Administration: UWA-101, MDMA, or a vehicle control is co-administered with L-DOPA.

  • Behavioral Assessment: Locomotor activity and abnormal involuntary movements (dyskinesias) are quantified using validated scoring systems.

MPTP-Lesioned Primate Model of Parkinson's Disease

This "gold-standard" model closely mimics the pathology and symptomatology of human Parkinson's disease.

Methodology:

  • Animal Model: Non-human primates (e.g., common marmosets or macaques) are treated with MPTP to induce a stable parkinsonian state.

  • Drug Administration: Following the establishment of a stable parkinsonian phenotype and L-DOPA-induced dyskinesia, animals are treated with UWA-101 or a comparator.

  • Efficacy Assessment: Parkinsonian disability and dyskinesia are scored by trained observers blind to the treatment conditions. The duration of "on-time" is also measured.

  • Safety Assessment: Behavioral changes, food and water intake, and general health are monitored throughout the study.

Conclusion

The comprehensive preclinical data on UWA-101 strongly support its continued development as a novel therapeutic for L-DOPA-induced dyskinesia in Parkinson's disease. Its ability to enhance the efficacy of L-DOPA while mitigating dyskinesia, coupled with a significantly improved safety profile compared to MDMA, positions UWA-101 as a promising candidate for clinical trials. Further research, including direct comparative studies with other anti-dyskinesia agents and long-term toxicology assessments, will be crucial in fully elucidating its therapeutic potential.

References

Comparative

Assessing the Translational Potential of UWA-101 for Parkinson's Disease: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive assessment of the translational potential of UWA-101, a novel therapeutic candidate for Parkinson's disease, by comparin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of UWA-101, a novel therapeutic candidate for Parkinson's disease, by comparing its preclinical performance with the established treatment, amantadine (B194251). This objective analysis is supported by available experimental data to inform future research and development decisions.

Executive Summary

UWA-101, a non-psychoactive analogue of MDMA, has demonstrated significant promise in preclinical models for the management of L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term dopamine (B1211576) replacement therapy in Parkinson's disease. Its unique mechanism as a dual inhibitor of the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT) offers a differentiated approach compared to current therapies. This guide presents a side-by-side comparison of UWA-101 with amantadine, the most widely used treatment for LID, focusing on their mechanisms of action, efficacy in animal models, and safety profiles. While UWA-101 shows compelling preclinical efficacy without the psychoactive effects of its parent compound, a definitive assessment of its translational potential is hampered by the lack of publicly available data from human clinical trials.

Mechanism of Action: A Tale of Two Neurotransmitter Systems

The therapeutic effects of UWA-101 and amantadine stem from their distinct interactions with key neurotransmitter systems implicated in the pathophysiology of Parkinson's disease and LID.

UWA-101: Dual Inhibition of Dopamine and Serotonin Transporters

UWA-101 is a selective inhibitor of both DAT and SERT, with comparable affinities for both transporters.[1][2][3] This dual-action mechanism is believed to be central to its therapeutic effects. By blocking DAT, UWA-101 increases the synaptic availability of dopamine, thereby enhancing the therapeutic effects of L-DOPA. Simultaneously, inhibiting SERT modulates serotonergic signaling, which is thought to play a crucial role in the development and expression of LID. This balanced approach is hypothesized to widen the therapeutic window of L-DOPA, improving motor control without exacerbating dyskinesia.[1][2][3]

Amantadine: An NMDA Receptor Antagonist

Amantadine's primary mechanism of action in treating LID is through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] Overactivity of the glutamatergic system, mediated by NMDA receptors, is a key contributor to the development of LID. By blocking these receptors, amantadine helps to normalize glutamatergic neurotransmission in the basal ganglia, thereby reducing the severity of dyskinetic movements.

Comparative Efficacy in Preclinical Models

Preclinical studies in rodent and primate models of Parkinson's disease provide the primary evidence for the potential efficacy of UWA-101 in treating LID.

UWA-101 in Parkinsonian Animal Models

Studies in MPTP-lesioned primates, a gold-standard model of Parkinson's disease, have demonstrated that UWA-101, when co-administered with L-DOPA, significantly increases the duration of "ON-time" without an increase in disabling dyskinesia. This translates to a longer period of good motor control for the animals. While specific quantitative data on the reduction of dyskinesia severity is not consistently reported in percentages across all studies, the consistent observation is a lack of exacerbation of LID, a significant advantage over some other adjunctive therapies.

Amantadine in Preclinical and Clinical Settings

Amantadine has a long history of use and has been evaluated in numerous preclinical and clinical studies. In animal models, it has been shown to reduce the severity of LID. Clinically, amantadine is recognized as an effective treatment for LID, with studies showing a significant reduction in dyskinesia scores compared to placebo.

Quantitative Data Comparison

The following tables summarize the available quantitative data for UWA-101 and its comparators. A significant limitation in the direct comparison is the lack of publicly available, precise binding affinities (Ki or IC50 values) for UWA-101.

Table 1: In Vitro Receptor/Transporter Binding Affinity

CompoundTargetK_i_ or IC_50_ (µM)Reference
UWA-101 DAT>10-fold increase in affinity relative to MDMA[2][3]
SERTComparable affinity to DAT[2][3]
NET>5-fold decrease in affinity relative to MDMA[2][3]
MDMA DAT (human)8.29[7]
SERT (human)2.41[7]
NET (human)1.19[7]
Amantadine NMDA Receptor (PCP binding site)10 - 20.25[5][7]

Table 2: Efficacy in Animal Models of L-DOPA-Induced Dyskinesia

CompoundAnimal ModelKey Efficacy EndpointResultReference
UWA-101 MPTP-lesioned MarmosetIncrease in "Good ON-time"Statistically significant increase[2]
Dyskinesia SeverityNo significant exacerbation[2]
Amantadine Various rodent and primate modelsReduction in Dyskinesia ScoreSignificant reduction

Safety Profile: A Key Differentiator

A critical aspect of UWA-101's translational potential is its favorable safety profile compared to its parent compound, MDMA.

UWA-101: Lack of Psychoactivity and Cytotoxicity

Preclinical studies have consistently demonstrated that UWA-101 does not exhibit the psychoactive or cytotoxic effects associated with MDMA.[2][3] In drug discrimination studies in rats, a sensitive measure of subjective drug effects, UWA-101 did not substitute for MDMA, indicating a lack of similar psychoactive properties.[2][3][4][8] Furthermore, locomotor activity studies in rodents showed that UWA-101 did not induce the hyperlocomotion characteristic of psychostimulant drugs.[2] This lack of abuse potential and neurotoxicity is a significant advantage for a drug intended for chronic use in an elderly population.

Amantadine: Established Side Effect Profile

Amantadine is generally well-tolerated, but it is associated with a known side effect profile that can include dizziness, confusion, hallucinations, and peripheral edema. These side effects can limit its use in some patients, particularly those with pre-existing cognitive impairment or renal insufficiency.

Experimental Protocols

L-DOPA-Induced Dyskinesia (LID) in the MPTP-Lesioned Primate Model

  • Animal Model: Common marmosets (Callithrix jacchus) are rendered parkinsonian by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

  • LID Induction: Chronic administration of L-DOPA is used to induce stable and reproducible dyskinetic movements.

  • Drug Administration: UWA-101 or placebo is administered in combination with a standard dose of L-DOPA.

  • Behavioral Assessment: Animals are observed and scored for parkinsonian disability and the severity of dyskinesia using validated rating scales. The duration of "ON-time" (period of good motor control) and "ON-time with disabling dyskinesia" are key outcome measures.

Drug Discrimination Assay

  • Subjects: Rats are trained to discriminate between the subjective effects of a known psychoactive drug (e.g., MDMA) and saline.

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training: Animals are trained to press one lever to receive a food reward after an injection of the training drug and the other lever after a saline injection.

  • Testing: Once the discrimination is learned, test sessions are conducted where various doses of the novel compound (e.g., UWA-101) are administered to determine on which lever the animal responds. A high percentage of responses on the drug-associated lever indicates that the novel compound has similar subjective effects to the training drug.

Open Field Test for Locomotor Activity

  • Apparatus: A square arena with walls to prevent escape, equipped with infrared beams or video tracking software to monitor movement.

  • Procedure: A rodent is placed in the center of the open field, and its locomotor activity is recorded for a set period.

  • Measures: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior), and rearing frequency. A significant increase in locomotor activity can be indicative of a psychostimulant effect.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of UWA-101 cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DAT DAT Dopamine->DAT Reuptake Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake Serotonin_Synapse Serotonin Serotonin->Serotonin_Synapse Release UWA-101 UWA-101 UWA-101->DAT UWA-101->SERT Dopamine_Receptor Dopamine_Receptor Dopamine_Synapse->Dopamine_Receptor Serotonin_Receptor Serotonin_Receptor Serotonin_Synapse->Serotonin_Receptor Therapeutic_Effect Improved Motor Control Dopamine_Receptor->Therapeutic_Effect Reduced_LID Reduced Dyskinesia Serotonin_Receptor->Reduced_LID

Caption: Mechanism of action of UWA-101 in the synaptic cleft.

Experimental Workflow for Assessing Translational Potential cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In_Vitro In Vitro Studies (Binding Assays) Animal_Models Animal Models of PD (Rodents, Primates) In_Vitro->Animal_Models Efficacy_Studies Efficacy Studies (LID Reduction, ON-time) Animal_Models->Efficacy_Studies Safety_Studies Safety Studies (Psychoactivity, Cytotoxicity) Animal_Models->Safety_Studies Phase_I Phase I Trials (Safety, Tolerability) Efficacy_Studies->Phase_I Translational Gap Safety_Studies->Phase_I Translational Gap Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy, Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Workflow for assessing the translational potential of a novel therapeutic.

Conclusion and Future Directions

UWA-101 presents a promising and innovative approach to the management of L-DOPA-induced dyskinesia in Parkinson's disease. Its unique dual DAT/SERT inhibition mechanism, coupled with a favorable preclinical safety profile that distinguishes it from its parent compound MDMA, makes it a compelling candidate for further development. The preclinical data strongly suggest that UWA-101 has the potential to improve the quality of life for Parkinson's patients by extending the efficacy of L-DOPA without worsening dyskinesia.

However, the critical next step in assessing the true translational potential of UWA-101 is the initiation and successful completion of human clinical trials. To date, there is no publicly available information confirming that UWA-101 has entered clinical development for Parkinson's disease. Future research should focus on:

  • Initiating Phase I Clinical Trials: To establish the safety, tolerability, and pharmacokinetic profile of UWA-101 in healthy volunteers and subsequently in Parkinson's disease patients.

  • Quantitative Assessment in Humans: Rigorous, placebo-controlled clinical trials are needed to quantify the efficacy of UWA-101 in reducing LID and improving "ON-time" in a patient population.

  • Biomarker Development: Identifying and validating biomarkers that can predict treatment response to UWA-101 would be invaluable for patient stratification and personalized medicine approaches.

References

Safety & Regulatory Compliance

Safety

UWA-101: Comprehensive Safety and Disposal Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides essential safety, operational, and disposal guidance for the novel phenethylamine (B48288) derivative, UWA-101. UWA-101, also known a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, operational, and disposal guidance for the novel phenethylamine (B48288) derivative, UWA-101. UWA-101, also known as α-cyclopropyl-3,4-methylenedioxyphenethylamine, is a selective serotonin-dopamine reuptake inhibitor (SDRI) under investigation for its therapeutic potential in conditions such as Parkinson's disease.[1] Its unique pharmacological profile, characterized by a lack of the cytotoxicity associated with its structural analog MDMA, necessitates specific handling and disposal procedures to ensure laboratory safety and environmental protection.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of UWA-101 is presented below.

PropertyValue
IUPAC Name 2-(1,3-Benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine[1]
Molecular Formula C₁₃H₁₇NO₂[1]
Molar Mass 219.284 g/mol [1]
Appearance Not specified in available literature
Solubility Water-soluble as a hydrochloride salt
Storage Store in a cool, dry place away from direct sunlight.

Safety and Handling

While UWA-101 has been demonstrated to lack the cytotoxicity of MDMA, standard laboratory precautions for handling chemical compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle UWA-101 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Hygiene: Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes. Wash hands thoroughly after handling.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Proper Disposal Procedures

As a phenethylamine derivative containing an amine group, UWA-101 requires disposal as hazardous chemical waste. Do not dispose of UWA-101 down the drain or in regular trash.[3]

Step-by-Step Disposal Protocol:

  • Segregation: Keep UWA-101 waste separate from other waste streams to prevent unintended reactions.[3]

  • Containerization:

    • Place solid UWA-101 waste in a clearly labeled, sealed, and chemically compatible container.

    • For solutions containing UWA-101, use a labeled, leak-proof container. The first rinse of any container that held UWA-101 should be collected as hazardous waste.[4][5]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "UWA-101" or "α-cyclopropyl-3,4-methylenedioxyphenethylamine," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[3] Incineration is a preferred method for the disposal of such compounds.[6]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic potential of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of UWA-101 (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Assessment of Locomotor Activity in Rats

This protocol is used to evaluate the behavioral effects of UWA-101.

  • Acclimation: Acclimate the rats to the testing room and the locomotor activity chambers for a designated period before the experiment.[8]

  • Drug Administration: Administer UWA-101 or a vehicle control to the rats via the desired route (e.g., intraperitoneal injection).

  • Locomotor Activity Recording: Immediately place the rat in an open-field arena equipped with infrared beams or a video tracking system to record locomotor activity.[9][10]

  • Data Collection: Record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) over a specified time period (e.g., 60-120 minutes).[9][11]

  • Data Analysis: Analyze the collected data to determine the effect of UWA-101 on locomotor activity compared to the control group.

Visualizations

UWA101_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UWA101 UWA-101 SERT Serotonin Transporter (SERT) UWA101->SERT Inhibits DAT Dopamine Transporter (DAT) UWA101->DAT Inhibits Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds

Caption: Mechanism of action of UWA-101.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Neuronal Cells) Compound_Treatment Treatment with UWA-101 (Varying Concentrations) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Analysis_Vitro Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis_Vitro Conclusion Conclusion on Safety and Efficacy Profile Data_Analysis_Vitro->Conclusion Toxicity Profile Animal_Model Animal Model (e.g., Rats) Drug_Administration Administration of UWA-101 Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing (Locomotor Activity) Drug_Administration->Behavioral_Testing Data_Analysis_Vivo Data Analysis (Behavioral Effects) Behavioral_Testing->Data_Analysis_Vivo Data_Analysis_Vivo->Conclusion Efficacy & Side Effects

Caption: General experimental workflow for UWA-101.

References

Handling

Essential Safety and Operational Guidance for Handling U-101

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for UWA-101 based on general laboratory safety principles and available research information. As no specific Safe...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for UWA-101 based on general laboratory safety principles and available research information. As no specific Safety Data Sheet (SDS) for UWA-101 is publicly available, a comprehensive, site-specific risk assessment must be conducted by qualified personnel before commencing any work with this compound. This information is intended to supplement, not replace, institutional safety protocols and professional judgment.

UWA-101 is a phenethylamine (B48288) derivative researched for its potential therapeutic effects.[1][2] While studies indicate it lacks the cytotoxicity associated with its analogue MDMA, it should be handled with care as a research chemical of unknown long-term toxicity.[3][4] The following guidelines are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense in minimizing exposure to hazardous materials and should be used in conjunction with engineering and administrative controls.[5][6] The following table summarizes the recommended PPE for handling UWA-101 in a laboratory setting.

Body Part Required PPE Specifications & Best Practices
Eyes & Face Safety Glasses with side shields or Goggles, Face ShieldMust be worn at all times in the laboratory. A face shield should be worn over safety glasses or goggles when there is a splash hazard.[6]
Hands Chemical-resistant gloves (e.g., Nitrile)Check glove compatibility with the solvents being used. Double gloving is recommended for handling concentrated solutions. Inspect gloves for tears or punctures before and during use. Remove gloves before leaving the laboratory area.[7]
Body Laboratory CoatShould be 100% cotton or flame-resistant material, especially if working with flammable solvents.[7] The coat should be fully buttoned with sleeves rolled down. Remove immediately if significant contamination occurs.
Respiratory Not generally required for small quantities handled in a fume hood.A risk assessment should determine if respiratory protection is needed based on the scale of work and potential for aerosolization. If required, a properly fitted respirator (e.g., N95 or higher) should be used in accordance with an established respiratory protection program.
Feet Closed-toe shoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Handling and Operational Plan

A systematic approach to handling UWA-101 is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-experiment procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid UWA-101 prep_hood->handle_weigh Begin work handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp clean_decon Decontaminate Work Area handle_exp->clean_decon Experiment complete clean_waste Segregate & Label Waste clean_decon->clean_waste clean_doff Doff PPE clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Standard workflow for handling UWA-101 in a laboratory setting.

Experimental Protocols:

While specific experimental protocols for UWA-101 are proprietary, general procedures for handling solid and liquid forms of research chemicals should be followed:

  • Weighing Solid Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize inhalation exposure.

    • Use anti-static weighing paper or a tared container.

    • Handle the compound gently to avoid creating dust.

    • Clean the balance and surrounding area with a solvent-dampened cloth after use.

  • Preparing Solutions:

    • Always add the solid UWA-101 to the solvent, not the other way around, to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Cap vials or flasks securely and label them clearly with the compound name, concentration, solvent, and date.

Disposal Plan

Proper waste management is essential to protect human health and the environment.[8][9] All waste generated from handling UWA-101 must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

G cluster_generation Waste Generation cluster_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Tubes, Paper) collect_solid Labeled Hazardous Solid Waste Bin waste_solid->collect_solid waste_liquid Liquid Waste (Solutions, Solvents) collect_liquid Labeled Hazardous Liquid Waste Container waste_liquid->collect_liquid waste_sharps Contaminated Sharps (Needles, Pipettes) collect_sharps Puncture-Proof Sharps Container waste_sharps->collect_sharps dispose_pickup Arrange for Pickup by Environmental Health & Safety collect_solid->dispose_pickup collect_liquid->dispose_pickup collect_sharps->dispose_pickup

Caption: Waste disposal workflow for UWA-101 contaminated materials.

Disposal Procedures:

  • Solid Waste: All disposable items that have come into contact with UWA-101, such as gloves, bench paper, and pipette tips, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[8]

  • Decontamination: All non-disposable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

By adhering to these guidelines and fostering a strong safety culture, research with UWA-101 can be conducted in a manner that prioritizes the health and safety of all laboratory personnel.

References

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